molecular formula C9H10N2O B1601960 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 55469-90-4

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1601960
CAS No.: 55469-90-4
M. Wt: 162.19 g/mol
InChI Key: JRMULBRHYILQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMULBRHYILQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480494
Record name 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55469-90-4
Record name 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development. This nitrogen-containing bicyclic system is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The partially saturated 2,3-dihydro-1,8-naphthyridin-4(1H)-one variant introduces a three-dimensional character to the otherwise planar aromatic system, which can be pivotal for modulating receptor binding, improving pharmacokinetic profiles, and exploring new chemical space. This guide provides a comprehensive technical overview of a plausible synthetic route to 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and the analytical techniques for its thorough characterization, aimed at researchers and professionals in the field of synthetic and medicinal chemistry.

Proposed Synthetic Pathway: A Two-Step Approach

As direct synthesis of this compound is not extensively documented, a robust and logical two-step synthetic strategy is proposed. This pathway involves the initial construction of the aromatic precursor, 7-Methyl-1,8-naphthyridin-4(1H)-one, followed by a selective reduction of the C2-C3 double bond.

Synthetic_Workflow Start Starting Materials: 2-Amino-6-methylpyridine & Diethyl ethoxymethylenemalonate Step1 Step 1: Gould-Jacobs Reaction (Condensation & Cyclization) Start->Step1 Intermediate Intermediate: 7-Methyl-1,8-naphthyridin-4(1H)-one Step1->Intermediate Step2 Step 2: Selective Catalytic Hydrogenation Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Methyl-1,8-naphthyridin-4(1H)-one (Precursor)

The synthesis of the aromatic precursor is proposed via a modified Gould-Jacobs reaction, a classical and reliable method for constructing 4-hydroxyquinoline and related heterocyclic systems.[2][3] This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[4]

Reaction Mechanism: Gould-Jacobs Cyclization

Gould_Jacobs_Mechanism cluster_condensation Condensation cluster_cyclization Thermal Cyclization cluster_final_steps Hydrolysis & Decarboxylation A 2-Amino-6-methylpyridine + Diethyl ethoxymethylenemalonate B Nucleophilic Attack A->B Heat (120-140°C) C Intermediate Adduct B->C D Elimination of Ethanol C->D E Diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate D->E F High Temperature (e.g., Dowtherm A, ~250°C) E->F G 6π-Electrocyclization F->G H Tautomerization G->H I Ethyl 4-hydroxy-7-methyl-1,8- naphthyridine-3-carboxylate H->I J Saponification (NaOH) I->J K Carboxylate Salt J->K L Acidification & Decarboxylation K->L Heat M 7-Methyl-1,8-naphthyridin-4(1H)-one L->M

Caption: Mechanism of the Gould-Jacobs reaction for precursor synthesis.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-140 °C for 2-3 hours. The reaction progress can be monitored by TLC. Upon completion, the excess diethyl ethoxymethylenemalonate is removed under reduced pressure to yield the crude intermediate, diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C. Add the crude intermediate from the previous step portion-wise to the hot solvent. Maintain the temperature for 20-30 minutes to ensure complete cyclization. Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Filter the solid and wash with hexane.

  • Hydrolysis (Saponification): Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and heat at reflux for 2-3 hours until a clear solution is obtained.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid or acetic acid to pH 4-5. The corresponding carboxylic acid will precipitate. Continue heating the acidic mixture at reflux for an additional 4-6 hours to effect decarboxylation. Cool the mixture to room temperature, and collect the precipitated solid by filtration. Wash the solid with water and then a small amount of cold ethanol. Dry the solid under vacuum to afford 7-Methyl-1,8-naphthyridin-4(1H)-one.

Part 2: Synthesis of this compound

The second step involves the selective hydrogenation of the C2-C3 double bond of the pyridinone ring. The pyridinone ring behaves as an α,β-unsaturated lactam, and the double bond is susceptible to catalytic hydrogenation. The aromatic pyridine ring is generally more resistant to reduction under these conditions, allowing for selective transformation.[5]

Experimental Protocol:

  • Preparation: To a solution of 7-Methyl-1,8-naphthyridin-4(1H)-one (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a high-pressure hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Characterization of this compound

As no direct experimental data is available in the searched literature, the following section provides the expected analytical data for the target compound based on its structure and data from analogous compounds.

Property Expected Value
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to pale yellow solid
Expected Spectroscopic Data
Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5-11.5 (s, 1H, N1-H), ~7.8 (d, 1H, J ≈ 7-8 Hz, H5), ~6.9 (d, 1H, J ≈ 7-8 Hz, H6), ~3.4 (t, 2H, J ≈ 6-7 Hz, H2), ~2.6 (t, 2H, J ≈ 6-7 Hz, H3), ~2.4 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~168-172 (C4, C=O), ~158-160 (C7), ~148-150 (C8a), ~135-138 (C5), ~115-118 (C4a), ~112-115 (C6), ~40-45 (C2), ~30-35 (C3), ~23-25 (-CH₃)
Mass Spectrometry (ESI+) m/z: 163.08 [M+H]⁺, 185.06 [M+Na]⁺
IR Spectroscopy (KBr, cm⁻¹)ν: ~3200-3300 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1660-1680 (C=O stretch, lactam), ~1580-1610 (C=C/C=N stretch)

Interpretation of Expected Data:

  • ¹H NMR: The spectrum is expected to show a downfield singlet for the amide proton (N1-H). The aromatic region should display two doublets corresponding to the protons on the pyridine ring. The key feature confirming the reduction will be the appearance of two aliphatic triplets around 3.4 and 2.6 ppm, corresponding to the adjacent methylene groups (-CH₂-CH₂-) in the saturated part of the pyridinone ring. A singlet for the methyl group protons will be observed in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the lactam will appear significantly downfield. The aromatic carbons will be in the typical 110-160 ppm range. The presence of the two aliphatic carbons (C2 and C3) in the 30-45 ppm range will be definitive proof of the successful hydrogenation.

  • Mass Spectrometry: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 163, confirming the molecular weight of the target compound.

  • IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the lactam carbonyl group. The presence of both aromatic and aliphatic C-H stretching bands, along with the N-H stretching band, will be consistent with the proposed structure.

Conclusion

This technical guide outlines a scientifically sound and feasible synthetic pathway for the preparation of this compound. The proposed two-step synthesis, commencing with a Gould-Jacobs reaction to form the aromatic precursor followed by selective catalytic hydrogenation, provides a logical and efficient route to this valuable heterocyclic scaffold. The provided expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide is intended to empower researchers in drug discovery and chemical synthesis to access this and related compounds for further investigation into their potential therapeutic applications.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Li, F., et al. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 2021. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Sławiński, J., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2022. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. 2023. [Link]

  • Yasmeen, R., et al. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E, 2013. [Link]

  • Fu, G-L., et al. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E, 2011. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. [Link]

  • ResearchGate. Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. 2010. [Link]

  • ACS Publications. Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. 2016. [Link]

  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. [Link]

Sources

A Predictive Spectroscopic Guide to 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Characterization Roadmap for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from structurally analogous compounds, we will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed not merely to list expected values but to explain the underlying chemical principles, thereby equipping researchers with the rationale needed to confidently assign and interpret their own experimental data upon synthesis of the target compound.

Introduction: The Need for Predictive Analysis

This compound is a heterocyclic compound belonging to the naphthyridine family, a class of molecules known for a wide range of biological activities.[1] As with any novel or sparsely documented compound in a drug discovery pipeline, unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this process.

Due to the current scarcity of published experimental data for this specific derivative, this guide employs a predictive methodology. We will dissect the molecule's structure to forecast its spectral behavior, providing a robust baseline for future empirical verification. This approach transforms a simple data-gathering exercise into a valuable lesson in spectral interpretation, grounded in the foundational principles of organic spectroscopy.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant numbering system will be used throughout this guide.

fragmentation M [C₉H₁₀N₂O]⁺˙ m/z = 162 (Molecular Ion) F1 [C₈H₁₀N₂]⁺˙ m/z = 134 M->F1 - CO F2 [C₈H₇N₂O]⁺ m/z = 147 M->F2 - CH₃• F3 [C₇H₅N₂O]⁺ m/z = 133 F2->F3 - CH₂

Caption: Predicted electron ionization fragmentation pathway for this compound.

  • Molecular Ion (m/z 162): The intact molecule with one electron removed. Its presence and intensity are crucial for confirming the molecular weight.

  • Loss of a Methyl Radical (m/z 147): Cleavage of the methyl group results in a stable cation.

  • Loss of Carbon Monoxide (m/z 134): A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral CO molecule.

  • Further Fragmentation (e.g., m/z 133): The fragment at m/z 147 could undergo further rearrangement and loss to yield other stable ions.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules and is commonly coupled with liquid chromatography. [2][3]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution significantly. A typical final concentration for ESI-MS is in the range of 1-10 µg/mL. [4]3. Solvent System: The final solution should be in a volatile solvent compatible with ESI, such as methanol, acetonitrile, water, or a mixture thereof. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode, leading to the observation of the [M+H]⁺ ion (at m/z 163).

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

Conclusion: A Framework for Structural Verification

This guide has laid out a detailed, predictive framework for the complete spectroscopic characterization of this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers are well-equipped to interpret their experimental findings, confirm the synthesis of the target compound, and ensure its structural integrity. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy. This document serves as a testament to the power of predictive spectroscopy in guiding chemical research and accelerating the pace of discovery.

References

  • MIT OpenCourseWare. (2003). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Rutgers University-Newark, Department of Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-13.
  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics by Science.gov. Retrieved from [Link]

  • Abraham, R. J., & Cooper, M. A. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(1), 1-13.
  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 14(4), 526-529.
  • ACS Publications. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • ACS Publications. (1959). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • ACS Publications. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • MDPI. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Sci-Hub. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. Retrieved from [Link]

  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-[(1-phenylethyl)amino]-. Retrieved from [Link]

  • LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-[(2-methylpropyl)amino]-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Physical and chemical properties of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Foreword: The Strategic Importance of the Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif, renowned in medicinal chemistry for its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing targeted therapeutics. This guide focuses on a specific, saturated analogue, this compound, a compound of significant interest for synthetic and medicinal chemists. The introduction of a saturated ring alters the planarity and electronic properties compared to its aromatic counterparts, offering a distinct vector for molecular design and property modulation. This document provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and the scientific rationale behind its handling and evaluation.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of all subsequent research. This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a dihydropyridinone ring.

Core Structural Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 55469-90-4[4]
Molecular Formula C₉H₁₀N₂O-
Molecular Weight 162.19 g/mol -
InChI InChI=1S/C9H10N2O/c1-6-2-3-11-9-7(4-5-10-9)8(12)11-6/h2-3H,4-5H2,1H3,(H,10,12)-
SMILES CC1=CC=NC2=C1NC(=O)CC2-
Structural Diagram & Key Features

The diagram below illustrates the fundamental structure and numbering of the this compound molecule. The key features—a lactam moiety, a secondary amine, and a substituted pyridine ring—are critical determinants of its chemical behavior.

Caption: Molecular structure and key functional groups.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various environments, which is fundamental for applications ranging from reaction setup to formulation in drug development. While experimental data for this specific molecule is not widely published, we can rely on high-quality computed descriptors from established databases like PubChem, which are invaluable for predictive analysis.

Tabulated Physical and Computed Data
PropertyValue / DescriptionSignificance in Research
Molecular Weight 162.19 g/mol Essential for all stoichiometric calculations in synthesis and analysis.
Appearance Expected to be a solid at room temperature.Guides handling, storage, and preliminary purity assessment.
XLogP3 1.2Indicates moderate lipophilicity, suggesting reasonable permeability across biological membranes.[5]
Hydrogen Bond Donors 1The N-H group can donate a hydrogen bond, influencing solubility and receptor binding.[5]
Hydrogen Bond Acceptors 2The carbonyl oxygen and pyridine nitrogen can accept hydrogen bonds.[5]
Polar Surface Area (PSA) 42 ŲA key descriptor for predicting drug transport properties. This value suggests good oral bioavailability potential.[5]
Rotatable Bonds 0The rigid bicyclic structure limits conformational flexibility, which can be advantageous for specific receptor binding.[5]

Chemical Reactivity and Stability Profile

The reactivity of this compound is governed by its constituent functional groups. Understanding its reactivity is paramount for designing synthetic modifications and ensuring its stability during storage and application.

Key Reactive Centers
  • Lactam N-H (Position 1): The secondary amine within the lactam is a primary site for reactions. It can be deprotonated by a strong base, and the resulting anion can undergo alkylation, acylation, or other nucleophilic additions.

  • Carbonyl Group (Position 4): The carbonyl carbon is electrophilic and can be targeted by reducing agents (e.g., NaBH₄, LiAlH₄) to yield the corresponding alcohol. It also influences the acidity of the adjacent C-3 protons.

  • Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The methyl group at position 7 can potentially be a site for oxidation or condensation reactions under specific conditions.

Stability and Storage

The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). However, the lactam bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment in a tightly sealed container.

Spectroscopic and Analytical Characterization

Unambiguous characterization is a non-negotiable aspect of scientific research. A combination of spectroscopic techniques is required to confirm the identity and purity of this compound.

General Analytical Workflow

The following diagram outlines the logical flow from a synthesized sample to a fully characterized and validated compound. This workflow ensures that the material used in subsequent experiments is of known identity and purity.

G cluster_workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Confirmation Sample Synthesized Crude Sample TLC TLC Analysis (Purity Check) Sample->TLC Purification Column Chromatography or Recrystallization TLC->Purification Pure_Sample Purified Compound Purification->Pure_Sample NMR ¹H & ¹³C NMR (Structure) Pure_Sample->NMR MS Mass Spec (MS) (Molecular Weight) Pure_Sample->MS IR IR Spectroscopy (Functional Groups) Pure_Sample->IR Final Characterized Compound (>95% Purity)

Caption: A standard workflow for the purification and characterization of a synthetic compound.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Aliphatic Protons: Two triplets in the aliphatic region (δ 2.5-4.0 ppm) for the two CH₂ groups at positions 2 and 3. - N-H Proton: A broad singlet (δ 8.0-10.0 ppm) for the lactam N-H, which may exchange with D₂O. - Methyl Protons: A singlet around δ 2.5 ppm for the CH₃ group.
¹³C NMR - Carbonyl Carbon: A peak in the downfield region (δ 160-180 ppm). - Aromatic Carbons: Several peaks in the aromatic region (δ 110-160 ppm). - Aliphatic Carbons: Two peaks in the upfield region (δ 20-50 ppm). - Methyl Carbon: A peak around δ 20-25 ppm.
Mass Spec (ESI+) - Molecular Ion Peak: An [M+H]⁺ peak at m/z 163.19.
IR Spectroscopy - N-H Stretch: A sharp peak around 3200-3400 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp peak around 1650-1680 cm⁻¹. - C=C and C=N Stretches: Peaks in the 1500-1600 cm⁻¹ region.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of research data is directly linked to the robustness of the experimental protocols. The following methods are designed to be self-validating, providing clear and reproducible results for the characterization of this compound.

Protocol: NMR Spectroscopic Analysis
  • Objective: To confirm the molecular structure and assess purity.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and clearly show exchangeable protons like N-H.

    • Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent to serve as an internal reference (0 ppm).

    • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard proton spectrum with 16 to 64 scans.

      • Integrate all peaks and normalize to a known number of protons (e.g., the 3 protons of the methyl group) to confirm the proton count of other signals.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, coupling constants, and integrations with the expected values for the proposed structure.[6]

Protocol: Mass Spectrometry for Molecular Weight Confirmation
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquisition:

      • Infuse the sample solution directly into the ESI source.

      • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Data Analysis: Identify the molecular ion peak, which should correspond to [M+H]⁺. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass.[6]

Conclusion and Future Directions

This compound represents a valuable building block in the broader family of 1,8-naphthyridine derivatives. Its unique combination of a rigid bicyclic core, a reactive lactam moiety, and tailored substitution provides a rich platform for further chemical exploration. The physicochemical and spectroscopic properties detailed in this guide serve as a foundational reference for researchers aiming to utilize this scaffold in drug discovery, materials science, and synthetic chemistry. Future work should focus on obtaining experimental data for properties such as melting point and solubility, and exploring the synthetic derivatization of its reactive sites to generate novel compound libraries for biological screening.

References

  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014).
  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Retrieved from [Link]

  • Mini Reviews in Medicinal Chemistry. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from [Link]

  • RSC Advances. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • PubMed. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

Sources

Biological Activity Screening of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The 1,8-naphthyridinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities.[1] This guide provides a comprehensive framework for the systematic biological activity screening of a specific subclass: 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives. Drawing from established principles in drug discovery, we present a tiered screening cascade designed to efficiently identify and characterize novel therapeutic candidates. This document details the rationale behind target selection, provides field-proven, step-by-step protocols for primary and secondary assays, and offers insights into data interpretation and hit validation. The methodologies cover key therapeutic areas where 1,8-naphthyridinone derivatives have shown significant promise, including oncology, infectious diseases, and inflammation.[2]

Section 1: The 1,8-Naphthyridinone Scaffold: A Foundation for Therapeutic Discovery

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone of many therapeutic agents.[3] Its structural similarity to quinolones provides a historical basis for its exploration, most notably stemming from nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase.[4][5] This specific mode of action highlights the scaffold's ability to interact with critical enzymatic targets.

Beyond its antibacterial roots, the 1,8-naphthyridinone core has been extensively modified, yielding derivatives with a broad spectrum of activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] This versatility establishes the scaffold as a highly potent framework in medicinal research. The focus of this guide, the This compound core, offers a unique chemical space for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a diverse array of biological pathways.

Section 2: A Strategic Approach to Screening

A successful screening campaign does not test randomly; it is a hypothesis-driven process. Given the established polypharmacology of the 1,8-naphthyridinone class, a logical screening strategy begins with broad, phenotype-based assays to identify general biological activity, followed by more specific, target-based assays to elucidate the mechanism of action.[6] This tiered approach, often referred to as a screening cascade, maximizes efficiency and resource allocation by focusing only the most promising compounds for in-depth study.

The causality for this workflow is simple: primary assays act as a wide net to capture any significant biological effect (e.g., cell death, bacterial growth inhibition). Secondary, mechanistic assays then investigate how the "hit" compounds from the primary screen achieve this effect (e.g., by inhibiting a specific enzyme like a kinase or DNA gyrase).

G cluster_0 Compound Library cluster_1 Primary Screening (Phenotypic) cluster_2 Hit Triage & Confirmation cluster_3 Secondary Screening (Mechanistic) cluster_4 Lead Advancement Lib This compound Derivatives P_AntiC Anticancer Cytotoxicity Assay Lib->P_AntiC Broad Spectrum Evaluation P_AntiM Antimicrobial MIC Assay Lib->P_AntiM Broad Spectrum Evaluation Triage Dose-Response Analysis Confirm IC50 / MIC P_AntiC->Triage P_AntiM->Triage S_Kinase Kinase Inhibition Assay (e.g., PKMYT1) Triage->S_Kinase Elucidate Mechanism S_Gyrase DNA Gyrase Inhibition Assay Triage->S_Gyrase Elucidate Mechanism S_Inflam Cytokine Modulation Assay Triage->S_Inflam Elucidate Mechanism Lead Hit-to-Lead Optimization (SAR, In Vivo Studies) S_Kinase->Lead Validate Target Engagement S_Gyrase->Lead Validate Target Engagement S_Inflam->Lead Validate Target Engagement

Caption: A tiered biological activity screening cascade.

Section 3: Primary Screening Protocols: Identifying Bioactive Compounds

Primary screening is designed for high-throughput evaluation of the entire compound library to identify "hits" that exhibit a desired biological effect.[7] These assays must be robust, reproducible, and cost-effective.

Anticancer Activity: Cellular Cytotoxicity Screening

The rationale for starting with a cytotoxicity screen is that many 1,8-naphthyridine derivatives have demonstrated potent activity against a range of cancer cell lines.[8] This assay provides a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[6] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K-562 for leukemia) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Results

Compound IDDerivative StructureIC₅₀ vs. MCF-7 (µM)[10]IC₅₀ vs. K-562 (µM)[9]IC₅₀ vs. SW-620 (µM)[12]
NAPH-001R = -H> 50> 50> 50
NAPH-002R = -Phenyl7.880.773.0
NAPH-003R = -4-Cl-Phenyl1.620.411.4
Doxorubicin(Positive Control)0.50.20.8
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening

The historical success of nalidixic acid provides a strong justification for screening all new 1,8-naphthyridinone derivatives for antimicrobial activity.[5] The goal is to determine the lowest concentration of a compound that prevents visible microbial growth.

Principle: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[13] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a 2-fold serial dilution of each derivative compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization.

  • Synergy Testing (Optional): For compounds with weak or no direct activity, they can be tested at sub-inhibitory concentrations (e.g., MIC/8) in combination with known antibiotics (e.g., fluoroquinolones) to screen for synergistic or potentiating effects.[13][14]

Section 4: Secondary & Mechanistic Screening

Hits from primary screens require further investigation to understand their mechanism of action. This is crucial for establishing a self-validating system; if a compound is cytotoxic to cancer cells, a secondary assay should confirm its engagement with a known cancer-related target.

Target-Based Enzymatic Assays

Many 1,8-naphthyridine derivatives function by inhibiting specific enzymes.[1] Direct measurement of enzyme inhibition provides powerful mechanistic insight.

Example 1: Kinase Inhibition (PKMYT1)

Rationale: PKMYT1 is a protein kinase that acts as a crucial regulator of the G2/M cell cycle checkpoint by phosphorylating and inhibiting CDK1.[15] Its inhibition is a promising therapeutic strategy for cancer. Naphthyridinone derivatives have been identified as potent PKMYT1 inhibitors.[16]

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CDK1_CyclinB CDK1 / Cyclin B (Inactive) Mitosis Cell Division PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation Inhibitor Naphthyridinone Derivative Inhibitor->PKMYT1 Inhibition

Caption: Inhibition of the PKMYT1 pathway by a naphthyridinone derivative.

Protocol: Generalized Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine the kinase (recombinant human PKMYT1), the specific substrate for the kinase, and ATP in a kinase buffer solution.

  • Compound Addition: Add the derivative compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed. The kinase transfers phosphate from ATP to the substrate, generating ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Example 2: DNA Gyrase Inhibition

Rationale: As analogs of nalidixic acid, these derivatives are prime candidates for DNA gyrase inhibitors.[4] This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.

Protocol: DNA Supercoiling Assay

  • Reaction Setup: In microfuge tubes, combine relaxed circular plasmid DNA, DNA gyrase enzyme, and ATP in an assay buffer.

  • Compound Addition: Add the derivative compounds at various concentrations. A known gyrase inhibitor like ciprofloxacin serves as a positive control.

  • Enzymatic Reaction: Incubate the reaction at 37°C for 1 hour. In the absence of an inhibitor, the gyrase will introduce negative supercoils into the plasmid DNA.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Analysis: Effective inhibitors will prevent the conversion of relaxed DNA to supercoiled DNA, resulting in a band that migrates at the position of the relaxed DNA control.

Anti-inflammatory Activity: Cytokine Modulation

Rationale: Several 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate the secretion of inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.[12]

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Compound Pre-treatment: Treat the cells with various concentrations of the derivative compounds for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (a component of bacterial cell walls) to induce a strong inflammatory response and cytokine production (e.g., TNF-α, IL-6).

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of a specific cytokine (e.g., TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Determine the IC₅₀ value for the inhibition of cytokine release compared to the LPS-stimulated vehicle control.

Section 5: Data Interpretation and Hit Validation

A "hit" is not merely a compound with a low IC₅₀. A robust validation process is essential.

  • Selectivity: A critical step is to assess the selectivity of anticancer hits. Compounds should be tested against non-cancerous cell lines (e.g., NIH 3T3) to ensure they are specifically targeting cancer cells and have a suitable therapeutic window.[12]

  • Structure-Activity Relationship (SAR): Analyze the data across the library of derivatives. Identify which chemical modifications lead to increased or decreased potency. This provides crucial insights for the next round of chemical synthesis and optimization.

  • Confirmation of Mechanism: Ensure that the cellular activity correlates with the target-based activity. For example, a compound that is highly cytotoxic to a cancer cell line should also be a potent inhibitor of a relevant target like PKMYT1. Discrepancies may suggest off-target effects or novel mechanisms.

Section 6: Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the biological screening of this compound derivatives. By employing a tiered cascade of phenotypic and target-based assays, researchers can efficiently identify promising hits, elucidate their mechanisms of action, and build a strong foundation for further drug development. Validated hits from this screening process become lead candidates, warranting further investigation through advanced in vitro profiling (e.g., ADME/Tox) and subsequent in vivo efficacy studies in relevant disease models.

References

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: Archiv der Pharmazie URL: [Link]

  • Title: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: Molecules URL: [Link]

  • Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: ACS Publications URL: [Link]

  • Title: Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Molecules URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: Molecules URL: [Link]

  • Title: Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives Source: ACS Combinatorial Science URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines Source: Molecules URL: [Link]

  • Title: Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines Source: Molecules URL: [Link]

  • Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity Source: ResearchGate URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: ResearchGate URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds Source: Encyclopedia MDPI URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: PubMed URL: [Link]

  • Title: In vitro Screening Systems Source: ResearchGate URL: [Link]

  • Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: PMC - NIH URL: [Link]

  • Title: Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor Source: PubMed URL: [Link]

Sources

Unlocking the Therapeutic Potential of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a specific analog, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, providing a comprehensive exploration of its potential therapeutic targets. While direct studies on this particular molecule are limited, this document extrapolates from the extensive research on the broader 1,8-naphthyridin-4-one class to illuminate high-probability pathways and proteins for investigation. We will delve into the mechanistic underpinnings of these interactions and present robust, field-proven experimental workflows for target validation, empowering researchers to accelerate their drug discovery programs.

Introduction: The 1,8-Naphthyridin-4-one Core - A Versatile Pharmacophore

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has been the foundation for numerous therapeutic agents.[1][3] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can potently and selectively bind to biological targets. The "-4-one" substitution, in particular, has been a cornerstone of many successful derivatives, including the foundational antibacterial agent, nalidixic acid.[4][5] The diverse biological activities associated with this class of compounds, ranging from anticancer and antimicrobial to anti-inflammatory and neurological effects, underscore the immense therapeutic potential held within this chemical space.[6][7]

This guide will specifically address the potential of this compound. The methyl group at the 7-position can significantly influence the compound's electronic and steric properties, potentially fine-tuning its interaction with specific targets and enhancing its therapeutic index.

High-Priority Therapeutic Targets and Mechanistic Insights

Based on extensive literature on 1,8-naphthyridin-4-one derivatives, we have identified several high-priority therapeutic targets for this compound.

Cancer

The anticancer potential of 1,8-naphthyridine derivatives is well-documented, with multiple mechanisms of action identified.[2][8]

  • Topoisomerase II Inhibition: Many 1,8-naphthyridine compounds function as topoisomerase II inhibitors.[9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between topoisomerase II and DNA, these compounds induce double-strand breaks, leading to cell cycle arrest and apoptosis. Vosaroxin, a quinolone derivative, exemplifies this mechanism.[9]

  • Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Derivatives of the 1,8-naphthyridine scaffold have been shown to inhibit key kinases involved in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR).[4] More recently, derivatives have been developed as potent inhibitors of Rearranged during Transfection (RET) kinase and its solvent-front mutants, which are associated with resistance to other therapies.[10] The mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation, is another validated target for this class of compounds.[11]

  • WNT Signaling Pathway Inhibition: The WNT signaling pathway plays a critical role in cell fate determination and proliferation, and its aberrant activation is implicated in several cancers. Certain 1,8-naphthyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and reduced tumor growth.[5]

Hypothesized Anticancer Mechanism of Action

anticancer_mechanism cluster_targets Potential Intracellular Targets cluster_effects Cellular Outcomes Compound 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Protein_Kinases Protein Kinases (e.g., EGFR, RET, mTOR) Compound->Protein_Kinases WNT_Pathway WNT Signaling Pathway Components Compound->WNT_Pathway DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Inhibition Reduced_Proliferation Reduced Proliferation Protein_Kinases->Reduced_Proliferation Inhibition WNT_Pathway->Reduced_Proliferation Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation->Apoptosis initial_screening_workflow Start Synthesized 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Cell_Based_Assays Broad Panel of Cell-Based Assays (Cancer, Bacterial, Inflammatory) Start->Cell_Based_Assays Data_Analysis Analyze IC50 / EC50 Values Cell_Based_Assays->Data_Analysis Hypothesis_Generation Generate Hypotheses on Potential Targets Data_Analysis->Hypothesis_Generation Biochemical_Assays Target-Specific Biochemical Assays Hypothesis_Generation->Biochemical_Assays Mechanism_Elucidation Mechanism of Action Studies Biochemical_Assays->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Caption: A streamlined workflow for identifying and validating therapeutic targets.

Target-Specific Biochemical Assays

Once a biological effect is observed, the next step is to identify the specific molecular target.

Protocol: Topoisomerase II Inhibition Assay

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, human topoisomerase II, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light.

  • Analysis: Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Table 1: Summary of Potential Targets and Validation Assays

Therapeutic AreaPotential TargetPrimary Validation AssaySecondary Validation Assay
Cancer Topoisomerase IIDNA Relaxation AssayCleavable Complex Assay
Protein Kinases (e.g., EGFR, RET)Kinase Activity Assay (e.g., Z'-LYTE)Western Blot for Phospho-substrates
WNT SignalingLuciferase Reporter AssayqPCR for WNT Target Genes
Infectious Diseases DNA Gyrase / Topoisomerase IVSupercoiling / Decatenation AssayBacterial Growth Inhibition Assay
Efflux PumpsEthidium Bromide Efflux AssayCheckerboard Synergy Assay
Inflammatory Disorders Cytokine ProductionELISA for IL-6, TNF-αqPCR for Cytokine mRNA
PDE4PDE4 Enzyme Activity AssaycAMP Measurement in Cells
Allergic Disorders Histamine H1 ReceptorRadioligand Binding AssayCalcium Mobilization Assay

Conclusion and Future Directions

The 1,8-naphthyridin-4-one scaffold, and specifically this compound, represents a promising starting point for the development of novel therapeutics. The diverse range of potential targets, from established enzymes like topoisomerases to key signaling proteins like kinases, offers multiple avenues for drug discovery. The methyl substitution at the 7-position provides a handle for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic evaluation of this compound against the high-priority targets outlined in this guide. A combination of robust cell-based and biochemical assays will be crucial for elucidating its mechanism of action and identifying the most promising therapeutic indications. Subsequent lead optimization efforts, guided by structure-activity relationship studies, will be essential to translate the initial promise of this scaffold into clinically viable drug candidates.

References

  • Benchchem. Naphthyridines: A Comparative Guide to Mechanism of Action Validation.
  • Future Medicinal Chemistry. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Benchchem. The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PMC - NIH. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • OUCI. 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • ResearchGate. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF.
  • Smolecule. 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL.
  • ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • PubMed. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance.
  • PubMed. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential.
  • PMC - PubMed Central. Biological Activity of Naturally Derived Naphthyridines.
  • PubMed. Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-n[9][12]aphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines. Available from:

  • PubMed. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • NIH. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][9]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from:

  • Taylor & Francis Online. Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.
  • ResearchGate. Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids.
  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).

Sources

In Silico Modeling of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in silico investigation of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a member of the versatile 1,8-naphthyridine class of compounds. The 1,8-naphthyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to elucidating the potential molecular interactions of this compound through computational modeling.

Introduction: The Rationale for In Silico Investigation

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets.[1][3] Derivatives have been explored as antibacterial agents, kinase inhibitors, and modulators of various signaling pathways.[1][4][5] The specific compound, this compound, possesses a unique substitution pattern that warrants a thorough investigation of its potential biological targets and binding modes. In silico modeling provides a rapid and cost-effective approach to generate initial hypotheses about a compound's mechanism of action, prioritize experimental studies, and guide further lead optimization.

This guide will detail a multi-faceted computational workflow, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each step is designed to build upon the last, providing a progressively more detailed understanding of the compound's potential interactions at the atomic level.

The Compound of Interest: this compound

PropertyValueSource
Molecular Formula C9H8N2O[6]
Molecular Weight 160.17 g/mol [6]
IUPAC Name 7-methyl-1H-1,8-naphthyridin-4-one[6]
Canonical SMILES CC1=NC2=C(C=C1)C(=O)C=CN2[6]

A Multi-Step In Silico Workflow

The proposed workflow is a hierarchical approach, starting with broad, less computationally intensive methods to identify potential binding partners and progressing to more rigorous, computationally demanding simulations to refine and validate initial findings.

workflow cluster_prep 1. Preparation cluster_dock 2. Initial Screening cluster_refine 3. Refinement & Validation cluster_model 4. Model Development Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Target Preparation (e.g., Kinase, DNA Gyrase) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim Top Poses Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore Stable Interactions docking_workflow cluster_vina AutoDock Vina Input_Ligand Prepared Ligand (PDBQT) Vina_Run Run Docking Simulation Input_Ligand->Vina_Run Input_Protein Prepared Protein (PDBQT) Input_Protein->Vina_Run Config Configuration File (Grid Box Parameters) Config->Vina_Run Output_Poses Predicted Poses (PDBQT) Vina_Run->Output_Poses Output_Log Log File (Binding Affinities) Vina_Run->Output_Log

Figure 2: A flowchart illustrating the molecular docking process using AutoDock Vina.

Part 3: Molecular Dynamics Simulation - Assessing the Stability of Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. [7][8]

Molecular Dynamics Protocol with GROMACS

Objective: To evaluate the stability of the top-ranked docking pose of the this compound-protein complex and to analyze the dynamics of the key intermolecular interactions.

Methodology:

  • System Preparation:

    • Prepare the topology and coordinate files for the ligand-protein complex using a force field such as AMBER or CHARMM. [7]The GROMACS pdb2gmx tool can be used for the protein. [7]Ligand parameterization may require tools like antechamber or a parameter server.

    • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes. [9]3. Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach equilibrium and for meaningful analysis of the trajectory.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Part 4: Pharmacophore Modeling - Abstracting Key Chemical Features

Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. [10][11][12][13]

Ligand-Based Pharmacophore Modeling Protocol

Objective: To develop a 3D pharmacophore model based on the bioactive conformation of this compound obtained from MD simulations.

Methodology:

  • Feature Identification:

    • Based on the stable interactions observed during the MD simulation, identify the key chemical features of the ligand that are crucial for binding. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation:

    • Use a pharmacophore modeling software (e.g., LigandScout, PHASE) to generate a 3D pharmacophore model that incorporates the identified features and their spatial relationships. [11][13]3. Model Validation:

    • The generated pharmacophore model can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target.

pharmacophore HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA HY Hydrophobic HBA->HY AR Aromatic Ring HY->AR AR->HBD

Figure 3: A conceptual representation of a 3D pharmacophore model with key chemical features.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate valuable insights into the potential biological targets and binding modes of this compound. The results from these computational studies can serve as a strong foundation for guiding experimental validation, including in vitro binding assays and cell-based functional assays. This integrated approach of computational and experimental methods is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.

References

  • American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • Bevan, D. R. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Farrugia, L. J. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved from [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

  • Kumar, A., Srivastava, K., & Kumar, S. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827–839. Retrieved from [Link]

  • Lill, M. A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 666. Retrieved from [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1569-18-2, 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved from [Link]

  • Sharma, A. (2018). Protocol for Molecular Dynamics Simulations of Proteins. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. RSC Advances, 11(44), 27361–27384. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. C. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701–1718. Retrieved from [Link]

  • Wikipedia. (2023). 1,8-Naphthyridine. Retrieved from [Link]

  • Yasmeen, R., Zia-ur-Rehman, M., Khattak, M. A., Arshad, M. N., & Khan, I. U. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate. Retrieved from [Link]

  • Yusuf, M., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific subset: 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs. While the fully aromatic counterparts have been more extensively studied, the introduction of saturation at the 2 and 3 positions presents a compelling strategy for modulating the physicochemical properties and biological activity of these compounds. This guide will synthesize existing knowledge on related scaffolds to build a predictive SAR framework for these dihydro analogs, detail synthetic methodologies, and provide robust protocols for their biological evaluation as potential therapeutic agents.

The 1,8-Naphthyridin-4(1H)-one Core: A Foundation for Drug Discovery

The 1,8-naphthyridin-4(1H)-one moiety is a key structural feature in many pharmacologically active molecules.[3] Its planarity and hydrogen bonding capabilities allow for effective interactions with various biological targets. Notably, derivatives of this scaffold have been investigated as inhibitors of topoisomerase II and tubulin polymerization, both crucial mechanisms in cancer chemotherapy.[1] The presence of a methyl group at the C-7 position has been shown to influence the cytotoxic activity of these compounds.[1]

The Rationale for Exploring 2,3-Dihydro Analogs

The strategic saturation of an aromatic system, as in the transition from a 1,8-naphthyridin-4(1H)-one to a 2,3-dihydro-1,8-naphthyridin-4(1H)-one, can significantly alter a molecule's three-dimensional structure, flexibility, and electronic properties. This modification can lead to:

  • Enhanced Target Specificity: A more defined three-dimensional shape can result in more specific interactions with the binding pocket of a biological target, potentially reducing off-target effects.

  • Improved Physicochemical Properties: Saturation can increase solubility and improve other DMPK (drug metabolism and pharmacokinetics) parameters.

  • Novel Intellectual Property: The creation of new chemical entities with potentially improved therapeutic profiles.

Evidence for the potential of dihydro-naphthyridinone scaffolds comes from the successful design of dihydrobenzofuro[4,5-b][4][5]naphthyridin-6-one derivatives, which have demonstrated potent anticancer activities.[6]

Deciphering the Structure-Activity Relationship (SAR)

While direct and extensive SAR studies on this compound analogs are limited in publicly available literature, we can construct a predictive framework by analyzing related structures.

Key Positions for Substitution

The 1,8-naphthyridinone core offers several positions for chemical modification to modulate biological activity. The following diagram illustrates the key positions for substitution on the this compound scaffold.

A diagram illustrating key positions for substitution on the core scaffold.

Insights from Aromatic 1,8-Naphthyridin-4(1H)-one Analogs

Studies on aromatic 1,8-naphthyridin-4(1H)-ones provide valuable clues for the SAR of their dihydro counterparts. For instance, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, substitutions at the C-3 position with various heterocyclic rings led to compounds with significant in vitro anticancer activity against the MCF-7 human breast cancer cell line.

Compound IDC-3 SubstituentIC50 (µM) against MCF-7[7]
Staurosporine (Ref.) -4.51
10c Substituted Pyridine1.47
8d Substituted Pyrimidine1.62
4d Substituted Pyrazole1.68
10f Substituted Pyridine2.30

These findings suggest that the C-3 position is a critical site for modification to enhance cytotoxic potency.

The Influence of the C-7 Position

The presence and nature of the substituent at the C-7 position are known to be important for the antitumor activity of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids.[4] In these systems, aminopyrrolidine derivatives at C-7 were found to be more effective than other amines or thioether derivatives.[4] This highlights the potential for the 7-methyl group in our core structure to be a key determinant of activity, and further exploration of other small alkyl or functionalized alkyl groups at this position is warranted.

Synthetic Strategies

The synthesis of this compound analogs can be approached through multi-step sequences, likely starting from a substituted pyridine derivative. A plausible synthetic workflow is outlined below.

synthetic_workflow start Substituted 2-aminopyridine step1 Condensation with an appropriate Michael acceptor start->step1 step2 Cyclization to form the dihydronaphthyridinone core step1->step2 step3 Functionalization at N-1, C-2, or C-3 step2->step3 final Target Analogs step3->final

A generalized synthetic workflow for the target analogs.

Detailed Experimental Protocol: A Hypothetical Route

The following protocol outlines a potential synthetic route. Note: This is a generalized procedure and may require optimization for specific analogs.

  • Step 1: Synthesis of the Dihydronaphthyridinone Core.

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add an appropriate α,β-unsaturated ester or acid (1.1 eq).

    • The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC.

    • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. This initial Michael addition and subsequent intramolecular cyclization should yield the this compound core.

  • Step 2: N-1 Alkylation/Arylation.

    • The core from Step 1 can be alkylated or arylated at the N-1 position using a suitable alkyl or aryl halide in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Step 3: C-3 Functionalization.

    • If the starting Michael acceptor in Step 1 contains a handle (e.g., an ester), this can be hydrolyzed to the corresponding carboxylic acid.

    • The carboxylic acid can then be coupled with various amines to generate a library of C-3 carboxamide analogs using standard peptide coupling reagents (e.g., HATU or EDCI).

Biological Evaluation: Assessing Anticancer Potential

A critical component of any SAR study is the robust biological evaluation of the synthesized analogs. A tiered screening approach is often employed.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT or SRB assay is a common and reliable method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Mechanistic Assays

For promising compounds, further mechanistic studies are essential to understand their mode of action.

mechanistic_assays cluster_assays Mechanistic Assays Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Kinase Inhibition Assays Kinase Inhibition Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Promising Compound Promising Compound Promising Compound->Cell Cycle Analysis Promising Compound->Apoptosis Assays Promising Compound->Kinase Inhibition Assays Promising Compound->Tubulin Polymerization Assay

A diagram showing potential mechanistic assays for promising compounds.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Future Directions and Conclusion

The exploration of the structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. While direct experimental data on this specific scaffold is emerging, a rational approach based on the SAR of related aromatic and fused dihydro analogs provides a solid foundation for further research.

Key future efforts should focus on:

  • Systematic Synthesis: The synthesis of a focused library of analogs with diverse substitutions at the N-1, C-2, C-3, C-5, and C-6 positions.

  • Comprehensive Biological Screening: Evaluation of these analogs against a broad panel of cancer cell lines and in relevant mechanistic assays.

  • Computational Modeling: The use of molecular docking and QSAR studies to rationalize the experimental findings and guide the design of more potent and selective inhibitors.

This in-depth technical guide provides the necessary framework for researchers and drug development professionals to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective cancer therapeutics.

References

  • Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., Kashimoto, S., Chiba, K., & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. [Link]

  • Kang, J. A., Yang, Z., Lee, J. Y., De, U., Kim, T. H., Park, J. Y., Lee, H. J., Park, Y. J., Chun, P., Kim, H. S., Jeong, L. S., & Moon, H. R. (2011). Design, synthesis and anticancer activity of novel dihydrobenzofuro[4,5-b][4][5]naphthyridin-6-one derivatives. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854–5857. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Manera, C., Benetti, V., Castelli, M. P., Cavallini, T., Lazzarotti, S., Pibiri, F., Saccomanni, G., Tuccinardi, T., Vannacci, A., Martinelli, A., & Ferrarini, P. L. (2006). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Journal of Medicinal Chemistry, 49(20), 5947–5957. [Link]

  • Fu, L., Feng, X., Wang, J. J., Xun, Z., Hu, J. D., Zhang, J. J., Zhao, Y. W., Huang, Z. B., & Shi, D. Q. (2015). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. ACS Combinatorial Science, 17(1), 24–31. [Link]

  • Chen, K., Kuo, S. C., Hsieh, M. C., Mauger, A., Lin, C. M., Hamel, E., & Lee, K. H. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 40(14), 2266–2275. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

  • Zhang, S. X., Bastow, K. F., Tachibana, Y., Kuo, S. C., Hamel, E., Mauger, A., Narayanan, V. L., & Lee, K. H. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081–4087. [Link]

  • Yasmeen, R., Zia-ur-Rehman, M., Khattak, M. A., Arshad, M. N., & Khan, I. U. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631. [Link]

  • Chen, K. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • He, L., et al. (2020). Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. RSC Advances, 10(46), 27643-27655. [Link]

  • Bhat, A., et al. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

  • Sharma, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Singh, P. P., et al. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 18(11), e2100469. [Link]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3432. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Journal of the Serbian Chemical Society, 84(10), 1085-1097. [Link]

Sources

Discovery of novel 1,8-naphthyridine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel 1,8-Naphthyridine Scaffolds in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry, a testament to its structural versatility and capacity to interact with a diverse array of biological targets.[1][2][3] This guide provides an in-depth exploration of this remarkable heterocyclic system, from its foundational synthesis to its role in developing next-generation therapeutic agents. We will dissect key synthetic methodologies, analyze structure-activity relationships (SAR), and detail the molecular mechanisms underpinning its broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[4][5][6] This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

The 1,8-Naphthyridine Core: A Century of Evolution

The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of modern drug discovery is marked by pivotal breakthroughs. First synthesized in the early 20th century, its therapeutic potential remained largely untapped until the discovery of Nalidixic Acid in 1962.[7][8] This compound, the first of its class to show potent antibacterial activity against Gram-negative bacteria, single-handedly launched the quinolone family of antibiotics and illuminated the vast potential of the 1,8-naphthyridine core.[7][8]

Structurally, 1,8-naphthyridine is a bicyclic heteroaromatic compound composed of two fused pyridine rings. Its significance lies in its role as a bioisostere of quinoline and other purine-based structures, allowing it to mimic endogenous molecules and interact with a wide range of enzymatic and receptor targets.[1] The two nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition and binding within active sites, such as the DNA gyrase-DNA complex.[9]

Foundational Synthetic Strategies: Building the Core

The versatility of the 1,8-naphthyridine scaffold is matched by the robustness of its synthetic routes. An understanding of these methods is critical for generating diverse chemical libraries for screening.

The Friedländer Annulation

The Friedländer synthesis is arguably the most common and straightforward method for constructing the 1,8-naphthyridine ring system.[10] It involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[10][11] The reaction's appeal lies in its operational simplicity and the high yields often achieved.[10] Greener methods utilizing water as a solvent or solid-state reactions have also been developed, enhancing its applicability.[12][13]

Caption: Generalized workflow of the Friedländer Annulation for 1,8-naphthyridine synthesis.

The Gould-Jacobs Reaction

Adaptable from quinoline synthesis, the Gould-Jacobs reaction provides a powerful route to 4-hydroxy-1,8-naphthyridine derivatives.[14][15] The process begins with the condensation of a 3-aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal intramolecular cyclization.[16][17] The resulting ester can then be hydrolyzed and decarboxylated to yield the final product. This multi-step approach offers a high degree of control and is particularly useful for creating specific substitution patterns.[14]

Therapeutic Landscape and Mechanisms of Action

The privileged nature of the 1,8-naphthyridine scaffold is evident in its wide-ranging therapeutic applications.[1][5][18]

Anticancer Activity

A significant volume of research has focused on 1,8-naphthyridine derivatives as potent anticancer agents.[6][19][20] Their mechanisms are often multifaceted, targeting key vulnerabilities in cancer cells.

  • Topoisomerase II Inhibition: Many derivatives, including the clinical-stage compound Voreloxin , function as topoisomerase II inhibitors.[2][21][22] They intercalate into DNA and stabilize the enzyme-DNA cleavage complex, leading to an accumulation of double-strand breaks and subsequent apoptosis.[2]

  • Kinase Inhibition: The scaffold is adept at targeting the ATP-binding site of various kinases, whose dysregulation is a hallmark of cancer.[3][23] Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and others, blocking downstream signaling pathways essential for cell proliferation and survival.[6][24][25]

G cluster_0 Topoisomerase II Pathway cluster_1 Kinase Pathway NP 1,8-Naphthyridine Derivative CleavageComplex Cleavage Complex (Stabilized) NP->CleavageComplex Stabilizes Kinase Kinase (e.g., EGFR) NP->Kinase Inhibits (ATP Competitive) TopoII Topoisomerase II TopoII->CleavageComplex DNA DNA DNA->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Apoptosis1 Apoptosis DSB->Apoptosis1 P_Substrate Phosphorylated Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Survival) P_Substrate->Signaling

Caption: Dual anticancer mechanisms of 1,8-naphthyridine derivatives.

Table 1: In Vitro Cytotoxicity of Representative 1,8-Naphthyridine Derivatives

Compound ID Modification Cancer Cell Line IC₅₀ (µM) Reference
47 Halogen substituted 3-carboxamide MIAPaCa (Pancreatic) 0.41 [21][26]
29 Unsubstituted C-3'-heteroaryl PA-1 (Ovarian) 0.41 [21][26]
36 Halogen substituted 3-carboxamide PA-1 (Ovarian) 1.19 [21][26]
12 3-carboxamide derivative HBL-100 (Breast) 1.37 [27]
10c 2-phenyl, 3-(pyridin-2-yl) MCF-7 (Breast) 1.47 [28]

| 22 | 3-carboxamide derivative | SW-620 (Colon) | 3.0 |[27] |

Antibacterial Activity

The historical foundation of 1,8-naphthyridines lies in their antibacterial prowess.[8] Commercially available drugs like Enoxacin, Gemifloxacin, and Tosufloxacin are built upon this scaffold.[4][18]

  • Mechanism of Action: These agents primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][9] By inhibiting these essential enzymes, they block DNA replication and repair, leading to rapid bacterial cell death.[8] This mechanism is highly effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[9][29]

Table 2: Minimum Inhibitory Concentration (MIC) of Antibacterial 1,8-Naphthyridines

Compound Organism MIC₉₀ (µg/mL) Reference
PD 131628 Staphylococcus aureus 0.125 [29]
PD 131628 Enterobacteriaceae 0.125 [29]
PD 131628 Pseudomonas aeruginosa 0.5 [29]
Enoxacin Gram-positive & Gram-negative Varies [8]

| Gemifloxacin | Streptococcus pneumoniae | Varies |[4] |

Other Therapeutic Activities

The scaffold's versatility extends to numerous other areas, including:

  • Anti-inflammatory: Derivatives can modulate the production of pro-inflammatory cytokines.[26][27]

  • Antiviral & Anti-HIV: Certain compounds have shown promise in inhibiting viral replication.[1][4]

  • Neurodegenerative Disorders: Applications in treating conditions like Alzheimer's disease have been explored.[5][30]

  • Dual Inhibition: Some derivatives have been identified as dual inhibitors of alkaline phosphatase and carbonic anhydrase, suggesting potential in treating bone disorders like rheumatoid arthritis.[31]

Structure-Activity Relationship (SAR) Insights

Rational drug design requires a deep understanding of how structural modifications impact biological activity. For the 1,8-naphthyridine core, specific substitutions are critical for potency and selectivity.

SAR cluster_info Key Substitution Points img img label_C2 C2: Often substituted with (hetero)aryl groups. Influences stacking interactions and overall potency. label_C3 C3: Carboxylic acid is key for DNA gyrase binding. Carboxamide derivatives show potent anticancer activity. label_N1 N1: Small alkyl groups (e.g., ethyl, cyclopropyl) are crucial for antibacterial activity. label_C7 C7: Bulky substituents like piperazine rings enhance antibacterial spectrum and potency.

Caption: Key positions on the 1,8-naphthyridine scaffold influencing biological activity.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, described protocols must be self-validating. The following workflows represent standard, field-proven methodologies for the synthesis and evaluation of novel 1,8-naphthyridine derivatives.

Protocol 1: General Synthesis via Friedländer Annulation

Causality: This protocol is chosen for its reliability and high yield in generating the core scaffold, providing a solid foundation for further derivatization.[10][13]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and a selected α-methylene ketone (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Reflux the mixture for 4-12 hours, monitoring completion using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, isolate it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization (Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standardized, colorimetric method to reliably quantify the cytotoxic effects of a compound on cancer cell lines, providing a direct measure of its potential as an anticancer agent.[20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PA-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,8-naphthyridine derivatives in the culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition (Validation): Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.

Conclusion and Future Horizons

The 1,8-naphthyridine scaffold continues to be a source of significant innovation in medicinal chemistry. Its proven success in antibacterial and anticancer applications provides a strong foundation for future exploration.[1][6] Current research is focused on designing derivatives with enhanced selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic targets.[9] The integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the discovery of new, potent, and safe 1,8-naphthyridine-based drugs to address unmet medical needs.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. GCS. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618.
  • de Oliveira, M. F., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.
  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online.
  • Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • BenchChem. (2025).
  • Kumar, V., et al. (2011).
  • BenchChem. (2025). The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,8-Naphthyridine Scaffold in Next-Generation Anticancer Agents. NINGBO INNO PHARMCHEM CO.,LTD.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Wiley Online Library.
  • BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Sharma, P., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • Kumar, V., et al. (2011).
  • Cohen, M. A., et al. (1991). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial Agents and Chemotherapy, 35(1), 141-146.
  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 71(25), 9508-9511.
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
  • Cholewiński, G., et al. (2022).
  • Gurjar, V. K., & Pal, D. (2020). Advances in 1,8-Naphthyridines Chemistry.
  • BenchChem. (2025).
  • Merck Patent Gmbh. (2011). 1, 8 -naphthyridines as kinase inhibitors.
  • Zhang, X., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Thompson, A. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • ResearchGate. (n.d.). Reported 1,8-naphthyridine derivatives as CK-2 inhibitors.
  • Sharma, P., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. CoLab.
  • BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds. Benchchem.
  • Al-romaizan, A. N., et al. (2023). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Alvarez-Bercedo, P., et al. (2021).
  • Dandela, R., et al. (2021). Chemistry and Biological Activities of 1,8-Naphthyridines.
  • Gould, R. G., & Jacobs, W. A. (1939). Gould-Jacobs Reaction. Journal of the American Chemical Society, 61, 2890.
  • Sabitha, G., et al. (2007). Al2O3 Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State.
  • Khan, I., et al. (2023).[1][3]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC - NIH.

Sources

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Privileged Core for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical matter to address challenging biological targets is a perpetual driver of innovation in drug discovery. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, offering an efficient exploration of chemical space to identify starting points for lead optimization. This technical guide delves into the strategic application of the 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one core as a high-value fragment for FBDD campaigns. We will explore the synthetic tractability of this bicyclic lactam, analyze its physicochemical properties in the context of the "Rule of Three," and present a strategic workflow for its deployment in fragment screening and hit-to-lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged heterocyclic scaffolds to unlock new therapeutic avenues.

The 1,8-Naphthyridinone Scaffold: A Foundation of Therapeutic Potential

The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure presents a defined three-dimensional geometry, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. This versatile framework has been successfully incorporated into a wide array of therapeutic agents, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The inherent biological relevance of the 1,8-naphthyridinone core makes it an attractive starting point for the design of novel chemical probes and drug candidates.

This compound as a Fragment: Rationale and Design

Fragment-based drug discovery (FBDD) relies on the identification of low molecular weight compounds that bind to a biological target with low affinity. These "fragments" are then elaborated into more potent leads through structure-guided optimization.[5][6] The this compound core is an exemplary candidate for inclusion in a fragment library for several key reasons:

  • "Rule of Three" Compliance: This fragment is designed to adhere to the empirical "Rule of Three," which provides guidelines for the physicochemical properties of high-quality fragments:

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3 The this compound core fits comfortably within these parameters, enhancing its probability of exhibiting favorable binding kinetics and solubility.

  • Three-Dimensionality and Vectorial Elaboration: Unlike many flat, aromatic fragments, the dihydro-naphthyridinone core possesses a distinct three-dimensional shape. This can lead to more specific and higher-quality interactions with the often-complex topography of a protein's binding site.[7] Furthermore, the scaffold presents multiple, well-defined vectors for synthetic elaboration, allowing for systematic exploration of the surrounding chemical space during hit-to-lead optimization.

  • Embedded Pharmacophoric Features: The lactam functionality provides a key hydrogen bond donor and acceptor, while the aromatic methyl group can engage in hydrophobic interactions. The pyridine nitrogen introduces an additional hydrogen bond acceptor. These pre-validated pharmacophoric features increase the likelihood of productive binding events.

Physicochemical Properties of the Core Fragment
PropertyValueSignificance in FBDD
Molecular Weight~162.18 g/mol Well within the "Rule of Three" for optimal fragment size.
cLogP~1.0-1.5Balanced lipophilicity for good solubility and binding potential.
Hydrogen Bond Donors1Provides a key interaction point.
Hydrogen Bond Acceptors2Offers multiple opportunities for hydrogen bonding.
Rotatable Bonds0The rigid core reduces the entropic penalty upon binding.

Synthetic Strategies for the this compound Core

The synthetic accessibility of a fragment is a critical consideration for any FBDD campaign. Fortunately, the 1,8-naphthyridinone scaffold can be constructed through several robust synthetic routes. A particularly efficient method involves a microwave-activated intramolecular inverse electron-demand Diels-Alder reaction.[8]

Illustrative Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Acylation cluster_2 Cyclization A 2-Amino-6-methylpyridine C N-(6-methylpyridin-2-yl)acrylamide A->C Base, Solvent B Acryloyl chloride B->C D This compound C->D Lewis Acid or Thermal Cyclization FBDD_Workflow cluster_screening Hit Identification cluster_optimization Hit-to-Lead Optimization cluster_candidate Candidate Selection Screening Fragment Library Screening (NMR, SPR, X-ray) Hit_Validation Hit Validation & Characterization Screening->Hit_Validation Identified Hits SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Validated Hits SBDD Structure-Based Drug Design (SBDD) SAR->SBDD Iterative Design Lead_Opt Lead Optimization SBDD->Lead_Opt Optimized Analogs Preclinical Preclinical Candidate Lead_Opt->Preclinical Optimized Leads

Caption: FBDD workflow from screening to preclinical candidate.

Hit Identification: Biophysical Screening Methods

Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for initial screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based methods, such as saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments, can detect the binding of fragments to a target protein in solution.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics and affinity of fragments to a target protein immobilized on a sensor surface.

  • X-ray Crystallography: Soaking crystals of the target protein with a solution containing the fragment can reveal the atomic details of the binding interaction, providing invaluable structural information for subsequent optimization.

Hit-to-Lead Optimization: Growing the Fragment

Once a validated hit is identified, the next stage involves rationally growing the fragment to improve its potency and selectivity. This process is guided by the structural information obtained from X-ray crystallography or NMR.

  • Vector-Based Elaboration: Synthetic modifications are made at the available vectors of the this compound core to introduce new functionalities that can form additional interactions with the target protein.

  • Bioisosteric Replacements: The strategic replacement of functional groups with bioisosteres can be employed to fine-tune the physicochemical properties of the evolving lead compound, such as solubility, metabolic stability, and cell permeability. [9][10][11]For example, the methyl group could be replaced with other small alkyl groups or halogens to probe for additional hydrophobic interactions or to modulate electronic properties.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is conducted by synthesizing and testing a library of analogs. This iterative process allows for the identification of key structural features that contribute to binding affinity and biological activity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of related 1,8-naphthyridinones. [8]

  • Acylation of 2-Amino-6-methylpyridine: To a solution of 2-amino-6-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine or pyridine). Cool the mixture to 0 °C and add acryloyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(6-methylpyridin-2-yl)acrylamide.

  • Cyclization: The cyclization can be achieved through various methods:

    • Thermal Cyclization: Heat the N-(6-methylpyridin-2-yl)acrylamide in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere.

    • Lewis Acid-Catalyzed Cyclization: Treat the N-(6-methylpyridin-2-yl)acrylamide with a Lewis acid (e.g., polyphosphoric acid or Eaton's reagent) at an elevated temperature.

    • Microwave-Assisted Cyclization: Subject a solution of the N-(6-methylpyridin-2-yl)acrylamide in a suitable solvent to microwave irradiation. [8]4. Final Purification: After completion of the cyclization, cool the reaction mixture and purify the product by recrystallization or column chromatography to yield this compound.

General Protocol for Biophysical Fragment Screening (SPR)
  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5) via amine coupling.

  • Fragment Library Preparation: Prepare a stock solution of the this compound fragment in a suitable buffer (e.g., PBS with a small percentage of DMSO).

  • Binding Analysis: Inject a series of concentrations of the fragment solution over the immobilized protein surface and a reference flow cell.

  • Data Analysis: Monitor the change in the SPR signal (response units) over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion

The this compound core represents a compelling and strategically valuable fragment for modern drug discovery. Its privileged structural features, adherence to the principles of fragment design, and synthetic tractability make it an ideal starting point for FBDD campaigns targeting a wide range of protein classes. By leveraging sensitive biophysical screening techniques and structure-guided optimization, this versatile scaffold can serve as a powerful tool for the discovery of novel, high-quality lead compounds, ultimately accelerating the development of new therapeutics.

References

  • Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters.
  • Design and Synthesis of a Fragment Set Based on Twisted Bicyclic Lactams. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines.
  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions.
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed.
  • What is the role of bioisosterism in drug design?.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed.
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD).
  • Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][7][12]riazino[2,3-c]quinazolines. PubMed Central.

  • The Design and Application of Bioisosteres in Drug Design.
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective.
  • Antitumor agents. 196.
  • 1,6-Naphthyridin-2(1H)
  • Fragment-based drug discovery: A graphical review. PubMed Central.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed Central.
  • Fragment-based inhibitor discovery against β-lactamase. PubMed Central.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Nitrogen Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Ovidius University Annals of Chemistry.
  • fragment-based drug discovery (FBDD) & access to drug research. YouTube.
  • Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applic

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel derivative with an as-yet uncharacterized mechanism of action. This guide provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the molecular mechanism of this compound. By integrating established and contemporary methodologies, from initial phenotypic screening to target identification and pathway analysis, this document serves as a roadmap for robust, self-validating mechanistic studies.

Introduction: The 1,8-Naphthyridine Scaffold and the Investigative Imperative

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest from medicinal chemists.[3] Its structural versatility and synthetic accessibility have led to the development of numerous derivatives with potent biological effects. A classic example is nalidixic acid, an antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] More recent explorations have revealed that derivatives of this scaffold can also exhibit potent anticancer and anti-inflammatory activities, often through the modulation of key signaling pathways.[1][2][6][7]

Given this chemical precedent, this compound (hereafter referred to as "the compound") represents a promising candidate for therapeutic development. However, its specific biological targets and the pathways it modulates are unknown. Elucidating the mechanism of action (MoA) is a critical step in drug discovery, providing the foundation for rational optimization, predicting potential on-target and off-target effects, and identifying patient populations most likely to respond.[7][8]

This guide eschews a rigid, one-size-fits-all approach. Instead, it presents a logical, tiered workflow designed to systematically narrow down the compound's biological activity and pinpoint its molecular mechanism. The causality behind each experimental choice is explained, ensuring that the investigative process is both efficient and scientifically rigorous.

G cluster_0 Tier 0: Initial Assessment cluster_1 Tier 1: Hypothesis-Driven Target Identification cluster_2 Tier 2: Pathway & Functional Analysis cluster_3 Synthesis Phenotypic Screening Phenotypic Screening Target ID Target Identification (Biochemical & Cellular Assays) Phenotypic Screening->Target ID Identifies primary bioactivity Target Engagement Target Engagement Validation (e.g., CETSA) Target ID->Target Engagement Confirms direct interaction Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target Engagement->Pathway Analysis Links target to cellular machinery Functional Validation Functional Cellular Assays (e.g., Cytokine Profiling, Apoptosis) Pathway Analysis->Functional Validation Validates downstream effects MoA Mechanism of Action Model Functional Validation->MoA Integrates all data

Figure 1: Tiered workflow for MoA investigation.

Tier 0: Preliminary Assessment and Hypothesis Generation

The first step is to perform broad phenotypic screens to determine the primary biological activity of the compound. This will generate the initial hypothesis regarding its MoA. It is crucial to test for anticancer, antibacterial, and anti-inflammatory activities, given the known properties of the 1,8-naphthyridine scaffold.

Anticancer Activity Screening

The goal here is to assess the compound's cytotoxicity against a panel of human cancer cell lines. This provides an initial indication of its potential as an anticancer agent and can reveal differential sensitivity across various cancer types.[9][10][11][12]

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Culture: Plate cells from a diverse panel (e.g., NCI-60 panel) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a standard period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will metabolize the reagent, producing a colored formazan product.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

Cell LineCancer TypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast5.20.8
A549Lung8.91.2
HCT116Colon2.10.5
K562Leukemia> 1000.1

This table provides a clear, at-a-glance summary of the compound's cytotoxic potency and selectivity.

Antibacterial Activity Screening

Given the precedent of nalidixic acid, assessing antibacterial activity is essential. The standard method is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton broth).

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a known antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Screening

Many small molecules exert their effects by modulating inflammatory pathways. A common initial screen is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Cytokine Inhibition Assay

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Treatment: Pre-incubate the cells with various concentrations of the compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the cells to induce an inflammatory response. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

Tier 1: Target Identification and Engagement

Based on the results from Tier 0, a primary hypothesis can be formed (e.g., "the compound is a potential anticancer agent with selectivity for colon cancer cells"). The next step is to identify the direct molecular target(s).

G cluster_0 Phenotypic Observation cluster_1 Target Identification Methods cluster_2 Outcome Phenotype Anticancer Activity Kinome Kinome Profiling Phenotype->Kinome Hypothesis: Kinase inhibitor? Affinity Affinity Pull-down + MS Phenotype->Affinity Unbiased approach Target Validated Molecular Target Kinome->Target Affinity->Target CETSA Cellular Thermal Shift Assay (CETSA) Target->CETSA Confirms engagement in situ

Figure 2: Workflow for target identification.

Hypothesis-Driven Approaches (If Anticancer or Anti-inflammatory)

Kinome Profiling: Since protein kinases are common drug targets and are central to many signaling pathways, screening the compound against a panel of kinases is a logical first step.[15][16][17][18] This can be done through commercial services that offer assays for hundreds of kinases. The output will be the percent inhibition at a given concentration, highlighting potential kinase targets.

Unbiased Approaches

Affinity-Based Pull-Down: This method identifies proteins that physically bind to the compound.[3][19][20]

Experimental Protocol: Affinity Pull-Down with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of the compound with a linker attached to a biotin molecule. It is critical to ensure that the modification does not abrogate the compound's biological activity.

  • Cell Lysate Preparation: Prepare a lysate from the most sensitive cancer cell line identified in Tier 0.

  • Incubation: Incubate the biotinylated compound with the cell lysate. As a control, also incubate the lysate with free biotin and with a "competitor" condition (biotinylated compound plus an excess of the original, unmodified compound).

  • Pull-Down: Add streptavidin-coated beads to the lysates to capture the biotinylated compound and any bound proteins.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders, then elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: True binding partners should be present in the biotinylated compound sample but absent or significantly reduced in the control and competitor samples.

Target Engagement Validation

Identifying a binding partner is not sufficient; it is crucial to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[1][21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[1][24]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[21]

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein identified in the previous step.

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will remain soluble at higher temperatures, resulting in a "thermal shift".

Tier 2: Pathway Analysis and Functional Validation

Once a direct target has been identified and validated, the next step is to understand the downstream consequences of the compound-target interaction.

Investigating Key Signaling Pathways

Based on the identified target or the initial phenotypic screen, investigate relevant signaling pathways. For anticancer and anti-inflammatory agents, the NF-κB and MAPK pathways are often implicated.[4][5][25][26][27][28][29][30][31][32]

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes). If applicable, include a stimulant (e.g., TNF-α for NF-κB activation).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins and their phosphorylated (activated) forms.

    • NF-κB Pathway: p-IκBα, total IκBα, p-p65, total p65.[26][31]

    • MAPK Pathway: p-ERK, total ERK, p-JNK, total JNK, p-p38, total p38.[25][29]

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in protein phosphorylation over time.

Functional Assays

Connect the observed pathway modulation to a functional cellular outcome.

  • Apoptosis Assay: If the compound is cytotoxic, determine if it induces apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Multiplex Cytokine Assay: For potential anti-inflammatory agents, expand on the initial ELISA by using a multiplex assay (e.g., Luminex) to simultaneously measure a broad panel of cytokines and chemokines.[2][33][34][35] This provides a comprehensive "fingerprint" of the compound's immunomodulatory effects.

Specific Assays for Antibacterial MoA

If the compound showed antibacterial activity, specific assays for known 1,8-naphthyridine targets are warranted.

Experimental Protocol: DNA Gyrase/Topoisomerase IV Inhibition Assay

  • Assay Principle: These assays measure the ability of the enzyme to relax supercoiled plasmid DNA.[6][36][37][38][39][40][41][42]

  • Reaction Setup: Combine purified bacterial DNA gyrase or topoisomerase IV with supercoiled plasmid DNA, ATP, and the appropriate reaction buffer. Add serial dilutions of the compound.

  • Incubation: Incubate at 37°C for 1 hour.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. An active inhibitor will prevent the relaxation of the supercoiled DNA.

Data Synthesis and Model of Action

The final step is to integrate all the data from Tiers 0, 1, and 2 to construct a coherent model for the mechanism of action. For example, a complete model might be:

"this compound exhibits selective cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 2.1 µM). Through kinome profiling and affinity pull-down, we identified and confirmed through CETSA that the compound directly binds to and inhibits MEK1. Downstream pathway analysis by Western blot showed a time- and dose-dependent decrease in the phosphorylation of ERK1/2. Functionally, this inhibition of the MAPK pathway leads to cell cycle arrest at the G1/S boundary and subsequent induction of apoptosis, as confirmed by Annexin V staining."

This model is not just a collection of data points; it is a narrative that explains the causal chain of events from the initial molecular interaction to the final cellular phenotype. This level of understanding is indispensable for the continued development of this compound as a potential therapeutic agent.

References

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 543–550. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using an affinity-based probe. Journal of Proteome Research, 8(10), 4874–4882. [Link]

  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50–83. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Schenone, S., Brullo, C., & Musumeci, F. (2011). The mechanism of action of new anticancer agents: new insights from the study of kinase inhibitors. Current Pharmaceutical Design, 17(3), 195–216. [Link]

  • Sravanthi, T., & Manju, S. L. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(15), 1361–1385. [Link]

  • Madaan, A., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787. [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature Reviews Drug Discovery, 5(10), 821–834. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and validation. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Ashley, R. E., & Osheroff, N. (2013). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 920, pp. 241–250). [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2010). In vitro drug sensitivity testing of tumors: a comparison of two colorimetric assays. Cancer Letters, 293(1), 105–112. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current Pharmaceutical Biotechnology, 17(14), 1213–1221. [Link]

  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Cleavage Assay. Retrieved from [Link]

  • He, P., Li, Y., & Liu, J. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 834–845. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Rauert, H., & Scheidereit, C. (2011). Analysis of NF-kappaB signaling pathways by proteomic approaches. Journal of Proteomics, 74(9), 1588–1601. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • ProFoldin. (n.d.). topoisomerase IV assay kits. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • He, P., Li, Y., & Liu, J. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 834–845. [Link]

  • Dai, L., et al. (2019). A protocol for cellular thermal shift assay (CETSA) using cell lysates. Bio-protocol, 9(1), e3134. [Link]

  • Assay Genie. (n.d.). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Retrieved from [Link]

  • Hu, L. Z., et al. (2022). Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. Cancer Research, 82(12_Supplement), 1196. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 410, 23–38. [Link]

  • Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(Supplement_1), i343–i351. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1). [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17737–17747. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery from Technology Networks. [Link]

  • The detection of MAPK signaling. (2025). ResearchGate. [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]

  • Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

Sources

Methodological & Application

Friedlander synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one via Friedlander-type Annulation

Authored by a Senior Application Scientist

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Friedlander synthesis and its variations represent a classical and highly effective strategy for constructing quinoline and naphthyridine ring systems.[3][4][5][6] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, often under acid or base catalysis.[3][5]

This application note provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in drug discovery. While the classical Friedlander reaction leads to fully aromatized systems, the synthesis of the dihydro-naphthyridinone target requires a modified approach, often involving a Michael addition followed by an intramolecular cyclization. This guide is designed for researchers in medicinal chemistry and drug development, offering a robust, step-by-step methodology grounded in established chemical principles.

Reaction Principle and Mechanistic Insight

The synthesis of the target 1,8-naphthyridin-4(1H)-one core is achieved through a two-step sequence starting from 2-amino-4-methylpyridine.

  • Michael Addition: The initial step involves the conjugate addition of the primary amino group of 2-amino-4-methylpyridine to an α,β-unsaturated ester, such as ethyl acrylate. This reaction forms a β-amino ester intermediate. The nucleophilic amino group attacks the β-carbon of the acrylate, driven by the electron-withdrawing nature of the ester group.

  • Intramolecular Cyclization (Dieckmann-type Condensation): The formed intermediate undergoes a high-temperature intramolecular cyclization. The lone pair on the pyridine ring nitrogen attacks the carbonyl carbon of the ester group, leading to the elimination of ethanol and the formation of the second heterocyclic ring. This thermal cyclization is the critical ring-forming step and requires significant thermal energy to overcome the activation barrier, hence the use of a high-boiling solvent.

There are two primary mechanistic pathways for the classical Friedlander synthesis, which informs our understanding of related cyclizations. The first involves an initial aldol condensation followed by Schiff base formation, while the second proceeds through Schiff base formation first, followed by an aldol reaction.[3][4] In our case, the sequence is best described as a Michael addition followed by an intramolecular acylation.

Reaction Scheme

cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2-Amino-4-methylpyridine Step1 Michael Addition Reactant1->Step1 Reactant2 Ethyl Acrylate Reactant2->Step1 Step2 Thermal Cyclization Step1->Step2 Intermediate Product 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Step2->Product

Caption: Overall synthetic workflow.

Experimental Protocol

This protocol is based on established procedures for the synthesis of substituted 4-hydroxy-1,8-naphthyridines, which exist in tautomeric equilibrium with the 4-oxo form.[7]

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles (mmol)Molar Ratio
2-Amino-4-methylpyridine695-34-1108.145.41 g501.0
Ethyl Acrylate140-88-5100.125.5 mL (5.0 g)501.0
Dowtherm A (Solvent)8004-13-5~16650 mL--
Ethanol (Recrystallization)64-17-546.07As needed--
Hexanes (Washing)110-54-386.18As needed--

Safety Precautions:

  • Ethyl acrylate is a flammable liquid and a lachrymator. Handle in a well-ventilated fume hood.

  • Dowtherm A is a high-boiling liquid; appropriate care must be taken when heating to high temperatures to avoid severe burns.

  • 2-Amino-4-methylpyridine is toxic if swallowed, inhaled, or in contact with skin.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

Part 1: Michael Addition (Formation of the Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylpyridine (5.41 g, 50 mmol).

  • Add ethyl acrylate (5.5 mL, 50 mmol).

  • Heat the reaction mixture at 100-110 °C for 12-18 hours.

    • Causality: This step facilitates the nucleophilic addition of the aminopyridine to the acrylate. The temperature is kept moderate to favor the addition reaction over premature decomposition or side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 2-amino-4-methylpyridine spot indicates the completion of the reaction.

  • After completion, allow the mixture to cool to room temperature. The resulting product is a viscous oil or solid and is used in the next step without further purification.

Part 2: Thermal Intramolecular Cyclization

  • To the flask containing the crude intermediate from Part 1, add Dowtherm A (50 mL).

    • Causality: Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl, which serves as a high-boiling solvent (b.p. ~257 °C). This is crucial to provide the high thermal energy required for the intramolecular cyclization and elimination of ethanol.

  • Heat the mixture to reflux (approximately 250-255 °C) with vigorous stirring for 4-6 hours.

  • Monitor the cyclization by TLC (10% methanol in dichloromethane). The formation of a new, more polar spot corresponding to the product should be observed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.

  • Carefully pour the warm reaction mixture into a beaker containing hexanes (200 mL) while stirring. This will cause the product to precipitate.

    • Causality: The product is insoluble in non-polar hexanes, while the Dowtherm A solvent is soluble. This allows for the selective precipitation and separation of the desired compound.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with additional hexanes (2 x 50 mL) to remove any residual Dowtherm A.

Part 3: Purification

  • The crude solid can be purified by recrystallization from ethanol.

  • Dissolve the solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected product is a solid. The typical yield for this type of reaction ranges from 60-80%.

Workflow Diagram

G A 1. Mix 2-amino-4-methylpyridine and ethyl acrylate B 2. Heat at 110°C for 12-18h (Michael Addition) A->B C 3. Monitor by TLC B->C D 4. Add Dowtherm A C->D If complete E 5. Reflux at 250°C for 4-6h (Cyclization) D->E F 6. Cool and precipitate in hexanes E->F G 7. Filter and wash solid F->G H 8. Recrystallize from ethanol G->H I 9. Dry final product H->I

Sources

Application Notes and Protocols: High-Throughput Screening Assays for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 1,8-Naphthyridinone Scaffolds

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Furthermore, specific analogs have shown potential in addressing neurological disorders and acting as protein kinase and EGFR inhibitors.[1] The lead compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a foundational structure for the development of novel therapeutics. The exploration of its analog library through high-throughput screening (HTS) is a critical step in identifying new lead compounds with high potency and selectivity for a variety of biological targets.

This guide provides a comprehensive framework for establishing robust HTS campaigns to elucidate the bioactivity of novel this compound analogs. Recognizing the diverse therapeutic potential of the naphthyridine scaffold, we will detail protocols for screening against three of the most important classes of drug targets: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Ion Channels. The methodologies presented herein are designed to be adaptable and scalable, enabling researchers to efficiently navigate the hit identification and lead optimization phases of drug discovery.[3]

I. The Strategic Approach: Biochemical versus Cell-Based Screening

The initial phase of any HTS campaign involves a critical decision between biochemical and cell-based assay formats. Each approach offers distinct advantages and limitations that must be weighed in the context of the screening goals.[4][5]

  • Biochemical Assays: These in vitro assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[6] They are highly amenable to automation and miniaturization, offering high throughput and precise quantification of molecular interactions.[3] However, they do not provide information on cell permeability or potential off-target effects within a cellular context.[7]

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant environment for assessing compound activity.[8] They can offer insights into a compound's cell permeability, cytotoxicity, and mechanism of action within a complex biological system.[5][7] While powerful, they can be more complex to develop and may exhibit higher variability than biochemical assays.

A common and effective strategy is to employ a tiered screening approach. An initial large-scale primary screen using a biochemical assay can rapidly identify a large number of potential "hits." These hits can then be further validated and characterized in secondary, more complex cell-based assays to confirm their activity in a cellular context and eliminate false positives.

II. Screening for Protein Kinase Inhibition

Protein kinases are a major class of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[9][10] The 1,8-naphthyridine scaffold has been associated with kinase inhibition, making this an important target class to investigate.[1]

A. Biochemical Kinase Assays

A variety of HTS-compatible biochemical assays can be employed to identify kinase inhibitors.[9][11] These assays typically measure the phosphorylation of a substrate by a kinase.

1. Fluorescence Polarization (FP) Immunoassay

FP is a robust and homogeneous assay format well-suited for HTS.[12][13] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14] In a competitive immunoassay format, a fluorescently labeled tracer (a known ligand or a phosphorylated substrate analog) competes with the test compound for binding to a specific antibody.

Protocol: Generic Kinase Activity FP Immunoassay

Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by a target kinase.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide with a phosphorylation site)

  • ATP

  • Fluorescently Labeled Phospho-Peptide Tracer

  • Phospho-Specific Antibody

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Test compounds (dissolved in DMSO)

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds and controls (positive and negative) into the wells of a 384-well plate using an acoustic liquid handler.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix containing the fluorescently labeled tracer and the phospho-specific antibody in assay buffer.

    • Add 10 µL of the detection mix to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Data Analysis: The degree of inhibition is calculated relative to the high (no inhibition) and low (no kinase activity) controls.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a highly sensitive, bead-based immunoassay that does not require a wash step.[15][16] It relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity.[17][18]

Protocol: AlphaLISA Kinase Assay

Objective: To quantify the phosphorylation of a biotinylated substrate by a target kinase.

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Streptavidin-coated Donor Beads

  • Anti-phospho-specific antibody conjugated to Acceptor Beads

  • AlphaLISA Assay Buffer

  • 384-well, white microplates

  • Test compounds (in DMSO)

Methodology:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a 2X solution of the target kinase and biotinylated substrate in assay buffer.

    • Add 5 µL of a 2X ATP solution to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a 2X mix of Streptavidin-coated Donor beads and anti-phospho-specific antibody conjugated Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

B. Cell-Based Kinase Assays

To confirm the activity of hits in a cellular context, reporter gene assays or high-content imaging can be employed.

G

III. Interrogating G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[19][20] Their involvement in a vast array of physiological processes makes them a prime target class for novel 1,8-naphthyridine analogs.

A. Second Messenger Assays

GPCR activation triggers intracellular signaling cascades that lead to changes in the concentration of second messengers, such as cyclic AMP (cAMP) and calcium (Ca2+).[21][22]

Protocol: TR-FRET cAMP Assay for Gs or Gi-Coupled GPCRs

Objective: To measure the modulation of intracellular cAMP levels following GPCR activation.

Materials:

  • Cells stably expressing the target GPCR

  • cAMP detection kit (e.g., containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog)

  • Cell culture medium

  • Stimulation buffer

  • 384-well, low-volume, white microplates

  • Test compounds (in DMSO)

Methodology:

  • Cell Plating: Seed cells into 384-well plates at a predetermined density and incubate overnight.

  • Compound Addition:

    • Remove culture medium and add stimulation buffer containing the test compounds.

    • For antagonist screening, pre-incubate with compounds before adding a known agonist.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the TR-FRET reagents (d2-cAMP and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on a compatible plate reader.

Data Analysis: The ratio of the fluorescence signals at the two wavelengths is used to determine the cAMP concentration.

B. Reporter Gene Assays

Reporter gene assays provide a downstream readout of GPCR activation by linking receptor signaling to the expression of a readily detectable protein, such as luciferase or β-galactosidase.[23]

G

IV. Profiling Activity at Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are critical for a wide range of physiological processes.[24][25] Their dysfunction is implicated in numerous diseases, making them attractive drug targets.[26]

A. Fluorescence-Based Membrane Potential Assays

These assays use voltage-sensitive dyes that change their fluorescence intensity in response to changes in the cell's membrane potential, which is modulated by ion channel activity.[24]

Protocol: Membrane Potential Assay for Voltage-Gated Ion Channels

Objective: To identify compounds that modulate the activity of voltage-gated ion channels.

Materials:

  • Cells expressing the target ion channel

  • Membrane potential-sensitive dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Depolarizing agent (e.g., KCl)

  • 384-well, black-walled, clear-bottom microplates

  • Test compounds (in DMSO)

Methodology:

  • Cell Plating: Plate cells in 384-well plates and allow them to adhere.

  • Dye Loading:

    • Remove the culture medium and add the membrane potential dye dissolved in assay buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Add test compounds to the wells and incubate for a specified period.

  • Stimulation and Data Acquisition:

    • Use a fluorescence plate reader with liquid handling capabilities to add the depolarizing agent to all wells simultaneously.

    • Immediately begin kinetic fluorescence readings to capture the change in membrane potential.

B. High-Throughput Electrophysiology

Automated patch-clamp systems have revolutionized ion channel drug discovery by enabling the direct measurement of ion channel currents in a high-throughput format.[25][27][28]

G

V. Data Analysis and Quality Control: Ensuring Robustness and Reliability

The success of any HTS campaign hinges on rigorous data analysis and stringent quality control.[29][30][31]

A. Key Quality Control Metrics
  • Z'-factor: This statistical parameter is a measure of the quality of an HTS assay.[32][33] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

B. Data Normalization and Hit Selection

Raw data from HTS experiments should be normalized to account for plate-to-plate and well-to-well variations. Common normalization methods include percent inhibition or percent activation relative to controls on the same plate.

Hit selection is typically based on a predefined activity threshold, such as a Z-score of greater than 3 or a percent inhibition/activation exceeding a certain value.

Table 1: Summary of HTS Assay Platforms

Target ClassAssay TypePrincipleThroughputKey Considerations
Protein Kinases Fluorescence Polarization (FP)Competitive immunoassay measuring changes in molecular rotation.[12]HighRequires specific antibodies and fluorescent tracers.
AlphaLISABead-based proximity assay generating a luminescent signal.[15]HighHighly sensitive, but can be susceptible to light.
GPCRs TR-FRET (cAMP/IP-One)Time-resolved fluorescence energy transfer to measure second messengers.HighRequires specific cell lines and reagents.
Reporter Gene AssayMeasures downstream gene expression as a readout of receptor activation.Medium-HighProvides an integrated measure of pathway activation.
Ion Channels Membrane Potential DyesFluorescent dyes that respond to changes in membrane voltage.[24]HighIndirect measure of channel activity.
Automated ElectrophysiologyDirect measurement of ion currents in a high-throughput format.[28]MediumGold standard for ion channel screening, but lower throughput and higher cost.

Conclusion

The diverse biological activities of the 1,8-naphthyridine scaffold make it a highly promising starting point for the discovery of novel therapeutics. The HTS strategies and protocols outlined in this application note provide a robust framework for screening analogs of this compound against key drug target classes. By employing a combination of biochemical and cell-based assays, and adhering to rigorous data analysis and quality control standards, researchers can effectively identify and advance promising lead compounds into the drug development pipeline.

References

  • Ilyin, S. E., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Available from: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available from: [Link]

  • Burke, T. J., et al. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 8(6), 647-659. Available from: [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Available from: [Link]

  • Li, M., & Lester, H. A. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. Available from: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • Nasir, M. S., & Jolley, M. E. (2008). Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. Analytical and Bioanalytical Chemistry, 391(5), 1499-1507. Available from: [Link]

  • An, W. F. (2008). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Bioactive Compounds, 4(1), 16-23. Available from: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available from: [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Available from: [Link]

  • Hibara, A., et al. (2019). High-throughput fluorescence polarization immunoassay by using a portable fluorescence polarization imaging analyzer. Lab on a Chip, 19(12), 2096-2102. Available from: [Link]

  • Medicilon. (2017). High throughput screening technologies for ion channels. Available from: [Link]

  • Yasuda, S., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 830-838. Available from: [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 860-873. Available from: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available from: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available from: [Link]

  • Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. Available from: [Link]

  • Malo, N., et al. (2006). HTS quality control and data analysis. Nature Protocols, 1(4), 1802-1813. Available from: [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available from: [Link]

  • Fabian, M. A., et al. (2007). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 14(10), 1185-1193. Available from: [Link]

  • Blais, B. W., & Martinez-Perez, S. (2011). Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals. National Agricultural Library. Available from: [Link]

  • Shukla, S. J., & Vender, J. R. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Biomolecular Screening, 17(4), 433-442. Available from: [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. Available from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available from: [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Available from: [Link]

  • Fricke, N., et al. (2017). Screening HDAC inhibitors - a workflow comprising high throughput and high content screening. ResearchGate. Available from: [Link]

  • Wang, J., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. Available from: [Link]

  • Zhang, X. D. (2011). High-Throughput Screening Data Analysis. In: Sittampalam, G.S., et al. (eds) Assay Guidance Manual. Available from: [Link]

  • IU Indianapolis ScholarWorks. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Available from: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. Available from: [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available from: [Link]

  • Kamal, M. A., et al. (2016). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 15(7), 812-819. Available from: [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]

  • Al-Romaizan, A. N., et al. (2021). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][19][29]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(13), 5484-5497. Available from: [Link]

  • Tomar, V., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-21. Available from: [Link]

  • Jaroszewicz, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4998. Available from: [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. Available from: [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 523-531. Available from: [Link]

  • Jasim, M. A., et al. (2013). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the cytotoxic potential of the novel compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Naphthyridine derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1][2] Some have been shown to act as antimitotic agents or topoisomerase II inhibitors.[1][2] Given this precedent, a thorough in vitro evaluation of new analogues is critical. This guide details a multi-assay approach to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death, focusing on metabolic activity, membrane integrity, and apoptosis induction. The protocols provided herein are designed to be self-validating through the inclusion of appropriate controls and orthogonal assay systems.

Introduction: The Rationale for Cytotoxicity Profiling

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential against a variety of diseases, including cancer.[1][2] The biological activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] Therefore, when investigating a novel derivative such as this compound, a primary step is to conduct a robust assessment of its cytotoxic effects.

This application note outlines a strategic workflow for characterizing the cytotoxic profile of this compound. We will describe a panel of cell-based assays that, when used in concert, provide a multi-faceted view of the compound's impact on cell health. The core of this strategy is to progress from a general assessment of cell viability to more specific mechanistic assays.

Strategic Experimental Design

A well-designed experiment is crucial for obtaining reliable and reproducible data. The following considerations should be addressed before initiating any of the described assays.

Cell Line Selection: A Tripartite Approach

The choice of cell lines is critical and should be guided by the therapeutic goal. We recommend a panel that includes both cancer and non-cancerous cell lines to assess for potential therapeutic windows and off-target cytotoxicity.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line. It is a common model for screening potential anticancer agents.

  • HL-60 (Human Promyelocytic Leukemia): A suspension cell line that is often used in cancer research and is known to be sensitive to apoptosis-inducing agents.[1][2]

  • hTERT Gingival Fibroblasts (Normal Human Fibroblasts): An immortalized normal human cell line that serves as a crucial control to evaluate the compound's cytotoxicity towards non-cancerous cells.[4]

Compound Preparation and Handling

The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the assays. It is imperative to ensure that the final concentration of the solvent in the cell culture does not exceed a level that could induce cytotoxicity on its own (typically ≤ 0.5% v/v).

Essential Controls for Data Integrity

For each assay, the inclusion of the following controls is mandatory to ensure the validity of the results:

  • Untreated Control: Cells cultured in medium alone. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to rule out any cytotoxic effects of the solvent.

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm that the assay is performing as expected.

Tier 1: Primary Cytotoxicity Assessment

The initial evaluation of cytotoxicity should involve assays that measure fundamental aspects of cell health: metabolic activity and membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Add serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 1-4 hours E->F G Add solubilization solution (e.g., acidified isopropanol) F->G H Measure absorbance at ~570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[9] Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Release Assay: Assessing Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The LDH assay measures the amount of this enzyme in the supernatant, which is directly proportional to the number of lysed cells.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay A Seed and treat cells as in MTT assay B Transfer supernatant to a new plate A->B C Add LDH reaction mixture B->C D Incubate for 30 minutes at room temp. C->D E Add stop solution D->E F Measure absorbance at ~490 nm E->F

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[12] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.

Tier 2: Mechanistic Insights into Cell Death

If the primary assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases 3 and 7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[13][14] The intensity of the light is proportional to the amount of caspase 3/7 activity.[15]

Apoptosis_Pathway Compound 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[16] Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL).[14]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to 2 minutes.[14] Incubate the plate at room temperature for 1 to 3 hours.[14]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For the MTT assay, the percentage of cell viability is calculated as:

% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

For the LDH assay, the percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent):

% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_max - Abs_spontaneous)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or induces a 50% cytotoxic effect.[17][18] It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of viability or cytotoxicity against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[18][19]

Summarizing the Data

The results should be summarized in a clear and concise table to allow for easy comparison of the compound's potency across different cell lines and assays.

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 MTT48Value
LDH48Value
Caspase-Glo 3/724Value
HL-60 MTT48Value
LDH48Value
Caspase-Glo 3/724Value
hTERT Fibroblasts MTT48Value
LDH48Value
Caspase-Glo 3/724Value

Conclusion

The suite of assays described in this application note provides a robust framework for the initial cytotoxic characterization of this compound. By employing assays that interrogate different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's biological effects. A significant difference in the IC50 values between cancer and normal cell lines would suggest a favorable therapeutic window, warranting further investigation into the compound's potential as an anticancer agent.

References

  • Madaan, A., Verma, R., Singh, A. T., Jain, S. K., Jaggi, M., & Singh, P. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 543-550. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kim, J. S., Park, H. J., Lee, C. S., & Lee, J. H. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Molecules, 18(12), 15847-15865. [Link]

  • Yasmeen, R., Zia-ur-Rehman, M., Khattak, M. A., Arshad, M. N., & Khan, I. U. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o630-o631. [Link]

  • International Union of Crystallography. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o630. [Link]

  • Al-Ostath, S. M., Al-Soud, Y. A., & Al-Masoudi, N. A. (2013). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. International Journal of Molecular Sciences, 14(1), 934-949. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. [Link]

  • PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 539-541. [Link]

  • Johner Institut GmbH. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut GmbH. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • National Toxicology Program. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • National Institutes of Health. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. [Link]

  • MDPI. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad. [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • PubMed. (2015). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). PubMed. [Link]

Sources

Application Note: A Framework for Interrogating Kinase Inhibition Using 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including the potent inhibition of protein kinases.[1] This document provides a detailed framework and experimental protocols for the characterization of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential kinase inhibitor. While this specific compound is a foundational scaffold, this guide will use the well-characterized kinase mTOR (Mammalian Target of Rapamycin) as a representative target to illustrate the principles and methodologies for determining inhibitory activity.[2] We will detail a luminescence-based kinase assay, data analysis, and interpretation, providing a robust starting point for researchers investigating novel compounds based on the naphthyridinone core.

Introduction: The Promise of the Naphthyridinone Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 1,8-naphthyridine core has emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[1] Derivatives of this structure have been shown to inhibit a range of kinases, including Aurora kinases, RET kinase, and the PI3K/mTOR signaling axis.[2][3][4]

This compound represents a fundamental building block within this class of compounds. Its structural simplicity offers numerous avenues for synthetic elaboration to optimize potency and selectivity against specific kinase targets. Understanding how to effectively screen and characterize the inhibitory activity of this core structure is the first step in unlocking its therapeutic potential.

This application note will provide a comprehensive guide to utilizing this compound in kinase inhibition assays, focusing on the mTOR kinase as an illustrative example. The mTOR signaling pathway is a master regulator of cell growth and proliferation and is frequently hyperactivated in cancer, making it a prime target for drug discovery.[2]

Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific substrate.[5] The effect of an inhibitor is then quantified by the degree to which it reduces this activity.

There are several established methods for measuring kinase activity, each with its own advantages and limitations:

  • Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.

  • Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), use fluorescently labeled substrates or antibodies to detect phosphorylation. They are amenable to high-throughput screening but can be prone to interference from colored or fluorescent compounds.

  • Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction. As kinase activity proceeds, ATP is consumed and ADP is generated. The amount of ADP is then converted back to ATP in a subsequent reaction, which is used by a luciferase to produce a light signal that is proportional to the initial kinase activity. This method is highly sensitive, has a broad dynamic range, and is less susceptible to compound interference.[5]

For the purpose of this guide, we will focus on a luminescence-based ADP detection assay due to its robustness and suitability for inhibitor characterization.

Experimental Protocols

Preparation of this compound

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

  • Storage: Store the stock solution and dilutions at -20°C in tightly sealed tubes to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.

mTOR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format, suitable for inhibitor screening and IC₅₀ determination.

Materials:

  • Recombinant human mTOR kinase

  • Substrate peptide (e.g., a specific mTOR substrate peptide)

  • ATP, high purity

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Dispense Kinase, Substrate, and Inhibitor B Initiate with ATP A->B C Incubate at RT B->C D Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) C->D Reaction Termination E Incubate at RT D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate at RT F->G H Read Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Assay Plate Preparation:

    • Add 1 µL of serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing mTOR kinase and substrate peptide in kinase assay buffer.

    • Add 4 µL of the kinase/substrate master mix to each well.

    • Prepare a solution of ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition of the kinase at each compound concentration. This is then used to generate a dose-response curve and determine the IC₅₀ value.

Calculations:

  • Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Signal_Inhibitor: Luminescence from wells with the test compound.

    • Signal_Positive: Luminescence from wells with DMSO only (0% inhibition).

    • Signal_Negative: Luminescence from wells with no kinase (100% inhibition).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Example Data Presentation:

Kinase TargetThis compound IC₅₀ (µM)
mTORTo be determined experimentally
Aurora Kinase ATo be determined experimentally
RET KinaseTo be determined experimentally

This table illustrates how data would be presented. The IC₅₀ values for this compound need to be established through the described experimental protocol.

Mechanism of Inhibition Diagram:

G cluster_0 ATP-Competitive Inhibition Kinase Kinase ATP ATP ATP->Kinase Binds to Active Site Inhibitor Inhibitor Inhibitor->Kinase Competes for Active Site

Caption: Assumed mechanism of ATP-competitive inhibition.

Cellular Assays: Moving from Biochemical to Biological Relevance

While biochemical assays are essential for determining direct inhibitory activity, it is crucial to validate these findings in a cellular context. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in a physiological environment, and exert a biological effect.

A common method is to measure the phosphorylation of a downstream substrate of the target kinase. For mTOR, this could be the phosphorylation of S6 kinase (S6K) or 4E-BP1.

Recommended Cellular Assay:

  • Western Blotting: Treat cancer cells (e.g., MCF7 breast cancer cells) with varying concentrations of this compound. After a set incubation period, lyse the cells and perform a Western blot to detect the levels of phosphorylated S6K (p-S6K) and total S6K. A dose-dependent decrease in the p-S6K/total S6K ratio would indicate cellular target engagement and inhibition of the mTOR pathway.

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization against a representative kinase, mTOR. The luminescence-based biochemical assay offers a sensitive and high-throughput method for determining IC₅₀ values, while subsequent cellular assays are critical for validating on-target activity in a biological system.

Further studies should aim to:

  • Screen this compound against a broad panel of kinases to determine its selectivity profile.

  • Utilize the structure-activity relationship data from these screens to guide the synthesis of more potent and selective derivatives.

  • Investigate the compound's effects on cell proliferation and apoptosis in relevant cancer cell lines.

By following these methodologies, researchers can effectively advance the exploration of the 1,8-naphthyridine scaffold in the pursuit of novel kinase-targeted therapies.

References

  • National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. [Link]

  • Abu-Melha, H. M. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry. [Link]

  • Migliore, M., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). WO2018183956A1 - Naphthyridines as inhibitors of hpk1.
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Maccallini, C., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. MedChemComm. [Link]

  • Google Patents. (n.d.). EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy.
  • Zhu, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Engel, J., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

  • Gábor, B., et al. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]

  • Wang, Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry. [Link]

  • Khan, I. U., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. PubChem. [Link]

  • SpectraBase. (n.d.). 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. [Link]

Sources

Application Notes and Protocols for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Evolving Landscape of Antimicrobial Resistance and the Potential of Naphthyridinone Scaffolds

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical entities and therapeutic strategies. The 1,8-naphthyridinone core is a well-established pharmacophore, forming the backbone of quinolone antibiotics which have long been pivotal in clinical practice.[1][2] These compounds typically exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication.[1][2] 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a scaffold within this promising class of compounds. While direct, potent antimicrobial activity of this specific molecule is not extensively documented in publicly available literature, related 1,8-naphthyridinone derivatives have demonstrated significant potential not as standalone antibiotics, but as modulators of antibiotic activity, particularly in combatting multi-drug resistant (MDR) strains.[3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antimicrobial susceptibility testing (AST). We will delve into detailed protocols for evaluating its intrinsic antimicrobial properties and, more critically, its potential as a synergistic agent or an antibiotic potentiator. The methodologies outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]

Scientific Rationale and Mechanistic Insights

The structural similarity of 1,8-naphthyridinones to quinolone antibiotics suggests a potential interaction with bacterial topoisomerases.[3] However, subtle structural modifications can significantly alter the mode of action. Research on compounds like 7-acetamido-1,8-naphthyridin-4(1H)-one, a close structural analog, revealed a lack of clinically relevant direct antibacterial activity but a remarkable ability to potentiate the efficacy of fluoroquinolones against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[3][4][5] This synergistic effect implies a mechanism that may involve the inhibition of bacterial efflux pumps, enhancement of antibiotic uptake, or allosteric modulation of the target enzyme, rendering it more susceptible to the primary antibiotic.

Therefore, the application of this compound in AST should be approached with a dual perspective:

  • Direct Antimicrobial Activity Assessment: To determine if the compound exhibits any intrinsic bacteriostatic or bactericidal properties.

  • Synergy Testing: To investigate its ability to enhance the activity of existing antibiotics against clinically relevant and resistant bacterial strains.

Below, we provide detailed protocols for both avenues of investigation, designed to yield robust and reproducible data.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the principles outlined in the CLSI M07 document for broth dilution methods.[6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in CAMHB to achieve the desired starting concentration for the assay.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Synergy Testing using the Checkerboard Method

Objective: To evaluate the synergistic, indifferent, or antagonistic effect of this compound in combination with a conventional antibiotic.

Materials:

  • All materials from Protocol 1

  • A conventional antibiotic (e.g., a fluoroquinolone like ciprofloxacin)

Procedure:

  • Preparation: Prepare stock solutions and bacterial inocula as described in Protocol 1.

  • Plate Setup:

    • In a 96-well plate, perform serial dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10).

    • Simultaneously, perform serial dilutions of this compound along the y-axis (e.g., rows A-G).

    • This creates a matrix of wells containing various concentrations of both compounds.

    • Include a row and a column with each agent alone to determine their individual MICs under the assay conditions.

    • Include growth and sterility controls.

  • Inoculation and Incubation: Inoculate the plate with the bacterial suspension and incubate as described in Protocol 1.

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Data Interpretation Table:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Indifference
> 4Antagonism

Visualization of Experimental Workflow

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Analysis stock_A Prepare Stock of 7-Methyl-2,3-dihydro-1,8- naphthyridin-4(1H)-one serial_dilution_A Serial Dilute Compound A (Y-axis) stock_A->serial_dilution_A stock_B Prepare Stock of Conventional Antibiotic serial_dilution_B Serial Dilute Compound B (X-axis) stock_B->serial_dilution_B inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension inoculum->inoculate_plate serial_dilution_A->inoculate_plate serial_dilution_B->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Determine MICs of Compounds Alone & in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results: Synergy, Indifference, or Antagonism calc_fic->interpret

Caption: Workflow for Synergy Testing using the Checkerboard Method.

Potential Mechanism of Action Visualization

MoA_Hypothesis cluster_cell Bacterial Cell antibiotic Conventional Antibiotic target DNA Gyrase / Topoisomerase IV antibiotic->target Inhibition efflux Efflux Pump antibiotic->efflux Expulsion compound 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one compound->efflux Inhibition DNA Replication DNA Replication target->DNA Replication Required for

Caption: Hypothesized Mechanism of Synergistic Action.

Trustworthiness and Self-Validating Systems

To ensure the integrity of the experimental results, the following quality control measures, in line with CLSI and EUCAST guidelines, are mandatory:[6][8][11]

  • Quality Control Strains: Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) to validate the assay conditions and the potency of the conventional antibiotic.

  • Sterility and Growth Controls: The sterility control (medium only) should show no growth, while the growth control (medium and inoculum) should exhibit robust growth.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

This compound presents an intriguing subject for antimicrobial research, not necessarily as a standalone agent, but as a potential tool to rejuvenate our existing antibiotic arsenal. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its antimicrobial and synergistic properties. Positive results from these in vitro assays would warrant further investigation into its mechanism of action, toxicity profiling, and in vivo efficacy in preclinical models of infection. The exploration of such antibiotic potentiators is a critical endeavor in the global fight against antimicrobial resistance.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Different modes of action of naphthyridones in gram-positive and gram-negative bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • EUCAST. Expert Rules. [Link]

  • Naphthyridinomycin, a DNA-reactive antibiotic. Antimicrobial Agents and Chemotherapy. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–. Semantic Scholar. [Link]

  • Naphthyridinomycin, a new broad-spectrum antibiotic. The Journal of Antibiotics. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Diagnostic Microbiology and Infectious Disease. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-Inflammatory Properties of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. While derivatives of the broader naphthyridine class have shown promise in modulating inflammatory responses[1][2], this guide establishes a systematic in vitro approach to characterize this specific molecule. We present a suite of validated, self-verifying protocols using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[3][4][5] The assays described herein will enable the precise quantification of the compound's effects on cell viability, the production of key pro-inflammatory mediators (nitric oxide, TNF-α, IL-6), the expression of inflammatory enzymes (iNOS, COX-2), and its influence on the pivotal NF-κB signaling pathway.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8] Consequently, targeting the NF-κB pathway and its downstream effectors is a primary strategy in the development of novel anti-inflammatory therapeutics.

The murine macrophage cell line, RAW 264.7, serves as a robust and highly reproducible in vitro model for studying inflammation.[3][5] Stimulation of these cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory cascade that closely mimics aspects of innate immune activation.[9][10] This guide leverages the LPS-stimulated RAW 264.7 model to create a comprehensive screening funnel for this compound, hereafter referred to as "the test compound."

Our investigation will proceed logically, beginning with an assessment of cytotoxicity to establish a safe therapeutic window. We will then systematically evaluate the compound's ability to inhibit the production of critical inflammatory mediators. Finally, we will delve into the molecular mechanism by examining its impact on the expression of key inflammatory enzymes and the activation of the NF-κB pathway.

Foundational Assays: Cytotoxicity and Anti-inflammatory Screening

Before assessing anti-inflammatory efficacy, it is imperative to determine the concentration range at which the test compound does not exert cytotoxic effects. This ensures that any observed reduction in inflammatory markers is a result of specific bioactivity and not simply due to cell death.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[13]

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.[15] Incubate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[15][16]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. After incubation, remove the old medium and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[11][17]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12][15] Measure the absorbance at 570 nm using a microplate reader.[12][17]

  • Data Analysis: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Protocol: Nitric Oxide (NO) Production via Griess Assay

Upon stimulation with LPS, macrophages upregulate the expression of iNOS, which produces large quantities of nitric oxide (NO), a key inflammatory mediator.[18][19] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[20][21] The assay involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilamide to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo derivative which can be quantified by measuring absorbance at 540 nm.[21]

Materials:

  • Supernatant from compound-treated and LPS-stimulated RAW 264.7 cells

  • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[22] (Note: Prepare fresh before use).

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plate

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate overnight. Pre-treat cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control group) and incubate for 24 hours.[23]

  • Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.[15]

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.[15][22]

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM) in culture medium.

  • Incubation and Reading: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[22][24][25]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated control.

Quantifying the Impact on Pro-Inflammatory Cytokines

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic pro-inflammatory cytokines produced abundantly by LPS-stimulated macrophages.[3][9][26] Their quantification provides crucial insight into the immunomodulatory effects of the test compound. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose.

Protocol: Measurement of TNF-α and IL-6 by ELISA

The sandwich ELISA technique is a highly sensitive and specific method for detecting and quantifying soluble proteins like cytokines.[27] In this assay, a capture antibody specific to the target cytokine is pre-coated onto a microplate. The cytokine in the sample binds to this antibody. A second, biotinylated detection antibody then binds to the captured cytokine. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. The addition of a chromogenic substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.[27]

Materials:

  • Supernatant from compound-treated and LPS-stimulated RAW 264.7 cells

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standards, buffers, and substrate)

  • 96-well ELISA plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Culture and Sample Collection: Follow steps 1 and 2 from the Griess Assay protocol (Section 2.2) to generate cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's specific instructions.[28][29][30][31] A general workflow is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and cell culture supernatants to the wells and incubate. d. Wash the plate, then add the biotinylated detection antibody and incubate. e. Wash the plate, then add Streptavidin-HRP conjugate and incubate. f. Wash the plate, then add the TMB substrate solution and incubate in the dark. g. Add the stop solution to terminate the reaction.

  • Absorbance Reading: Immediately read the absorbance at 450 nm.[29]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards using a four-parameter logistic curve fit.[27] Calculate the concentration of TNF-α and IL-6 in the samples from this curve.

Delving into the Molecular Mechanism

To understand how the test compound might be exerting its anti-inflammatory effects, we must investigate its influence on the upstream signaling pathways and the expression of key inflammatory enzymes.

Visualizing the Inflammatory Cascade

The following diagram illustrates the simplified LPS-induced inflammatory pathway in macrophages, which serves as the target for our mechanistic investigation.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation p_IkB->Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 NO Nitric Oxide iNOS->NO Experimental_Workflow A RAW 264.7 Cell Culture B Compound Treatment (this compound) A->B C MTT Assay (Determine Non-Toxic Doses) B->C D LPS Stimulation (1 µg/mL) B->D C->B Inform Dosing E Collect Supernatant (24h) D->E F Lyse Cells D->F G Griess Assay (Measure Nitric Oxide) E->G H ELISA (Measure TNF-α & IL-6) E->H I Western Blot (18-24h) (Measure iNOS & COX-2) F->I J Western Blot (0-60 min) (Measure p-p65/p65) F->J K Data Analysis & Interpretation G->K H->K I->K J->K

Caption: Overall experimental workflow for assessing anti-inflammatory properties.

Example Data Tables

Table 1: Effect of Test Compound on RAW 264.7 Cell Viability

Compound Conc. (µM) Cell Viability (%) Standard Deviation
0 (Vehicle Control) 100 ± 4.5
1 99.1 ± 5.2
5 98.5 ± 4.8
10 96.7 ± 5.5
25 94.2 ± 4.9
50 91.8 ± 5.1

| 100 | 65.3 | ± 6.2 |

Table 2: Inhibition of Nitric Oxide (NO) Production

Treatment Compound Conc. (µM) NO₂⁻ Conc. (µM) % Inhibition
Control (No LPS) 0 1.2 ± 0.3 -
LPS (1 µg/mL) 0 35.8 ± 2.1 0
LPS + Compound 10 25.1 ± 1.8 30%
LPS + Compound 25 15.7 ± 1.5 56%

| LPS + Compound | 50 | 8.9 ± 1.1 | 75% |

Table 3: Inhibition of Pro-Inflammatory Cytokine Production

Treatment Compound Conc. (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) 0 45 ± 8 22 ± 5
LPS (1 µg/mL) 0 3250 ± 210 1850 ± 150
LPS + Compound 25 1680 ± 180 970 ± 110

| LPS + Compound | 50 | 950 ± 120 | 540 ± 80 |

Conclusion

This comprehensive guide outlines a robust, multi-faceted in vitro strategy to characterize the anti-inflammatory properties of this compound. By systematically progressing from broad phenotypic assays to specific molecular targets, researchers can build a compelling data package to ascertain the compound's efficacy and elucidate its mechanism of action. The successful inhibition of NO, TNF-α, and IL-6 production, coupled with a demonstrated reduction in iNOS/COX-2 expression and NF-κB activation, would provide strong evidence for its potential as a novel anti-inflammatory agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • De, S., & J. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Cardiology, 94(7), 976-978. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Measurement (Griess Assay). Bio-protocol, 3(16), e871. Retrieved from [Link]

  • Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 359(1-2), 177-185. Retrieved from [Link]

  • Abusnina, A., Keravis, T., Lugnier, C., & Fantini, J. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(10), 1656. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Kumar, V., & Sharma, A. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • da Silva, J. S., Dos Santos, G. G., & de Souza, H. P. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 13, 4293–4304. Retrieved from [Link]

  • Screening models for inflammatory drugs. (2017). SlideShare. Retrieved from [Link]

  • Kannan, S. (2013). Response to "Nitric Oxide Assay?". ResearchGate. Retrieved from [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application and method validation. Journal of Chromatography B, 851(1-2), 51-70. Retrieved from [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2019). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants, 8(11), 567. Retrieved from [Link]

  • Lowell, C. A., Fumagalli, L., & Berton, G. (1996). Lipopolysaccharide-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(6), 2203-2214. Retrieved from [Link]

  • Kim, H. J., & Lee, W. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 25(16), 3731. Retrieved from [Link]

  • Zhao, L., Zhang, J., & Li, F. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Food Science & Nutrition, 10(7), 2187-2196. Retrieved from [Link]

  • Cho, H., Yun, C. W., Park, W. K., Kong, J. Y., Kim, K. S., Park, Y., Lee, S., & Kim, B. K. (2003). Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives. Pharmacological Research, 48(4), 403-408. Retrieved from [Link]

  • Wang, T., Li, J., Li, Y., Wang, Y., Zhang, Y., & Li, X. (2020). Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Journal of Ethnopharmacology, 259, 112937. Retrieved from [Link]

  • Lee, H. S., Kim, Y. J., & Kim, H. A. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and Chemical Toxicology, 59, 475-481. Retrieved from [Link]

  • Swallow, C. J., Grinstein, S., & Rotstein, O. D. (1998). Lipopolysaccharide impairs macrophage cytoplasmic pH regulation under conditions simulating the inflammatory microenvironment. Infection and Immunity, 66(8), 3744-3751. Retrieved from [Link]

  • Kim, J. H., Kim, D. H., & Lee, J. C. (2015). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Experimental and Therapeutic Medicine, 10(5), 1993-1998. Retrieved from [Link]

  • Hisano, S., Sakamoto, K., & Kaji, H. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 108-113. Retrieved from [Link]

  • Lin, Y. C., & Lin, Y. F. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 9(6), 521. Retrieved from [Link]

  • Mota, A., Santos, D., & Martins, F. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants, 11(6), 785. Retrieved from [Link]

  • Li, Y., Zhao, K., & Li, B. (2015). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Tropical Animal Health and Production, 47(3), 541-547. Retrieved from [Link]

  • TNF-α (free) ELISA. (n.d.). IBL International.
  • Zhang, Y., Wu, S., & Li, S. (2018). Protein and mRNA expression levels of iNOS and COX-2 in the different treatment groups. ResearchGate. Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. Retrieved from [Link]

  • Phospho-NF-κB p65. (2025). Scribd. Retrieved from [Link]

  • Madaan, A., Verma, R., Singh, A. T., Jain, V., Kumar, V., & Kumar, A. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 536-544. Retrieved from [Link]

  • Dali-Yahia, N., & Evanno, L. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(21), 5032. Retrieved from [Link]

Sources

Application Notes & Protocols: Development of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Naphthyridinone Scaffold as a Privileged Structure in Chemical Biology

The 1,8-naphthyridinone core is a recognized "privileged structure" in medicinal chemistry and drug discovery. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal scaffold for developing potent and selective ligands for a variety of biological targets.[1] Derivatives of this scaffold have shown a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Notably, the naphthyridinone framework is a cornerstone in the design of kinase inhibitors, with derivatives targeting MET kinase, Casein Kinase 2 (CK2), and rearranged during transfection (RET) kinase, among others.[4][5][6][7]

This document outlines the prospective development and application of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a molecular probe. While this specific molecule is not yet extensively characterized in the literature as a probe, its structural similarity to known bioactive agents suggests significant potential. These notes are intended for researchers, scientists, and drug development professionals, providing a comprehensive guide to its synthesis, characterization, and application in interrogating biological systems. We will draw upon established methodologies for related naphthyridinone-based probes to propose a robust framework for its validation and use.

Physicochemical Properties and Characterization

A thorough characterization of this compound is the foundational step for its use as a molecular probe. The table below summarizes its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem[8]
Molecular Weight 162.19 g/mol PubChem[8]
CAS Number 55469-90-4ChemicalBook[9]
Appearance Expected to be a solidGeneral knowledge
XLogP3 0.4PubChem[8]
Hydrogen Bond Donors 1PubChem[8]
Hydrogen Bond Acceptors 2PubChem[8]

Protocol 1: Spectroscopic and Purity Analysis

Rationale: To ensure reproducibility and accurate quantification in biological assays, the identity, purity, and stability of the probe must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Confirm the presence of all expected peaks and splitting patterns corresponding to the structure of this compound. The spectra of related naphthyridine compounds can serve as a reference for chemical shift ranges.[3][10]

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching its molecular formula (C₉H₁₀N₂O).

  • Purity Assessment (HPLC):

    • Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method.

    • Assess the purity of the synthesized compound. A purity of >95% is recommended for use in biological assays.

  • UV-Visible Spectroscopy:

    • Determine the absorbance spectrum to identify the maximum absorbance wavelength (λmax). This is crucial for quantifying stock solution concentrations using the Beer-Lambert law. Spectroscopic investigations of similar naphthyridinone structures can provide an expected range for λmax.[11][12]

Proposed Synthesis Pathway

Workflow for Proposed Synthesis:

Synthesis_Workflow A 2-Amino-6-methylpyridine C Michael Addition A->C B Ethyl Acrylate B->C D Intermediate Adduct C->D Formation of β-amino ester E Cyclization (e.g., Eaton's Reagent) D->E F 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one E->F Intramolecular Acylation G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: Proposed synthetic workflow for the target compound.

Application as a Molecular Probe: Targeting Protein Kinases

Given that the naphthyridinone scaffold is a well-established kinase inhibitor, a primary application for this compound is as a probe to study kinase activity and engagement.[4][15] Many kinase inhibitors function by competing with ATP for binding to the active site. This compound could serve as a starting point for developing more potent and selective inhibitors or as a tool to validate kinase targets.

Protocol 2: In Vitro Kinase Inhibition Assay

Rationale: To determine if the compound inhibits the activity of a specific kinase and to quantify its potency (IC₅₀). This is the first step in validating a potential kinase-targeted probe.

  • Kinase and Substrate Preparation:

    • Obtain purified, active recombinant kinase (e.g., CK2, MET, or a panel of kinases for broader screening).

    • Prepare a solution of a suitable kinase substrate (e.g., a synthetic peptide with a phosphorylation site).

  • Assay Setup:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, the substrate, and the compound at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation and Detection:

    • Initiate the phosphorylation reaction by adding an ATP solution (often at its Km concentration for the specific kinase).

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

    • Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

      • Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of remaining ATP. Lower luminescence indicates higher kinase activity.

      • Fluorescence Polarization/TR-FRET: Uses antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Compound C Add Kinase, Substrate, & Compound to Plate A->C B Prepare Kinase, Substrate, and ATP B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Step-by-step workflow for an in vitro kinase assay.

Protocol 3: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Rationale: To verify that the molecular probe binds to its intended target protein within a complex cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Cell Culture and Treatment:

    • Culture cells known to express the target kinase to an appropriate confluency.

    • Treat the cells with this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a few minutes, followed by cooling.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection:

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or another protein detection method (e.g., ELISA).

  • Data Analysis:

    • For both the vehicle- and compound-treated samples, plot the amount of soluble target protein as a function of temperature.

    • The curve for the compound-treated sample should show a shift to the right, indicating thermal stabilization. The magnitude of this shift reflects the extent of target engagement.

Future Directions: Evolving the Probe

The core structure of this compound serves as an excellent starting point for creating more sophisticated molecular probes.

  • Fluorophore Conjugation: Attaching a fluorescent dye to the naphthyridinone scaffold would enable its use in fluorescence-based imaging techniques, such as confocal microscopy or flow cytometry, to visualize the subcellular localization of its target.

  • Affinity Probe Development: Immobilizing the compound on a solid support (e.g., beads) would create an affinity matrix for pull-down experiments to identify its binding partners from cell lysates.

  • Photoaffinity Labeling: Incorporating a photoreactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation, enabling more robust target identification.

Conclusion

This compound belongs to a class of compounds with proven biological relevance. While its specific applications are still emerging, the protocols and scientific rationale outlined in this document provide a clear and actionable path for its development as a molecular probe, particularly for the study of protein kinases. Through systematic characterization and application in well-defined biochemical and cellular assays, this compound holds the potential to become a valuable tool for researchers in chemical biology and drug discovery.

References

  • Development of Carborane-Based Halogenated Naphthyridinone-Analogues as Cannabinoid Receptor Type 2 (CB2R) Ligands. ChemMedChem.16

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry.4

  • Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ResearchGate.

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters.

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–. Semantic Scholar.17

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.18

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry.7

  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL. Smolecule.19

  • 7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem.

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie.15

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.

  • Biological Activity of Naturally Derived Naphthyridines. Molecules.

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters.2

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E.

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online.

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][16][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.

  • This compound Chemical Properties. ChemicalBook.

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry.12

  • Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI.

  • Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. ChemistrySelect.

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. PubChem.

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate.

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E.20

Sources

7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Privileged Scaffold for Interrogating Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthyridine Core in Signal Transduction Research

The 1,8-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry and drug discovery. This heterocyclic framework is a key structural motif in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] The versatility of the 1,8-naphthyridine core allows for substitutions that can be tailored to interact with specific biological targets, making its derivatives valuable tools for dissecting complex cellular processes.[2][3] Among these derivatives, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one presents a unique structural variation with the potential for novel applications in cell signaling research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a research tool.

Chemical Properties and Handling

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem
IUPAC Name This compoundPubChem
Molecular Weight 162.19 g/mol PubChem
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in DMSO, methanol, and ethanolInferred
Storage Store at -20°C for long-term stability. Protect from light and moisture.Standard Practice

Stock Solution Preparation: For in vitro and cell-based assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved before making further dilutions in aqueous buffers or cell culture media. It is crucial to note that the final DMSO concentration in assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

While direct experimental evidence for the specific molecular targets of this compound is emerging, the broader class of 1,8-naphthyridinone derivatives has been extensively shown to function as inhibitors of various protein kinases.[4][5][6] These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Based on the known pharmacology of related compounds, it is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. The naphthyridine scaffold can mimic the adenine ring of ATP, allowing it to bind to the kinase's active site and block the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activates Naphthyridinone 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Naphthyridinone->Kinase_B Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Synthesis_Workflow Reactant_A 2-Amino-6-methylpyridine Intermediate_1 7-Methyl-1,8-naphthyridine- 2,4-diol Reactant_A->Intermediate_1 NaOEt, EtOH, Reflux Reactant_B Diethyl Malonate Reactant_B->Intermediate_1 Intermediate_2 2,4-Dichloro-7-methyl- 1,8-naphthyridine Intermediate_1->Intermediate_2 POCl3, Reflux Intermediate_3 4-Chloro-7-methyl- 1,8-naphthyridine Intermediate_2->Intermediate_3 H2, Pd/C, NaOAc Product 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Intermediate_3->Product H2, Pd/C, HCl

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 7-Methyl-1,8-naphthyridine-2,4-diol: A mixture of 2-amino-6-methylpyridine and diethyl malonate is refluxed in the presence of sodium ethoxide in ethanol to yield the diol intermediate. [7]2. Chlorination: The diol is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2,4-dichloro-7-methyl-1,8-naphthyridine. [8]3. Selective Dechlorination: The dichloro intermediate is subjected to catalytic hydrogenation (H₂, Pd/C) in the presence of a base like sodium acetate to selectively remove the chlorine atom at the 2-position, yielding 4-chloro-7-methyl-1,8-naphthyridine.

  • Final Reduction and Hydrolysis: The 4-chloro intermediate is then hydrogenated under acidic conditions (H₂, Pd/C, HCl) to reduce the pyridine ring and hydrolyze the chloro group, affording the final product, this compound.

Note: This is a proposed synthetic route and may require optimization of reaction conditions, purification, and characterization (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to determine the IC₅₀ of this compound against a kinase of interest. [9][10] Materials:

  • Kinase of interest and its specific substrate

  • This compound

  • Staurosporine (positive control)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration is 100 µM. Also, prepare a positive control (e.g., staurosporine) and a vehicle control (DMSO).

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of the kinase solution (at 2x the final concentration) to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP (both at 2.5x the final concentration).

    • Incubate at 30°C for 1 hour (the incubation time may need optimization).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for Proliferation and Signaling

This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line and the phosphorylation of a downstream signaling protein.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer) [11]* Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom black plates for viability and standard plates for Western blotting

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

Part A: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Part B: Western Blot Analysis of Protein Phosphorylation

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations around its GI₅₀ for a shorter duration (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., GAPDH).

Cell_Assay_Workflow Start Start with Cultured Cells Seed_Viability Seed Cells in 96-well Plate Start->Seed_Viability Seed_WB Seed Cells in 6-well Plate Start->Seed_WB Treat_Viability Treat with Compound (72h) Seed_Viability->Treat_Viability Treat_WB Treat with Compound (1-4h) Seed_WB->Treat_WB Viability_Assay CellTiter-Glo Assay Treat_Viability->Viability_Assay Lysis Cell Lysis Treat_WB->Lysis Data_Analysis_Viability Calculate GI50 Viability_Assay->Data_Analysis_Viability Protein_Quant Protein Quantification Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Data_Analysis_WB Analyze Protein Phosphorylation Western_Blot->Data_Analysis_WB End End Data_Analysis_Viability->End Data_Analysis_WB->End

Caption: Experimental workflow for cell-based assays.

References

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][12]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155.

  • Foote, K. M., Blades, K., Cronin, A., Fillery, S., Guichard, S., Hassall, L., ... & Wood, C. (2013). Discovery of 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138.
  • Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2013). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 22(10), 4937-4948.
  • Hughes, P. J., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemtexts, 1(1), 2.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • Fry, D. W., & Garrett, M. D. (2007). Inhibitors of the cyclin-dependent kinases as therapeutic agents for the treatment of cancer. Current opinion in investigational drugs (London, England: 2000), 8(12), 1003–1015.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621–637.
  • Madhwi, O., Divya, Y., Avinash, K., Suman, D., & Rakesh, Y. (2020). 1, 8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini reviews in medicinal chemistry, 20(17), 1682-1705.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antimycobacterial activity of some 1-substituted-1, 4-dihydro-4-oxo-1, 8-naphthyridine-3-carboxylic acids. Bioorganic & medicinal chemistry letters, 15(22), 5012-5014.
  • Chen, Y., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of medicinal chemistry, 57(12), 5146–5158.
  • Wu, P., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(18), 7323-7341.
  • Zhang, J., et al. (2012). discovery and SAR study of 1H-imidazo[4,5-h]n[4][12]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 10(20), 4061-4074.

  • Klink, T. A., et al. (2011). A luminescent ADP-detecting assay for kinases. Assay and drug development technologies, 9(4), 368-376.
  • Li, X., et al. (2020). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 208, 112811.
  • Jatana, N., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787.
  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information.
  • Chobe, S. S., et al. (2012). Microwave Assisted Synthesis Of Some 2, 4 Dihydroxy 1, 8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Rasayan Journal of Chemistry, 5(1), 104-109.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930.
  • Kumar, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & medicinal chemistry letters, 21(2), 799-803.
  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o630-o631.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Molina, P., et al. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(5), 3704-3756.
  • Li, Z. (2011). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(9), o2489.

Sources

Application Notes & Protocols: Experimental Design for In Vivo Studies of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Author: Senior Application Scientist, Preclinical Development

Introduction

These application notes provide a comprehensive framework for designing and executing initial in vivo studies for the novel compound 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This compound belongs to the 1,8-naphthyridine class, a scaffold known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] As the specific therapeutic target and mechanism of action for this particular derivative are yet to be fully elucidated, this guide focuses on the foundational preclinical studies essential for characterizing its pharmacokinetic (PK), toxicological, and pharmacodynamic (PD) profile.

The primary objectives of these initial in vivo studies are to establish a safety profile, understand the drug's disposition in the body, and identify a dose range for subsequent efficacy testing.[5] Adherence to rigorous, well-designed protocols is paramount to generating reliable and reproducible data, which is a prerequisite for advancing a compound through the drug development pipeline.[6][7] All experiments must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals and, where applicable, adhere to Good Laboratory Practice (GLP) standards.[8][9]

Part 1: Pre-formulation and Vehicle Selection

A critical first step, prior to any in vivo administration, is the development of a suitable vehicle for dosing. The physicochemical properties of this compound, particularly its solubility, will dictate the formulation strategy. Many complex heterocyclic compounds exhibit poor water solubility, necessitating specialized formulations to ensure adequate bioavailability for preclinical studies.[10][11]

Protocol 1: Vehicle Screening and Formulation Development

  • Solubility Assessment: Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles. A tiered approach is recommended.[10]

    • Tier 1 (Aqueous): Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Tier 2 (Co-solvents/Surfactants):

      • 5-10% DMSO in saline[12]

      • 10-20% Solutol HS 15 or Kolliphor EL in saline

      • 20-40% Polyethylene Glycol 400 (PEG400) in water[12]

      • 5-10% Tween 80 in saline

    • Tier 3 (Lipid-based/Suspensions):

      • Corn oil, sesame oil[12]

      • 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water for suspension.

  • Formulation Selection:

    • Priority: A clear, homogenous solution is always preferred for parenteral routes to ensure dose uniformity and prevent injection site reactions.

    • Suspensions: If a solution is not achievable at the required concentration, a micronized, uniform suspension can be used, particularly for oral administration. Particle size should be controlled to enhance dissolution.[11]

    • Stability: The final formulation should be assessed for short-term stability (e.g., 4-8 hours at room temperature and 24 hours at 4°C) to ensure the compound does not precipitate or degrade during the course of the experiment.

  • Vehicle Toxicity Control: A vehicle-only control group must be included in all subsequent in vivo studies to ensure that the vehicle itself does not produce any biological effects.[13]

Part 2: Acute Toxicity and Dose Range Finding

The initial in vivo study is designed to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a defined period.[14][15] This study is crucial for selecting the dose levels for subsequent, more complex studies.[16]

Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to reduce variability.[13] Female mice are often used as they can be more sensitive to toxicity.[17]

  • Group Allocation:

    • Assign 3-5 mice per group.[13][18]

    • Include a vehicle control group and at least 4-5 dose-escalation groups.

  • Dose Selection: The starting doses must be estimated. If no in vitro cytotoxicity data is available, a conservative starting point (e.g., 5-10 mg/kg) with aggressive dose escalation (e.g., 2 to 3-fold increases) can be used.[18]

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage).

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals continuously for the first 4 hours post-dose, and then at least twice daily for 7-14 days.[13] Record signs of toxicity including changes in posture, breathing, activity level, grooming, and any signs of pain or distress.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is typically considered a sign of significant toxicity.[14][18]

    • Mortality: Record any deaths. Death is not an intended endpoint, and animals showing severe distress should be humanely euthanized.[14]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or sustained body weight loss exceeding 15-20%.[14][15]

ParameterMonitoring FrequencyCriteria for Adverse Effects
Clinical Signs Continuously for 4h, then twice dailyHunched posture, piloerection, lethargy, labored breathing
Body Weight Daily for 7-14 days>15% loss from baseline
Mortality Twice dailyAny deaths attributed to compound toxicity

Table 1: Monitoring Parameters for MTD Study.

Part 3: Pharmacokinetic (PK) Profiling

A pharmacokinetic study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[19] This information is essential for correlating drug exposure with pharmacological effects and for designing dosing schedules in efficacy studies.[16]

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use the same strain of mice as in the MTD study. Cannulated animals (e.g., jugular vein cannulation) are often used for serial blood sampling to reduce animal numbers and stress.

  • Dose Selection: Select 1-2 doses well below the MTD (e.g., MTD/10 and MTD/3). The doses should be low enough to be safe but high enough to be quantifiable by the chosen bioanalytical method.

  • Group Allocation:

    • For serial sampling (cannulated animals): 3-5 animals per group.

    • For terminal sampling (non-cannulated): 3 animals per time point.

  • Administration: Administer the compound via the intended therapeutic route (e.g., p.o.) and an i.v. route in a separate cohort to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples (e.g., 20-50 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Time Points (i.v.): Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Time Points (p.o.): Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and peak toxic effects
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (drug exposure over time)Represents total drug exposure
t1/2 Half-lifeDetermines dosing interval and time to steady-state
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionIndicates the extent of drug distribution into tissues
F% Bioavailability (p.o. vs i.v.)Fraction of oral dose that reaches systemic circulation

Table 2: Key Pharmacokinetic Parameters.

Part 4: Experimental Workflows

The overall strategy involves a sequential and logical progression from foundational safety and exposure studies to efficacy testing. This approach ensures that resources are used efficiently and that animal welfare is prioritized.[20]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PD Studies cluster_2 Decision Gates Formulation Protocol 1: Vehicle Formulation MTD Protocol 2: Max Tolerated Dose (MTD) Formulation->MTD Stable Dose Form PK Protocol 3: Pharmacokinetics (PK) MTD->PK Select Safe Doses (< MTD) GoNoGo1 Safe & Exposurable? PK->GoNoGo1 Calculate Exposure (AUC, Cmax) Efficacy Disease Model Efficacy Study PD Target Engagement & PD Biomarkers Efficacy->PD Correlate with Mechanism GoNoGo2 Efficacious? PD->GoNoGo2 Demonstrate On-Target Effect GoNoGo1->Efficacy GO IND IND-enabling Studies GoNoGo2->IND Advance to IND-enabling Tox

Caption: In vivo preclinical testing workflow.

This workflow illustrates the logical progression for a novel compound. Initial formulation work enables the critical MTD study to establish safety limits.[13] Doses derived from the MTD are then used in PK studies to confirm systemic exposure.[16] A positive outcome from these foundational studies (a "GO" decision) gates the compound into more resource-intensive efficacy studies in relevant disease models.

Part 5: Future Directions - Efficacy and Pharmacodynamics

Once a safe dose range with known exposure is established, the next logical step is to assess the compound's efficacy in a relevant in vivo disease model. The choice of model is entirely dependent on the hypothesized therapeutic indication (e.g., oncology, inflammation, etc.).[21][22]

Key Considerations for Efficacy Study Design:

  • Animal Model Selection: The model must be relevant to the human disease state. For example, for an anti-cancer compound, this could be a xenograft model where human cancer cells are implanted in immunodeficient mice.[22]

  • Group Size and Power: The number of animals per group must be sufficient to detect a statistically significant effect. A power analysis should be conducted to determine the appropriate sample size.[7]

  • Controls: The study must include a vehicle control group and, ideally, a positive control group (a known effective drug) to validate the model.[6]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and personnel involved in data collection and analysis should be blinded to the treatment assignments.[23]

  • Endpoints: Primary endpoints should be clearly defined (e.g., tumor volume reduction, improved survival, reduction in inflammatory markers). Secondary, or pharmacodynamic (PD), endpoints should also be included to measure target engagement and confirm the mechanism of action in the tissue of interest.

References

  • Role of animal models in biomedical research: a review - PMC. (2022-07-01). Available at: [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025-08-11). Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

  • Step 2: Preclinical Research - FDA. (2018-01-04). Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014-07-10). Available at: [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. Available at: [Link]

  • FDA Requirements for Preclinical Studies. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022-04-14). Available at: [Link]

  • Animal Model for Research - Creative Biolabs. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • Animal models - EUPATI Toolbox. Available at: [Link]

  • Animal models in pharmacology and toxicology - ResearchGate. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22). Available at: [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. Available at: [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025-01-09). Available at: [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (2025-04-10). Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]

  • How to decide a dose for mice if the doses are not available in any literature - ResearchGate. (2022-05-30). Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021-09-30). Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • Maximum tolerable dose (MTD) studies. Available at: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. Available at: [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC - NIH. (2015-03-24). Available at: [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. (2023-10-18). Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC - NIH. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of my compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a critical parameter?

A1: Aqueous solubility is a crucial physicochemical property that significantly impacts a compound's developability. For in vitro experiments, sufficient solubility is necessary to achieve the desired concentrations for accurate biological assessment. In drug development, poor aqueous solubility can lead to low and variable oral bioavailability, hindering a promising candidate's progression.[1][] All drugs intended for oral administration must be in a dissolved state to be absorbed by the body.[1]

Q2: What are the initial steps to assess the solubility of a new compound like this?

A2: The first step is to determine its equilibrium solubility. This is typically done using the shake-flask method, which is considered the gold standard.[3] The compound is added to a specific solvent (e.g., water, buffers of different pH) until an excess of solid material remains. The suspension is then agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is measured, usually by HPLC-UV.[4] This initial assessment helps to classify the compound and informs the strategy for solubility enhancement.[5]

Q3: What are the primary strategies for enhancing the solubility of a poorly soluble compound?

A3: Solubility enhancement techniques are broadly divided into physical and chemical modifications.[5][6]

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization), and converting the crystalline form to a higher-energy amorphous form, often stabilized in a solid dispersion.[6][7][8]

  • Chemical Modifications: These approaches involve altering the chemical environment of the compound. Common methods include pH adjustment for ionizable compounds, the use of co-solvents, and forming inclusion complexes with cyclodextrins.[5][6]

Troubleshooting and Protocol Guides

This section provides detailed troubleshooting guides for the most common and effective solubility enhancement techniques.

Decision Pathway for Solubility Enhancement

Before diving into specific techniques, it's helpful to have a logical workflow. The choice of method depends on the compound's properties and the requirements of the experiment.

G start Start: Poor Aqueous Solubility Observed is_ionizable Is the compound ionizable? (Presence of acidic/basic groups) start->is_ionizable ph_adjustment Attempt pH Adjustment is_ionizable->ph_adjustment Yes cosolvency Explore Co-solvents is_ionizable->cosolvency No is_ph_sufficient Is solubility sufficient for the intended use? ph_adjustment->is_ph_sufficient is_ph_sufficient->cosolvency No end_success End: Solubility Enhanced is_ph_sufficient->end_success Yes is_cosolvent_sufficient Is solubility sufficient and co-solvent compatible? cosolvency->is_cosolvent_sufficient cyclodextrin Investigate Cyclodextrin Complexation is_cosolvent_sufficient->cyclodextrin No is_cosolvent_sufficient->end_success Yes is_cyclo_sufficient Is solubility sufficient? cyclodextrin->is_cyclo_sufficient asd Consider Amorphous Solid Dispersion (ASD) is_cyclo_sufficient->asd No is_cyclo_sufficient->end_success Yes asd->end_success Successful end_reassess Re-evaluate or consider derivatization asd->end_reassess Not Feasible

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 1: pH Adjustment for Ionizable Compounds

Q: My compound has nitrogen atoms in its heterocyclic structure. Can I use pH adjustment to improve its solubility?

A: Yes, very likely. The naphthyridine core contains nitrogen atoms which can act as weak bases and can be protonated. For weakly basic compounds, solubility increases as the pH of the solution is decreased (i.e., becomes more acidic).[9] By lowering the pH below the compound's pKa, you increase the proportion of the ionized, and typically more soluble, form.[][10]

Experimental Protocol: pH-Solubility Profile
  • Prepare a series of buffers: Create a set of buffers covering a range of pH values (e.g., from pH 2 to pH 10).

  • Add excess compound: Add an excess amount of this compound to a small volume (e.g., 1-2 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and dilute: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (on a log scale) against the pH to visualize the pH-solubility profile.

Guide 2: Using Co-solvents

Q: pH adjustment alone did not achieve the target concentration. What is the next logical step?

A: The use of co-solvents is a simple and effective next step.[6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly soluble compounds.[11][12]

Mechanism of Co-solvency

Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar compound to dissolve.[]

Common Co-solvents in Research and Development
Co-solventPropertiesTypical Concentration Range
Ethanol Volatile, commonly used.1-20%
Propylene Glycol (PG) Less volatile, good solubilizer.[13]5-40%
Polyethylene Glycol (PEG 300/400) Low toxicity, widely used in formulations.[13][14]10-50%
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but can be toxic to cells at higher concentrations.<1% for cell-based assays
Experimental Protocol: Co-solvent Solubility Screen
  • Prepare co-solvent stocks: Prepare aqueous solutions containing different percentages of your chosen co-solvents (e.g., 5%, 10%, 20%, 40% PG in water).

  • Determine solubility: Using the shake-flask method described previously, determine the solubility of your compound in each co-solvent mixture.

  • Analyze results: Plot the solubility as a function of the co-solvent percentage. This will help you identify the most effective co-solvent and the optimal concentration range.

  • Check for precipitation: It is crucial to check if the compound precipitates upon dilution into an aqueous buffer (e.g., cell culture media or assay buffer). This is a common issue with co-solvent systems.

Guide 3: Cyclodextrin Inclusion Complexation

Q: My assay is sensitive to organic solvents. Is there an alternative to co-solvents?

A: Yes, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your compound, into their hydrophobic core, forming an inclusion complex that has significantly higher aqueous solubility.[16][17]

Mechanism of Cyclodextrin Encapsulation

Caption: Encapsulation of a drug molecule within a cyclodextrin.

Commonly Used Cyclodextrins
CyclodextrinProperties
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, most commonly used.[15]
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, used in commercial formulations.[15]
Experimental Protocol: Phase Solubility Study
  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add excess compound: Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Filter and analyze: Filter the samples to remove undissolved solid and measure the concentration of the dissolved compound by HPLC.

  • Plot the data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.

Guide 4: Amorphous Solid Dispersions (ASDs)

Q: I need to prepare a solid formulation for in vivo studies, and the required dose is high. What is a more advanced strategy?

A: For solid dosage forms, especially when high drug loading is needed, creating an amorphous solid dispersion (ASD) is a powerful technique.[18] Amorphous materials do not have an ordered crystal lattice and exist in a higher energy state than their crystalline counterparts.[7] This higher energy state results in a significantly increased apparent solubility, often by several orders of magnitude.[19]

Principle of Amorphous Solid Dispersions

In an ASD, the drug is molecularly dispersed within a polymer matrix. This polymer serves two critical roles: it prevents the drug from recrystallizing back to its more stable, less soluble crystalline form, and it can help maintain a supersaturated state in solution upon dissolution.[7][20]

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion crystalline Low Energy Low Solubility Ordered Lattice process Dispersion in Polymer (e.g., Spray Drying) crystalline->process asd High Energy High Solubility Disordered (Drug in Polymer) process->asd

Caption: Conversion from a crystalline to an amorphous state.

Common Methods for Preparing ASDs
  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot chamber, causing rapid solvent evaporation and formation of the ASD powder.[19]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is also well-established and scalable.[19]

Considerations for ASD Development

Developing an ASD is a more complex process that requires specialized equipment and expertise. Key steps include:

  • Polymer Selection: Choosing a suitable polymer (e.g., HPMC, HPMC-AS, PVP) is critical for stabilizing the amorphous drug.[20]

  • Process Optimization: The parameters for spray drying or HME must be carefully optimized.

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are needed to confirm that the drug is in an amorphous state and to assess the physical stability of the dispersion.

Analytical Methods for Solubility Measurement

Accurate measurement of solubility is essential to evaluate the effectiveness of any enhancement technique.

Q: How do I reliably measure the concentration of my dissolved compound?

A: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. However, other methods can also be used.

MethodPrincipleApplication
Shake-Flask Method Measures equilibrium (thermodynamic) solubility by allowing excess solid to equilibrate with the solvent.[3][4]Gold standard for determining thermodynamic solubility.
Kinetic Solubility Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[21]High-throughput screening in early drug discovery.
Gravimetric Method A known volume of the saturated solution is evaporated, and the remaining solid is weighed.[22]Simple but can be less accurate for very poorly soluble compounds.
Potentiometric Titration Can be used for ionizable compounds to determine solubility as a function of pH.Useful for determining pKa and pH-solubility profiles.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 22, 2026.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 22, 2026.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 22, 2026.
  • National Institutes of Health. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Retrieved January 22, 2026.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 22, 2026.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Retrieved January 22, 2026.
  • International Journal of Pharmaceutical Sciences and Research. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved January 22, 2026.
  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved January 22, 2026.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 22, 2026.
  • Slideshare. (n.d.). Cosolvency | PPTX. Retrieved January 22, 2026.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved January 22, 2026.
  • Lubrizol. (n.d.).
  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 22, 2026.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved January 22, 2026.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solubility Enhancement of Poorly Water-Soluble Drugs. Retrieved January 22, 2026.
  • MDPI. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Retrieved January 22, 2026.
  • Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 22, 2026.
  • National Institutes of Health. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved January 22, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 22, 2026.
  • Vertex AI Search. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved January 22, 2026.
  • Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved January 22, 2026.
  • Pharmaceutical Technology. (2022).
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems. Retrieved January 22, 2026.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved January 22, 2026.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved January 22, 2026.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved January 22, 2026.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 22, 2026.
  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved January 22, 2026.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 22, 2026.
  • ResearchGate. (2019).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved January 22, 2026.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 22, 2026.
  • BOC Sciences. (n.d.).
  • Slideshare. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Retrieved January 22, 2026.
  • Khan Academy. (n.d.). pH and solubility. Retrieved January 22, 2026.

Sources

Technical Support Center: Purification of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Achieving high purity of this compound is paramount for its successful application in drug discovery and development, as even minor impurities can confound biological data and lead to undesirable side effects. This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during its synthesis.

Troubleshooting Guide: Common Purification Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My crude reaction mixture is a dark, viscous oil after solvent removal. Where do I begin the purification process?

A1: A dark, oily crude product typically indicates the presence of high-boiling point solvents (e.g., DMF, DMSO), unreacted starting materials, and polymeric byproducts. The first and most critical step is a robust aqueous workup to remove the bulk of these contaminants before attempting crystallization or chromatography.

Causality: Basic starting materials, such as aminopyridine derivatives, are common precursors in naphthyridine synthesis.[2] These are often basic and can be readily removed by converting them into their water-soluble hydrochloride salts through an acidic wash.[2] Similarly, polar solvents like DMSO are highly water-soluble and will partition into the aqueous phase during extraction.

Recommended Protocol: Liquid-Liquid Extraction Workup
  • Dissolution: Dissolve the crude oil in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will extract basic impurities.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid or semi-solid should be significantly purer and more amenable to further purification.

Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how can I resolve it?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that the solution becomes supersaturated at a temperature above the compound's melting point. Upon cooling, the compound separates as a liquid phase (an oil) rather than a solid crystalline lattice.

Causality: This phenomenon is common when the solvent is too "good" for the compound or when the cooling process is too rapid, not allowing sufficient time for crystal nucleation and growth.

Solutions for Oiling Out
  • Increase Solvent Volume: Add more of the same solvent to the hot mixture to ensure the compound remains fully dissolved until the solution cools to a temperature below its melting point.[3]

  • Reduce Cooling Rate: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large beaker of hot water (a water bath) can effectively slow down the cooling process.[3]

  • Employ a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or DCM). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., hexane, diethyl ether, or cold water) dropwise at room temperature or while gently warming, until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the turbidity and then allow the solution to cool slowly.[3]

Q3: Column chromatography results in poor separation of my product from a closely-eluting impurity. How can I improve the resolution?

A3: Poor separation on a silica gel column indicates that the product and the impurity have very similar polarities under the chosen elution conditions. Optimizing the mobile phase is key to resolving such compounds.

Causality: The separation of compounds via chromatography is based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (the solvent). Modifying the solvent composition can alter these interactions and improve resolution. Reversed-phase HPLC, which separates based on hydrophobicity, is also a powerful technique for purifying 1,8-naphthyridine derivatives.[4]

Chromatography Optimization Strategies
StrategyDescriptionRationale
Shallow Gradient Elution Instead of an isocratic (fixed solvent ratio) elution, use a shallow gradient. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.A shallow gradient allows for better resolution of compounds with similar Rf values by gradually increasing the eluting power of the mobile phase.
Mobile Phase Modification Try different solvent systems. If a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds like naphthyridines.[4]Different solvents interact with the analyte and stationary phase in unique ways, altering the selectivity of the separation.
Change Stationary Phase If silica gel is ineffective, consider using a different stationary phase such as neutral alumina or, for more challenging separations, preparative reversed-phase (C18) chromatography.Alumina has different surface properties than silica. Reversed-phase chromatography separates based on hydrophobicity, offering an orthogonal separation mechanism to normal-phase silica.[4]
Q4: My final product is pure by NMR and LC-MS, but it has a persistent yellow or tan color. How can I obtain a white solid?

A4: A persistent color in an otherwise pure compound is often due to trace amounts of highly conjugated or polymeric impurities that are not present in high enough concentration to be easily detected by standard analytical techniques.

Causality: These chromophoric impurities can become trapped within the crystal lattice during crystallization.

Decolorization Protocol: Activated Carbon Treatment
  • Dissolution: Dissolve the colored compound in a suitable solvent for recrystallization (e.g., ethanol) at an elevated temperature.

  • Carbon Addition: Add a very small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Gently heat the mixture for 5-10 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization as per the standard protocol.[3]

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction output to the final, high-purity product.

G cluster_0 Initial Stage cluster_1 Workup & Bulk Purification cluster_2 Refinement Stage cluster_3 Final Product Crude Crude Reaction Product (Oil or Solid) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Remove solvents, salts, basic impurities Primary_Purification Primary Purification Workup->Primary_Purification Solid/Semi-Solid Recrystallization Recrystallization Primary_Purification->Recrystallization If solid Chromatography Column Chromatography Primary_Purification->Chromatography If oily or complex mixture Final_Product Pure Crystalline Solid (>98% Purity) Recrystallization->Final_Product Chromatography->Recrystallization Collect fractions, concentrate G start Start Recrystallization: Add hot solvent to crude solid dissolves Does the solid dissolve? start->dissolves cool Cool solution slowly dissolves->cool Yes add_more_solvent Add more hot solvent dissolves->add_more_solvent No oils_out Does it 'oil out'? cool->oils_out crystals Do crystals form? oils_out->crystals No oiling_solution Troubleshoot Oiling Out: - Slower cooling - More solvent - Use anti-solvent oils_out->oiling_solution Yes success Success: Collect pure crystals crystals->success Yes failure Failure: Re-evaluate solvent system crystals->failure No add_more_solvent->dissolves oiling_solution->cool

Sources

Identifying and minimizing side reactions in the synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and process chemists to navigate the complexities of its synthesis, with a focus on identifying and mitigating common side reactions. The predominant and most reliable method for constructing this and related 4-oxo-1,8-naphthyridine cores is the Gould-Jacobs reaction.[3][4][5] Our troubleshooting guide will be centered around this robust pathway.

The Gould-Jacobs reaction is a multi-step sequence beginning with the condensation of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification and decarboxylation steps.[6][7] Each step presents unique challenges and potential for byproduct formation, which this guide will address in a practical, question-and-answer format.

Overall Reaction Workflow

The synthesis proceeds via three key stages: Condensation, Cyclization, and Hydrolysis/Decarboxylation. Understanding this workflow is critical for effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation A 2-Amino-6-methylpyridine + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl ((6-methylpyridin-2-yl)amino)methylenemalonate A->B Heat (100-120°C) - EtOH C Ethyl 7-methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate B->C High-Boiling Solvent (e.g., Diphenyl Ether) Heat (240-260°C) - EtOH D 7-Methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylic acid C->D 1. NaOH (aq), Reflux 2. Acidification E Target: 7-Methyl-1,8-naphthyridin-4(1H)-one D->E Heat - CO2 Troubleshooting_Flowchart start Low Yield or Impure Product check_step Which step is problematic? (Analyze by TLC/LCMS) start->check_step step1 Condensation (Step 1) check_step->step1 Intermediate not forming step2 Cyclization (Step 2) check_step->step2 Intermediate consumed, low product yield step3 Hydrolysis/Decarboxylation (Step 3) check_step->step3 Product contaminated with precursors sol1 Problem: Unreacted Starting Material Solution: 1. Increase Temperature (110-120°C) 2. Extend Reaction Time 3. Check Reagent Purity step1->sol1 sol2 Problem: Tar Formation / Low Yield Solution: 1. Use Strict Inert Atmosphere 2. Add Intermediate to Pre-heated Solvent 3. Purify Intermediate Before Cyclization step2->sol2 sol3 Problem: Ester or Acid Impurity Solution: 1. Ensure Sufficient NaOH & Reflux Time 2. Confirm Full Decarboxylation (Heat until gas evolution stops) step3->sol3

Sources

Technical Support Center: Optimizing the Friedlander Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedlander synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges encountered during the synthesis and provide practical, field-proven solutions to optimize your reaction conditions and achieve high yields of your target molecules.

Troubleshooting Guide

This section directly addresses specific issues you might encounter during your experiments. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your experimental hurdles.

Q1: I am getting a low yield of my desired 1,8-naphthyridine. What are the likely causes and how can I improve it?

Low yields in the Friedlander synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. While traditional methods rely on acid or base catalysis, contemporary approaches often utilize more efficient and milder alternatives.[2][3]

    • Recommendation: Consider screening different catalysts. For instance, ionic liquids like [Bmmim][Im] or Lewis acids such as CeCl₃·7H₂O have demonstrated high efficacy.[1][4] Choline hydroxide has also been reported as an effective, metal-free catalyst, particularly in aqueous media.[5][6]

  • Inappropriate Solvent: The reaction medium significantly influences the reaction rate and yield.

    • Recommendation: While organic solvents are commonly used, recent studies have shown excellent yields in water or even under solvent-free conditions.[1][7][8] Solvent-free grinding, for example, can simplify the work-up process and enhance yields.[1][9]

  • Non-optimal Temperature: The reaction temperature may require fine-tuning for your specific substrates.

    • Recommendation: While some protocols necessitate heating to around 80°C, others achieve high yields at room temperature, especially with highly active catalysts.[1][4] It is advisable to experiment with a temperature gradient to determine the optimal condition for your reaction.

  • Purity of Starting Materials: Impurities in your 2-aminopyridine-3-carbaldehyde or the active methylene compound can interfere with the reaction, leading to side product formation and a lower yield of the desired 1,8-naphthyridine.

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques before use.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[6]

Q2: My reaction is producing multiple products, indicating poor regioselectivity. How can I control the formation of the desired regioisomer?

Poor regioselectivity is a known issue when employing unsymmetrical ketones as the active methylene compound.[1][10]

  • Strategic Catalyst Selection: Certain catalysts can promote the formation of a specific regioisomer.

    • Recommendation: The use of specific amine catalysts has been shown to provide high regioselectivity.[10] Basic ionic liquids have also been reported to yield exclusive products in excellent yields with unsymmetrical ketones.[4][11]

Q3: What are the common side products in the Friedlander synthesis of 1,8-naphthyridines, and how can I minimize their formation?

While many modern protocols for the Friedlander synthesis are reported to be clean, the formation of side products is still possible.[1]

  • Self-Condensation of the Active Methylene Compound: Under certain conditions, especially with strong bases, the active methylene compound can undergo self-condensation, reducing the yield of the target 1,8-naphthyridine.[1][10]

    • Recommendation: To mitigate this, consider using milder reaction conditions. The use of an imine analog of the o-aniline has been shown to prevent such side reactions.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Friedlander synthesis of 1,8-naphthyridines, covering its mechanism and best practices.

Q1: What is the mechanism of the Friedlander synthesis?

The mechanism of the Friedlander synthesis has been a subject of discussion, with two primary pathways proposed.[12][13][14]

  • Aldol Condensation First: This pathway begins with a rate-limiting aldol addition between the 2-amino substituted carbonyl compound and the active methylene compound. This is followed by elimination reactions to form the final quinoline or, in this case, 1,8-naphthyridine.[12][13]

  • Schiff Base Formation First: In this alternative mechanism, the initial step is the formation of a Schiff base between the reactants, followed by an aldol reaction and subsequent elimination to yield the product.[12][13]

Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial step.[14]

Q2: What are some modern and greener approaches to the Friedlander synthesis?

Traditional Friedlander synthesis often requires harsh reaction conditions.[5][15][6] However, several modern, more environmentally friendly methods have been developed.

  • Aqueous Synthesis: Using water as a solvent is a green and efficient approach, with some protocols reporting high yields.[5][15][6][7][8]

  • Ionic Liquids: Basic ionic liquids can act as both the catalyst and the solvent, often leading to high yields and easy product separation.[4][11]

  • Solvent-Free Conditions: Performing the reaction under solvent-free grinding conditions is another environmentally benign method that can provide excellent yields and simplify the work-up.[9]

Experimental Protocols and Data

General Experimental Protocol for the Synthesis of 1,8-Naphthyridines using a Greener Approach

This protocol is a general guideline. Optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminopyridine-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.0-1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water, 5 mL) and catalyst (e.g., choline hydroxide, 1 mol%). For solvent-free conditions, the catalyst (e.g., CeCl₃·7H₂O) is added directly to the reactants for grinding.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to 80°C). For solvent-free grinding, grind the mixture in a mortar and pestle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • For aqueous reactions, the product may precipitate and can be collected by filtration.

    • For reactions in ionic liquids, the product can often be extracted with an organic solvent.

    • For solvent-free reactions, the product can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Table 1: Comparison of Catalytic Systems for the Friedlander Synthesis of 1,8-Naphthyridines
CatalystSolventTemperatureKey AdvantagesReference
Choline HydroxideWaterRoom Temp - 50°CMetal-free, biocompatible, excellent yields.[5][15]
[Bmmim][Im]Ionic Liquid (neat)80°CGreen solvent, reusable, excellent yields.[4][11]
CeCl₃·7H₂OSolvent-free (grinding)Room TemperatureSimple, efficient, high yields, avoids hazardous solvents.
LiOH·H₂OAqueous-alcohol mediaNot specifiedModerate to good yields.[15]

Visualizations

Diagram 1: The Two Proposed Mechanisms of the Friedlander Synthesis

Friedlander_Mechanisms cluster_main Starting Materials cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-aminobenzaldehyde 2-Aminobenzaldehyde/Ketone Aldol_Adduct Aldol Adduct 2-aminobenzaldehyde->Aldol_Adduct Aldol Addition Schiff_Base Schiff Base 2-aminobenzaldehyde->Schiff_Base Condensation Ketone Active Methylene Compound Ketone->Aldol_Adduct Ketone->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Imine_Formation Imine Formation Unsaturated_Carbonyl->Imine_Formation Quinoline1 Quinoline/1,8-Naphthyridine Imine_Formation->Quinoline1 -H₂O Aldol_Reaction Aldol Reaction Schiff_Base->Aldol_Reaction Elimination Elimination Aldol_Reaction->Elimination Quinoline2 Quinoline/1,8-Naphthyridine Elimination->Quinoline2 -H₂O

Caption: Two proposed mechanisms for the Friedlander synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction If pure optimize_temp Optimize Reaction Temperature monitor_reaction->optimize_temp If incomplete screen_catalysts Screen Different Catalysts optimize_temp->screen_catalysts screen_solvents Screen Different Solvents screen_catalysts->screen_solvents success Yield Improved screen_solvents->success

Caption: A systematic workflow for troubleshooting low product yield.

Diagram 3: Interplay of Reaction Conditions in Friedlander Synthesis

Reaction_Conditions Yield Yield & Purity Catalyst Catalyst Catalyst->Yield Solvent Solvent Catalyst->Solvent Temperature Temperature Catalyst->Temperature Solvent->Yield Solvent->Temperature Temperature->Yield Substrates Substrates Substrates->Yield Substrates->Catalyst Substrates->Solvent Substrates->Temperature

Caption: The interconnectedness of key reaction parameters.

References

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd . Available at: [Link]

  • Friedländer synthesis - Wikipedia . Available at: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal . Available at: [Link]

  • Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications . Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH . Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited . Available at: [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS . Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) . Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications . Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed . Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications . Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH . Available at: [Link]

  • Optimization of reaction condition to synthesize compound 3 a - ResearchGate . Available at: [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF - ResearchGate . Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. As a key structural motif in various biologically active compounds, achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification, moving beyond simple protocols to explain the underlying chemical principles.

The Synthetic Pathway: A Mechanistic Overview

The most reliable and commonly employed method for constructing the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core is a variation of the Gould-Jacobs reaction.[3][4][5] This pathway involves the condensation of 2-amino-6-methylpyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[3][6]

The reaction proceeds in two main stages:

  • Condensation: A nucleophilic substitution reaction where the amino group of 2-amino-6-methylpyridine attacks the electrophilic carbon of DEEM, eliminating ethanol to form a vinylogous amide intermediate.[6]

  • Thermal Cyclization: At elevated temperatures, a 6-electron electrocyclization occurs, forming the dihydronaphthyridine ring.[5][6] This is typically the rate-limiting and highest energy step, often requiring temperatures upwards of 250 °C.[7]

The product, this compound, exists in tautomeric equilibrium with its 4-hydroxy-7-methyl-1,8-naphthyridine form.[3][8]

Gould-Jacobs_Reaction Start 2-Amino-6-methylpyridine + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Vinylogous Amide Intermediate Start->Intermediate Condensation (-EtOH) Product 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Intermediate->Product Thermal Cyclization (-EtOH) Heat High Temperature (e.g., 250 °C in Diphenyl Ether) Side_Reaction Intermediate Vinylogous Amide Intermediate Main_Path Desired Pathway: Thermal Cyclization Side_Path Problem: Incomplete Reaction Product Product: 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Main_Path->Product Sufficient Heat (≥250 °C) Impurity Impurity: Uncyclized Intermediate in Final Product Side_Path->Impurity Insufficient Heat (<240 °C)

Sources

Troubleshooting guide for the synthesis of substituted 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridines. This guide is designed for researchers, medicinal chemists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and improve the overall efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of substituted 1,8-naphthyridines, with a primary focus on the widely used Friedländer annulation and the Gould-Jacobs reaction.

Friedländer Annulation

The Friedländer synthesis is a cornerstone for constructing the 1,8-naphthyridine core, typically involving the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active methylene group.

A1: Low yields in the Friedländer synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical parameters that significantly influence the reaction outcome.

    • Catalyst: While traditional methods often employ harsh acid or base catalysts, recent advancements have highlighted the efficacy of milder and more efficient alternatives.[1] Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), and choline hydroxide (ChOH) have demonstrated excellent catalytic activity, often leading to higher yields.[1]

    • Solvent: The reaction medium plays a pivotal role. While organic solvents are commonly used, greener and often more effective alternatives exist. Water has been successfully employed as a solvent, particularly with catalysts like ChOH, resulting in excellent yields and simplified product isolation.[1] Solvent-free conditions, achieved through grinding or microwave irradiation, can also enhance yields and simplify work-up.[1]

    • Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst system. For instance, ChOH-catalyzed reactions in water have shown excellent yields at 50°C, while reactions using basic ionic liquids may require higher temperatures around 80°C.[1] It is advisable to screen a range of temperatures to determine the optimum for your specific reaction.

  • Purity of Starting Materials: The purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound is paramount. Impurities can lead to side reactions and the formation of undesired byproducts, consequently lowering the yield of your target molecule.

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time. It is essential to monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). If starting materials are still present, extending the reaction time may be necessary.

A2: Poor regioselectivity is a well-known challenge in the Friedländer annulation, especially when using unsymmetrical ketones as the active methylene compound. This can lead to the formation of constitutional isomers, complicating purification.

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.

  • Reaction Conditions: Fine-tuning the reaction conditions can also favor the formation of a single regioisomer. This includes optimizing the temperature and the rate of addition of the reactants. Slow addition of the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route to 4-hydroxy-1,8-naphthyridine derivatives, starting from a 2-aminopyridine and a malonic ester derivative, followed by a high-temperature cyclization.

A3: The high-temperature intramolecular cyclization is often the most challenging step in the Gould-Jacobs reaction.[2][3]

  • Insufficient Temperature: This cyclization typically requires significant thermal energy, often above 250°C, to overcome the activation barrier for the 6-electron electrocyclization.[2] If you are using conventional heating, ensure your high-boiling solvent (e.g., diphenyl ether) is reaching and maintaining the required temperature.

  • Reaction Time: There is a delicate balance to be struck with reaction time at high temperatures. While sufficient time is needed for the cyclization to occur, prolonged heating can lead to product degradation.[3] Optimization of the reaction time is crucial.

  • Microwave Irradiation: Modern microwave-assisted synthesis can be a highly effective alternative to conventional heating for this step. Microwave heating can rapidly achieve the high temperatures required for cyclization, often leading to shorter reaction times and improved yields.[2][4]

A4: The final steps of saponification (hydrolysis) of the ester and subsequent decarboxylation are crucial for obtaining the final 4-hydroxy-1,8-naphthyridine product.[5]

  • Complete Hydrolysis: Ensure that the saponification with a base, such as sodium hydroxide, goes to completion to form the corresponding carboxylic acid. Monitoring this step by TLC or LC-MS is recommended.

  • Effective Decarboxylation: Decarboxylation is typically achieved by heating the carboxylic acid intermediate. The temperature and time required for this step can vary depending on the substrate. Incomplete decarboxylation will result in the carboxylic acid as an impurity in your final product.

Data Presentation & Experimental Protocols

Table 1: Optimization of Reaction Conditions for Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater506No Reaction[3]
2ChOH (1)WaterRoom Temp1290[4]
3ChOH (1)Water50699[3][4]
4[Bmmim][Im]Solvent-free8024High[1]
5KOHAqueous-alcoholReflux-Moderate[3]

This table summarizes the impact of different catalysts, solvents, and temperatures on the yield of a model Friedländer reaction, demonstrating the superiority of modern catalytic systems.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol provides a step-by-step methodology for a sustainable synthesis of 2-methyl-1,8-naphthyridine in water, adapted from literature procedures.[3][4]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol, 61.6 mg)

  • Acetone (1.5 mmol, 111 µL)

  • Choline hydroxide (ChOH) (1 mol%, 3 µL)

  • Deionized Water (1 mL)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stir bar and condenser

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).

  • Add deionized water (1 mL) to the flask.

  • While stirring, add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and then maintain it under a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product can be isolated by workup, which may involve extraction with an organic solvent and subsequent purification by column chromatography or recrystallization to yield 2-methyl-1,8-naphthyridine as a cream solid.

Visualizations

Diagram 1: The Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Aldol Condensation Aldol Condensation 2-Aminopyridine-3-carbaldehyde->Aldol Condensation Base or Acid Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Cyclization & Dehydration Cyclization & Dehydration Aldol Condensation->Cyclization & Dehydration Intermediate Formation Substituted 1,8-Naphthyridine Substituted 1,8-Naphthyridine Cyclization & Dehydration->Substituted 1,8-Naphthyridine Final Product

Caption: Mechanism of the Friedländer Annulation for 1,8-naphthyridine synthesis.

Diagram 2: General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC) Check_Purity->Monitor_Reaction If pure Optimize_Conditions Optimize Reaction Conditions Monitor_Reaction->Optimize_Conditions If incomplete Optimize_Catalyst Screen Catalysts Optimize_Conditions->Optimize_Catalyst Catalyst Optimize_Solvent Screen Solvents Optimize_Conditions->Optimize_Solvent Solvent Optimize_Temp Optimize Temperature Optimize_Conditions->Optimize_Temp Temperature End Improved Yield Optimize_Catalyst->End Optimize_Solvent->End Optimize_Temp->End

Caption: A systematic workflow for troubleshooting low reaction yields.

Diagram 3: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Malonic Ester Derivative Malonic Ester Derivative Malonic Ester Derivative->Condensation Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization Intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Thermal Cyclization->Hydrolysis & Decarboxylation Cyclized Intermediate 4-Hydroxy-1,8-Naphthyridine 4-Hydroxy-1,8-Naphthyridine Hydrolysis & Decarboxylation->4-Hydroxy-1,8-Naphthyridine Final Product

Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridines.

References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Benchchem. (n.d.).
  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

Sources

Strategies for enhancing the stability of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth, practical solutions for enhancing the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental structural features of the molecule and its most probable degradation pathways. A clear understanding of why the molecule might be unstable is the first step toward designing robust stabilization strategies.

Q1: What are the key structural features of this compound that influence its stability?

The stability of this molecule is governed by several key functional groups and structural motifs. The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system known for its wide range of biological activities.[1][2] However, the specific "2,3-dihydro-4(1H)-one" substitution pattern introduces vulnerabilities not present in the fully aromatic parent compound.

Key Structural Liabilities:

  • Lactam (Cyclic Amide): The amide bond within the partially saturated ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to ring-opening, destroying the core scaffold.

  • Benzylic-like Methyl Group: The methyl group at the 7-position is attached to a pyridine ring, making it chemically analogous to a benzylic position. This site is prone to oxidation to form a hydroxymethyl derivative and subsequently a carboxylic acid, a known metabolic pathway for similar naphthyridine compounds.[3]

  • Secondary Amine (in the Lactam): The nitrogen at the 1-position is part of the lactam. While relatively stable, it can participate in reactions and its protonation state is pH-dependent.

  • Electron-Rich Pi System: The pyridine ring system, while aromatic, can be susceptible to attack by reactive oxygen species (ROS), a common degradation pathway for nitrogen heterocycles.[4]

G cluster_mol This compound cluster_labels Potential Instability Hotspots mol l1 Lactam Moiety (Susceptible to Hydrolysis) l1->mol l2 Benzylic-like Methyl Group (Prone to Oxidation) l2->mol l3 Secondary Amine (N1) (pH-sensitive site) l3->mol l4 Pyridine Ring (Target for Oxidative Attack) l4->mol

Caption: Key structural features contributing to the potential instability of the molecule.

Q2: What are the most likely degradation pathways for this compound in solution?

Based on its structure, two primary degradation pathways are anticipated: oxidation and hydrolysis . These pathways can be triggered by common laboratory conditions such as exposure to air (oxygen), light (photodegradation), non-optimal pH, and elevated temperatures.

G cluster_ox Oxidation Pathway cluster_hy Hydrolysis Pathway Parent 7-Methyl-2,3-dihydro-1,8- naphthyridin-4(1H)-one Oxidation Oxidative Stress (O₂, ROS, Light) Parent->Oxidation via Methyl Group or Pyridine Ring Hydrolysis Hydrolytic Stress (Strong Acid/Base) Parent->Hydrolysis via Lactam Cleavage Hydroxymethyl 7-Hydroxymethyl Derivative Oxidation->Hydroxymethyl RingOpened Ring-Opened Product (Amino Acid Derivative) Hydrolysis->RingOpened CarboxylicAcid 7-Carboxylic Acid Derivative Hydroxymethyl->CarboxylicAcid Further Oxidation

Caption: Proposed primary degradation pathways for the target compound in solution.

Section 2: Troubleshooting Guide: Common Stability Issues & Solutions

This section provides direct answers to common experimental problems.

Q3: My compound is degrading during storage in solution. What are the best storage conditions?

Problem: You observe a decrease in the concentration of the parent compound over time, even when stored at low temperatures.

Causality & Solution: Degradation in storage is typically caused by slow, persistent reactions with oxygen, light, or residual moisture/acidity in the solvent. The goal is to minimize the energy and reactants available for degradation.

ParameterRecommendationRationale
Temperature -20°C or -80°C Reduces the kinetic rate of all potential degradation reactions.
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes water available for hydrolysis. Use high-purity, HPLC-grade solvents to avoid reactive impurities.
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces dissolved oxygen, a key driver of oxidative degradation.[4] After dissolving, briefly sparge the solution with the inert gas before sealing.
Light Use amber vials or wrap vials in foil Protects the compound from photolytic degradation, which can generate highly reactive radical species.
Concentration Store as a high-concentration stock Minimizes the solvent-to-compound ratio and can sometimes improve stability. Dilute to the working concentration immediately before use.
Q4: I'm observing peak tailing/broadening or the appearance of new peaks in my HPLC analysis over time. What could be the cause?

Problem: Chromatographic analysis of an aged solution shows poor peak shape and the emergence of new, often more polar, impurity peaks.

Causality & Solution: This is a classic sign of degradation. The new peaks are the degradation products.

  • Oxidative Products: The hydroxymethyl and carboxylic acid derivatives (see Section 1, Q2) are more polar than the parent compound. In a typical reverse-phase HPLC method, they will elute earlier than the main peak.

  • Hydrolytic Products: The ring-opened product is significantly more polar and may also elute very early, sometimes near the solvent front.

  • Peak Tailing/Broadening: This can occur if the degradants interact differently with the column stationary phase or if there's an on-column equilibrium.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to get the mass of the new peaks. An increase of 16 amu (+O) suggests hydroxylation, while an increase of 30 amu (+CH₂O -> +CO) suggests the carboxylic acid. An increase of 18 amu (+H₂O) confirms hydrolysis.

  • Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions (see Protocol 1 below). This will help you to definitively identify the degradation peaks by comparing the chromatograms.

  • Re-evaluate Storage: If degradation is confirmed, immediately implement the stringent storage conditions outlined in Q3.

Q5: The pH of my aqueous formulation is drifting, and the compound is precipitating or degrading. How do I choose the right buffer?

Problem: When preparing an aqueous solution for an assay, the compound's stability is poor, and the solution pH is not stable.

Causality & Solution: The stability of the lactam bond and the protonation state of the molecule's nitrogen atoms are highly pH-dependent. An unbuffered or improperly buffered solution can drift in pH (e.g., by absorbing atmospheric CO₂), pushing the compound into a pH range where it is less stable or less soluble.

Strategy for Buffer Selection:

  • Determine pH-Stability Profile: First, perform an experiment to find the pH at which the compound is most stable. Prepare the compound in a series of buffers (e.g., from pH 3 to pH 10) and monitor its stability over time via HPLC. The most stable region is often near neutral (pH 6-7.5) for many lactams.

  • Choose a Buffer with an Appropriate pKa: Select a buffer system whose pKa is within +/- 1 pH unit of your target pH. This ensures maximum buffering capacity.

  • Evaluate Buffer-Compound Compatibility: Ensure the buffer components do not catalyze degradation or react with your compound. For example, phosphate buffers are generally inert and a good first choice. Citrate buffers can sometimes chelate metals that might catalyze oxidation, which could be beneficial.

Recommended Starting Buffers:

  • pH 6.0-7.5: Phosphate-buffered saline (PBS) or a sodium phosphate buffer (50-100 mM).

  • pH 4.5-6.0: Acetate or Citrate buffer.

  • pH 7.5-9.0: Tris or HEPES buffer.

Section 3: Protocols for Stability Enhancement & Assessment

These protocols provide standardized workflows for testing and improving the stability of your compound.

Protocol 1: Stress Testing and Forced Degradation Study

This protocol is essential for identifying potential degradation products and understanding the compound's liabilities.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate amber HPLC vials, add an aliquot of the stock solution and dilute with the stressor solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal: Neutral buffer solution (e.g., PBS pH 7.4).

    • Photolytic: Neutral buffer solution in a clear vial.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation vials at 60°C for 24 hours.

    • Incubate the Thermal vial at 60°C in the dark.

    • Expose the Photolytic vial to a photostability chamber or direct laboratory light at room temperature.

  • Analysis: At time points (e.g., 0, 4, 8, 24 hours), remove an aliquot. If necessary, neutralize the acidic/basic samples. Analyze all samples by HPLC-UV and LC-MS (see Protocol 3).

  • Interpretation: Compare the chromatograms from the stressed samples to a control sample (stored at -20°C). This allows for the tentative identification of hydrolytic, oxidative, and photolytic degradants.

G cluster_stress Stress Conditions prep Prepare 1 mg/mL Stock in ACN aliquot Aliquot & Dilute to ~100 µg/mL in Stressor prep->aliquot acid 0.1 M HCl 60°C aliquot->acid base 0.1 M NaOH 60°C aliquot->base ox 3% H₂O₂ 60°C aliquot->ox photo Light RT aliquot->photo analysis Analyze by HPLC-UV/MS at T = 0, 4, 8, 24h acid->analysis base->analysis ox->analysis photo->analysis interpret Compare Chromatograms & Identify Degradants analysis->interpret

Caption: Workflow for a forced degradation study.

Protocol 2: A General Method for Preparing a Stabilized Stock Solution

This protocol incorporates best practices for routine experimental work.

  • Vial Preparation: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Weighing: Weigh the desired amount of this compound directly into the vial.

  • Solvent Addition: Add anhydrous, HPLC-grade DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds to displace oxygen.

  • Sealing & Mixing: Immediately cap the vial tightly. Vortex until the solid is completely dissolved. For storage, you may wish to wrap the cap threads with parafilm.

  • Storage: Store at -80°C. When using, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Protocol 3: HPLC-UV Method for Stability Monitoring

This provides a starting point for a reverse-phase HPLC method to quantify the parent compound and its degradants.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection (UV) 254 nm or scan for λ-max
Data Analysis Monitor the peak area of the parent compound. Calculate percent remaining = (Areaₜ / Area₀) * 100.
Section 4: Frequently Asked Questions (FAQs)
Q6: Can I use antioxidants to improve stability? Which ones are recommended?

Yes, antioxidants are highly recommended if oxidative degradation is a confirmed pathway. They work by scavenging reactive oxygen species or free radicals.

  • For Organic Solutions (e.g., DMSO stocks): Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are good choices. Add a small amount (e.g., 0.01% w/v) to the solvent before preparing the stock.

  • For Aqueous Solutions: Ascorbic acid (Vitamin C) or glutathione can be effective. However, be aware they can lower the pH and may have their own stability issues. Always run a control with the antioxidant alone to ensure it doesn't interfere with your assay.

Q7: What is the impact of dissolved oxygen on stability?

Dissolved oxygen is a primary culprit in oxidative degradation. In the presence of light or trace metal ion impurities (from buffers or glassware), it can be converted into more aggressive reactive oxygen species (ROS) like superoxide or hydroxyl radicals, which can readily attack the molecule. This is why de-gassing solvents, sparging with inert gas, and working quickly are critical for preserving sensitive compounds.

Q8: How does the choice of solvent affect the degradation rate?

The solvent plays a multifaceted role:

  • Polarity: It affects the solubility and conformation of the compound, which can expose or protect labile functional groups.

  • Proticity: Protic solvents (like water, methanol, ethanol) can directly participate in hydrolysis reactions. Aprotic solvents (like DMSO, ACN, THF) cannot donate protons and are generally preferred for preventing hydrolysis.

  • Purity: Peroxides in aged ethers (like THF) or other reactive impurities in low-grade solvents can directly initiate degradation. Always use high-purity, anhydrous solvents from a reputable supplier.

References
  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons reaction. Semantic Scholar. [Link]

  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631. [Link]

  • Khan, I. U., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o489–o490. [Link]

  • PubChem. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Hamilton, P. B., et al. (1969). Microbiological metabolism of naphthyridines. Applied Microbiology, 17(2), 237–241. [Link]

  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. ResearchGate. [Link]

  • PubChem. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3269. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • Baragaña, B., et al. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 62(24), 11311–11330. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. [Link]

  • PubChem. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Wang, Q., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 52126–52137. [Link]

Sources

Method development for the scale-up synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of this compound. The content is structured to address common challenges through a practical, question-and-answer format, blending established chemical principles with field-proven insights to ensure robust and reproducible outcomes.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a two-step sequence involving an initial Michael addition followed by a thermally induced intramolecular cyclization. This pathway is favored for its atom economy and use of readily available starting materials. The primary challenge in scaling this process lies in controlling the high-temperature cyclization step, which is critical for yield and purity.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Thermal Cyclization cluster_2 Purification SM1 2-Amino-6-methylpyridine Intermediate Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate SM1->Intermediate Base Catalyst (e.g., Et3N) Room Temp to 60°C SM2 Ethyl Acrylate SM2->Intermediate Product This compound Intermediate->Product High-Boiling Solvent (e.g., Dowtherm A) ~250°C PurifiedProduct Final Purified Product Product->PurifiedProduct Recrystallization (e.g., Ethanol/Water)

Caption: Overall workflow for the two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-amino-6-methylpyridine?

A1: The purity of 2-amino-6-methylpyridine is paramount. Key specifications to consider are:

  • Purity (by GC or HPLC): >99.0%. Impurities can interfere with the initial Michael addition and lead to colored byproducts that are difficult to remove.

  • Water Content (by Karl Fischer): <0.1%. Excess moisture can hydrolyze the acrylate ester and impede the reaction.

  • Related Pyridine Isomers: Should be non-detectable. Isomeric aminopyridines will lead to the formation of undesired naphthyridinone isomers.

There are several established methods for preparing 2-amino-6-methylpyridine, including the reaction of α-picoline with ammonia over a cobalt catalyst or via a Hofmann degradation route from 6-methyl-2-pyridinecarboxamide.[1][2] For scale-up, sourcing from a reliable vendor with a detailed Certificate of Analysis is recommended.

Q2: What is the underlying mechanism of the thermal cyclization step?

A2: The thermal cyclization is an intramolecular acylation reaction, mechanistically related to the Conrad-Limpach synthesis.[3] At high temperatures (typically >240 °C), the secondary amine of the propanoate intermediate attacks the ester carbonyl. This process has a high activation energy because it involves a temporary disruption of the pyridine ring's aromaticity to form a bicyclic intermediate.[4] Ethanol is subsequently eliminated to re-aromatize the system, yielding the stable dihydro-naphthyridinone ring. The choice of a high-boiling, thermally stable solvent is crucial to provide the necessary energy for this transformation.[4]

Q3: What are the primary safety hazards to consider during a multi-kilogram scale-up?

A3:

  • High Temperatures: The cyclization step is conducted at ~250 °C. This requires a reactor system with precise temperature control and high-temperature thermal fluids (e.g., hot oil). Ensure proper insulation and personnel protection from hot surfaces.

  • Pressure Build-up: Although the reaction is typically run at atmospheric pressure, the elimination of ethanol during cyclization will increase the internal pressure if the vessel is not adequately vented through a condenser.

  • Reagent Handling: While the starting materials are not acutely toxic, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used. Handle all chemicals within a ventilated fume hood or in a closed system.

  • Exotherms: While the initial Michael addition is mildly exothermic, the primary concern is controlled heating. On a large scale, heat transfer is less efficient, so a slow, controlled ramp-up to the target cyclization temperature is essential to prevent overheating and potential decomposition.[5]

Q4: Which analytical techniques are essential for in-process control (IPC)?

A4: Robust in-process controls are vital for a successful scale-up.

  • HPLC/UPLC: This is the workhorse technique for monitoring reaction progress. It can quantify the consumption of starting materials and the formation of the intermediate and final product. It is also crucial for detecting byproduct formation.

  • TLC: A quick, qualitative method for visualizing reaction completion, especially for the Michael addition step.

  • ¹H NMR: Useful for confirming the structure of the isolated intermediate before proceeding to the high-temperature cyclization.

  • LC-MS: Essential for identifying unknown impurities or byproducts that may appear during scale-up.[6]

Parameter Method Specification Purpose
Step 1 Completion HPLC2-Amino-6-methylpyridine < 1.0%Ensures maximum conversion to the intermediate.
Intermediate Purity ¹H NMR, HPLCPurity > 95%Confirms structure and quality before costly cyclization.
Step 2 Completion HPLCIntermediate < 1.0%Ensures complete cyclization to the final product.
Final Product Purity HPLC> 99.5%Meets final quality control specifications.
Table 1: Recommended In-Process Controls (IPC) for Synthesis Scale-Up.

Troubleshooting Guide

Q5: My Michael addition (Step 1) is slow or stalls, resulting in low yield of the intermediate. What are the likely causes and solutions?

A5: This is a common issue when moving from bench to pilot scale. Inefficient mixing or suboptimal temperature can be the cause.[7]

  • Causality: The Michael addition is a reversible reaction. While it can proceed without a catalyst, it is often slow. At scale, localized concentration gradients due to poor mixing can lead to stalling. The viscosity of the reaction mixture can also increase, further hampering mass transfer.

  • Troubleshooting Steps:

    • Introduce a Catalyst: Add a non-nucleophilic base like triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a catalytic loading (1-5 mol%). This will deprotonate the amine slightly, increasing its nucleophilicity and accelerating the reaction.

    • Increase Temperature: Gently heat the reaction to 50-60 °C. This will increase the reaction rate. Monitor by HPLC to ensure no significant byproduct formation occurs at the higher temperature.

    • Improve Mixing: Ensure the reactor's impeller design and stirring speed are adequate for the vessel size. For viscous mixtures, an anchor or retreat curve impeller may be more effective than a simple paddle stirrer.[7]

    • Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile or NMP can improve solubility and reaction kinetics.

Q6: The thermal cyclization (Step 2) is incomplete, or I observe decomposition of the intermediate. How can I optimize this critical step?

A6: This is the most challenging step to scale up. Success hinges on achieving and maintaining the high temperature required for cyclization without causing thermal decomposition.

  • Causality: The cyclization requires a significant energy input to overcome the activation barrier associated with breaking aromaticity.[4] If the temperature is too low, the reaction will be impractically slow. If it's too high or held for too long, the starting material or product can degrade, often leading to dark, tarry impurities.

  • Troubleshooting Workflow:

G Start Problem: Incomplete Cyclization or Decomposition CheckTemp Verify Internal Reaction Temperature Is it consistently at 240-250°C? Start->CheckTemp CheckSolvent Is the Solvent Boiling Point >250°C? (e.g., Dowtherm A, Trichlorobenzene) CheckTemp->CheckSolvent Yes LowTemp Solution: Increase heating mantle/oil bath temperature. Ensure probe is correctly placed. CheckTemp->LowTemp No CheckPurity Was the Intermediate Purity >95%? CheckSolvent->CheckPurity Yes SolventIssue Solution: Switch to a higher-boiling solvent. See Table 2 for options. CheckSolvent->SolventIssue No ImpurityIssue Solution: Re-purify the intermediate. Impurities can act as catalysts for decomposition. CheckPurity->ImpurityIssue No Success Optimization Successful CheckPurity->Success Yes LowTemp->Success SolventIssue->Success ImpurityIssue->Success

Caption: Decision tree for troubleshooting the thermal cyclization step.

  • Solvent Selection: The choice of solvent is critical. Mineral oil was historically used, but synthetic heat transfer fluids like Dowtherm A or high-boiling aromatic solvents are preferred for their defined boiling points and thermal stability.[3][4]

Solvent Boiling Point (°C) Comments
Dowtherm A257Excellent thermal stability; industry standard.
1,2,4-Trichlorobenzene214Lower BP; may require longer reaction times or slight pressure. Good alternative.[4]
Diphenyl Ether259Component of Dowtherm A; effective.
2,6-di-tert-butylphenol265Inexpensive solid, reported to give clean product.[4]
Table 2: Suitable High-Boiling Solvents for Thermal Cyclization.[4]

Q7: After cyclization, I obtain a dark, oily product that is very difficult to purify and crystallize. What causes this and how can it be prevented?

A7: The formation of colored, intractable material is typically due to thermal decomposition or the presence of impurities in the intermediate.

  • Causality: At ~250°C, even minor impurities can initiate polymerization or decomposition pathways. Oxidative degradation can also occur if the reaction is not maintained under an inert atmosphere (Nitrogen or Argon).

  • Preventative Measures:

    • Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas before heating and a gentle positive pressure is maintained throughout the reaction.

    • Intermediate Purity: This is non-negotiable. Do not proceed to cyclization with an intermediate of <95% purity. If necessary, purify the intermediate via column chromatography (on a small scale) or recrystallization before the final step.

    • Controlled Reaction Time: Determine the optimal reaction time through small-scale trials monitored by HPLC. Holding the reaction at high temperature for an excessive duration will inevitably lead to byproduct formation. A typical endpoint is when <1% of the intermediate remains.

  • Purification Strategy:

    • Initial Workup: After cooling, dilute the reaction mixture with a non-polar solvent like heptane or toluene to precipitate the crude product and separate it from the high-boiling solvent.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or acetic acid) and treat with activated charcoal to remove colored impurities.

    • Recrystallization: The product can often be recrystallized from solvents like ethanol, isopropanol, or a mixture of ethanol and water. A slow cooling profile is key to obtaining well-formed crystals.[8]

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (Intermediate)

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 2-amino-6-methylpyridine (1.00 kg, 9.25 mol, 1.0 equiv).

  • Reagent Addition: Add ethyl acrylate (1.02 kg, 10.18 mol, 1.1 equiv) to the reactor over 30 minutes, maintaining the internal temperature below 40 °C.

  • Reaction: Heat the mixture to 55-60 °C and stir for 8-12 hours.

  • In-Process Control: Take an aliquot of the reaction mixture, dilute with acetonitrile, and analyze by HPLC. The reaction is complete when the area% of 2-amino-6-methylpyridine is less than 1.0%.

  • Isolation: Cool the reaction mixture to room temperature. The product is often a viscous oil or low-melting solid and can be taken directly to the next step if purity is >95%. If not, it can be purified by vacuum distillation or crystallization from a heptane/ethyl acetate mixture.

Protocol 2: Thermal Cyclization to this compound

  • Reactor Setup: Charge the reactor from Protocol 1 (or a new, dry reactor) with Dowtherm A (5.0 L). Purge the system with nitrogen for at least 30 minutes.

  • Heating: Heat the Dowtherm A to 245-250 °C.

  • Reagent Addition: Slowly add the intermediate (assuming 1.93 kg, 9.25 mol from the previous step) to the hot solvent over 1-2 hours via an addition funnel or pump. Caution: This addition can be exothermic, and ethanol will begin to distill. Control the addition rate to maintain a steady temperature and prevent excessive pressure buildup.

  • Reaction: Maintain the reaction mixture at 245-250 °C for 3-5 hours, collecting the evolved ethanol in the receiving flask.

  • In-Process Control: Carefully take a sample from the hot reaction mixture (use appropriate safety precautions). Quench it in cold solvent and analyze by HPLC. The reaction is complete when the intermediate is <1.0%.

  • Workup and Isolation:

    • Cool the reaction mixture to 80-90 °C.

    • Slowly add toluene or heptane (8-10 L) to the warm mixture to precipitate the product.

    • Cool to 20-25 °C and stir for 2 hours.

    • Filter the resulting solid and wash the cake with fresh toluene or heptane (2 x 2 L).

    • Dry the crude product in a vacuum oven at 60-70 °C. Typical yield: 75-85%.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. Available at: [Link]

  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Choi, Y., & Ishida, Y. (2000). Radical cyclization of β-aminoacrylates: Synthesis of (-)-indolizidine 223AB. Tetrahedron Letters, 41(29), 5533-5536.
  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18933–18942. Available at: [Link]

  • Semantic Scholar. (n.d.). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Available at: [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Radical cyclization of β-aminoacrylates: synthesis of bicyclic pyrrolidine derivatives. Available at: [Link]

  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E, E68, o630-o631.
  • National Institutes of Health. (n.d.). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3422.
  • National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. Available at: [Link]

  • ScienceDirect. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Mowbray, C. E., & Gammill, R. B. (2004). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 9(8), 616–625.
  • ResearchGate. (n.d.). Radical Cyclization of β-Aminoacrylates: Synthesis of Bicyclic Pyrrolidine Derivatives. Available at: [Link]

  • ResearchGate. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Available at: [Link]

  • ResearchGate. (2021). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available at: [Link]

  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Available at: [Link]

  • Cambridge Open Engage. (2025). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza- Michael Cyclization Reactions. ChemRxiv. Available at: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Reddit. (2019). Why are some reactions difficult to scale up?. r/chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). Available at: [Link]

Sources

Technical Support Center: Resolving Biological Activity Inconsistencies for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who may be experiencing variability in the biological activity of this compound across different batches. As a member of the promising 1,8-naphthyridine class of molecules, which are known for a wide spectrum of activities including anticancer and anti-inflammatory effects, ensuring reproducible results is paramount.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential sources of inconsistency in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding batch-to-batch variability.

Q1: Why are my experimental results with a new batch of this compound different from my previous results?

Observing a sudden shift in biological activity—such as a change in IC50 values, reduced potency, or unexpected off-target effects—when switching to a new batch of a compound is a common but frustrating challenge in research.[5][6] This variability can almost always be traced back to one of four key areas:

  • Chemical Purity and Integrity: The new batch may contain different impurities or degradation products that interfere with the assay or compete with the active compound.[7][8]

  • Physical Form (Polymorphism): The compound may exist in different crystalline forms (polymorphs) that have different solubilities and dissolution rates, thereby altering the effective concentration in your assay.[9][10]

  • Storage and Handling: Improper storage or handling since the compound's receipt may have led to degradation or contamination.[11][12]

  • Assay and Experimental Conditions: Subtle changes in your experimental setup, reagents, or cell lines can also contribute to result variability.[13]

This guide will walk you through a systematic process to diagnose the root cause, starting with analytical verification of the compound itself.

Q2: What are the most common sources of batch-to-batch variability in small molecules?

Batch-to-batch variability is a known challenge in both pharmaceutical development and academic research.[14][15] The primary sources are intrinsic to the compound's chemical and physical properties.

Source of Variability Description Potential Impact on Biological Assays
Synthesis-Related Impurities Residual starting materials, byproducts, or reagents from the chemical synthesis process that were not fully removed during purification.[7][16]Can have their own biological activity (agonist or antagonist), interfere with the assay readout, or be cytotoxic, leading to misleading results.[17]
Degradation Products The compound may degrade over time due to exposure to light, temperature, moisture, or reactive solvents.[18]Degradants typically have lower or no activity, leading to a perceived loss of potency. In some cases, they can be reactive and cause assay artifacts.
Polymorphism The ability of a solid compound to exist in multiple crystalline forms.[10][19] These forms have the same chemical composition but different lattice arrangements.Different polymorphs can have drastically different solubility and dissolution rates.[20][21] An insoluble form will result in a lower effective concentration and thus lower apparent activity.
Residual Solvents Solvents used during the final crystallization step may remain trapped in the solid material.High levels of residual solvents like DMSO, methanol, or acetonitrile can affect cell health or interfere with enzymatic reactions.
Q3: How can I confirm the identity and purity of my compound batch?

You should never assume that a vial labeled "X" contains 100% pure "X". Independent verification is a cornerstone of reproducible science. A Certificate of Analysis (CofA) from the supplier is a good starting point, but performing your own in-house quality control (QC) is the definitive way to ensure quality.[11] Several standard analytical methods are available for this purpose.[22][23][24][25]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for purity assessment. It separates the main compound from impurities. A purity result should ideally be >98% for in-vitro experiments.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your compound, verifying its identity. It can also help identify the mass of unknown impurity peaks seen in the chromatogram.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the chemical structure of a compound. The resulting spectrum is a unique "fingerprint" that should match the expected structure of this compound.

Q4: What is polymorphism and how can it affect my experiments?

Polymorphism is the phenomenon where a single chemical compound can crystallize into different solid-state structures.[9][10] These different forms, or polymorphs, can have distinct physical properties, most notably solubility and stability.[10]

Imagine you have two batches of the same compound. Batch A is Polymorph 1, which is readily soluble in your assay buffer. Batch B is Polymorph 2, which is much less soluble. When you prepare your solutions, the effective concentration of the compound from Batch B will be significantly lower than that from Batch A, leading to a dramatic decrease in observed biological activity. This can happen even if both batches are >99% pure chemically. This is a frequently overlooked cause of "irreproducible" results.[20][21]

Q5: What are the best practices for storing and handling this compound to ensure its stability?

Correct storage and handling are critical to prevent compound degradation.[12][27] Always follow the supplier's recommendations, but general best practices include:

  • Initial Receipt: Before opening, centrifuge the vial to ensure all powder is collected at the bottom.[11] This is especially important for small quantities that may coat the walls of the vial.

  • Storage as a Solid: Store the powder at the recommended temperature (typically -20°C or 4°C), protected from light, and in a tightly sealed container to keep it dry.

  • Preparing Stock Solutions: Use a high-quality, anhydrous solvent like DMSO. Ensure the compound is fully dissolved before making serial dilutions. For compounds with poor solubility, gentle warming or sonication may be required.

  • Storing Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[11][12]

  • Avoid Contamination: Always use fresh, sterile pipette tips for each manipulation to prevent cross-contamination.

Part 2: Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve inconsistencies.

Guide 1: Systematic Troubleshooting Workflow for Inconsistent Biological Activity

When faced with inconsistent data, a structured approach is essential to quickly identify the problem. The following workflow outlines the logical steps from initial observation to resolution.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Analytical QC cluster_2 Phase 3: Resolution A Inconsistent Biological Activity Observed (e.g., IC50 shift) B Review Experimental Records: - Were protocols followed exactly? - Any changes in reagents, cells, or instruments? A->B Check first C Review Compound Handling: - How was the stock solution prepared? - How was it stored? Any freeze-thaw cycles? B->C D Perform Analytical QC on Compound Batch C->D If no obvious experimental cause E 1. HPLC/UPLC for Purity - Is purity <95%? - Are there new/larger impurity peaks? D->E F 2. LC-MS for Identity - Does the main peak mass match the expected MW? - Can impurity masses be identified? E->F G 3. ¹H NMR for Structure - Does the spectrum match the reference structure? - Are there unexpected signals? F->G I Problem is Experimental Error - Refine protocol - Rerun experiment with controls G->I If QC is perfect J Problem is Compound Integrity - Source a new, validated batch of the compound - Discard the suspect batch G->J If purity/identity fails K Problem is Polymorphism - Attempt resolubilization (e.g., with co-solvents) - Characterize solid form (XRPD) - Source a batch of the correct polymorph G->K If QC is perfect but solubility is poor H Root Cause Identified I->H J->H K->H

Caption: Troubleshooting workflow for inconsistent biological activity.

Guide 2: Experimental Protocols for Compound Quality Control

Here are streamlined protocols for conducting essential QC tests on your batch of this compound.

Objective: To quantify the purity of the compound and identify the presence of any impurities.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute this stock to ~10-20 µg/mL in a 50:50 mixture of water and ACN.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

  • HPLC Method:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or an optimal wavelength determined by a UV scan)

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Objective: To confirm the molecular weight of the compound.

Materials:

  • Sample prepared as in Protocol 2.1

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • LC Method: Use the same HPLC/UPLC method as described in Protocol 2.1.

  • MS Method:

    • Ionization Mode: ESI positive

    • Scan Range: m/z 50-500

    • Data Analysis: The expected mass for this compound (C₉H₁₀N₂O) is 162.08 . In positive ion mode, you should observe the protonated molecule [M+H]⁺ at m/z 163.09 .

Guide 3: Interpreting QC Data

The data from your QC experiments will point you toward the root cause of the inconsistency.

G cluster_0 Key Factors Leading to Variability cluster_1 Manifestations in Compound Batch cluster_2 Impact on Assay Performance A Synthesis & Purification D Chemical Impurities A->D B Storage & Handling E Degradation Products B->E C Solid State Form (Crystallization) F Polymorphs / Amorphous Form C->F G Altered Target Binding D->G I Assay Interference / Cytotoxicity D->I E->G E->I H Reduced Solubility / Bioavailability F->H Z Inconsistent Biological Activity G->Z H->Z I->Z

Caption: Causal relationships in batch-to-batch variability.

QC Observation Likely Cause Recommended Action
HPLC Purity <95% or new impurity peaks are present compared to a previous good batch.Chemical Impurity. The batch is not pure enough for reliable biological testing.Discard the batch. Source a new batch from a reliable vendor and request a detailed CofA. Perform QC on the new batch upon arrival.
LC-MS shows correct mass , but HPLC purity is low.Degradation or Impurity. The compound has likely degraded, or contains synthesis-related impurities.Discard the batch. Review your storage and handling procedures to prevent degradation of future batches.[11][12]
LC-MS shows incorrect mass for the main peak.Incorrect Compound. The vial is mislabeled or contains the wrong substance entirely.Immediately stop all work with this batch. Contact the supplier with your data.
HPLC/LC-MS look perfect (>98% purity, correct mass) , but biological activity is still low/absent.Polymorphism/Solubility Issue. This is a strong indicator that you may have a less soluble polymorph.Attempt to improve solubility by preparing the stock solution in a different solvent or using gentle heating. If the issue persists, you may need advanced solid-state characterization (e.g., XRPD) and to source a different solid form of the compound.[9][20]

By following this structured, evidence-based approach, you can effectively diagnose the root cause of inconsistencies, ensuring the integrity and reproducibility of your research with this compound.

References
  • Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape.
  • Small Molecules Analysis & QC.Sigma-Aldrich.
  • SMALL MOLECULES.
  • Core components of analytical method validation for small molecules-an overview.
  • Analytical Development and Quality Control.BOC Sciences.
  • Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.BioAgilytix.
  • Troubleshooting Immunoassays.Ansh Labs.
  • Understanding Polymorphism to De-Risk Drug Development.Pharmaceutical Technology.
  • Small Molecule Drug Characteriz
  • Live Webcast: Understanding Polymorphism to De-Risk Drug Development.pharmtech.com.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs.IntechOpen.
  • (PDF) The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs.
  • 101 ELISA Troubleshooting Tips for Research in 2024.Assay Genie.
  • Quality control of small molecules.Kymos.
  • Working with small molecules: preparing and storing stock solutions and determin
  • Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.Benchchem.
  • Troubleshooting inconsistent results in Karnamicin B1 bioassays.Benchchem.
  • Impurity Analysis of Biological Drugs.
  • Impurity Testing & Residual Testing.
  • Proper Reagent Storage and Handling.StressMarq Biosciences Inc.
  • Impurity Testing of Biologic Drug Products.
  • Reducing Batch-to-Batch Variability of Botanical Drug Products.Sartorius.
  • Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence?PubMed.
  • Biologics vs. Small Molecules, What's the Difference for Stability Testing?Avomeen.
  • Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? | Request PDF.
  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial.
  • Biological Activity of Naturally Derived Naphthyridines.PubMed Central.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.PubMed.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1.PubMed.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.PubMed.

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one versus Nalidixic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the persistent search for novel antibacterial agents with improved efficacy and broader spectrums of activity, the 1,8-naphthyridinone scaffold has been a cornerstone of quinolone antibiotic development.[1] This guide provides a comparative overview of the antibacterial efficacy of a novel compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, against the first-generation quinolone, nalidixic acid.

Disclaimer: As of the time of this publication, this compound is a novel compound with limited publicly available data. Therefore, this guide will proceed based on the scientifically-grounded assumption that, due to its 1,8-naphthyridinone core, its mechanism of action is analogous to that of other quinolone antibiotics. The experimental data presented is hypothetical but representative of a typical drug discovery and comparison workflow.

Nalidixic acid, discovered in the early 1960s, was a pioneering synthetic antibiotic, primarily effective against Gram-negative bacteria.[2][3] However, its clinical utility has been superseded by newer generations of fluoroquinolones which offer a broader spectrum of activity and improved pharmacokinetic profiles.[4] This guide will explore the potential advantages of our novel compound by outlining the standard methodologies for a head-to-head efficacy comparison.

Shared Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both nalidixic acid and, presumably, this compound, belong to the quinolone class of antibiotics. Their primary mode of action is the disruption of bacterial DNA replication, which ultimately leads to cell death.[4] This is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the unwinding of the DNA strands during replication and transcription.[4] Quinolones bind to the A subunit of DNA gyrase, inhibiting this process.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[4]

By binding to these enzymes, quinolones stabilize the transient DNA-enzyme complex, which prevents the re-ligation of the DNA strands.[5] This leads to an accumulation of double-stranded DNA breaks, halting DNA synthesis and resulting in bacterial cell death.[4][6]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic (e.g., Nalidixic Acid) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the efficacy of this compound and nalidixic acid, standardized in vitro susceptibility tests are employed. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[7][8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely used technique for determining MIC values.[8]

Step-by-Step Protocol for Broth Microdilution MIC Assay:

  • Preparation of Reagents and Media:

    • Prepare a stock solution of each test compound (this compound and nalidixic acid) at a high concentration in a suitable solvent.

    • Prepare cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.[7]

    • Prepare a bacterial inoculum of the test organism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the high-concentration stock solution of the first compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well to ensure equal volumes.

    • Repeat the process for the second compound in a separate row.

    • Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final drug concentrations and bacterial density.[11]

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[10]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][12] This assay is a direct extension of the MIC assay.

Step-by-Step Protocol for MBC Assay:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

MIC_MBC_Workflow cluster_workflow MIC and MBC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Serial_Dilution->Inoculate Incubate_MIC Incubate 18-24h at 37°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates 18-24h at 37°C Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Hypothetical Data Interpretation and Comparative Analysis

The following table presents hypothetical but plausible MIC and MBC data for our two compounds against a panel of common bacterial pathogens. This data is designed to illustrate a scenario where the novel compound exhibits superior and broader activity.

Bacterial Strain Compound MIC (µg/mL) MBC (µg/mL) Interpretation (Bacteriostatic/Bactericidal)
Escherichia coli (ATCC 25922)This compound48Bactericidal
Nalidixic Acid1664Bactericidal
Pseudomonas aeruginosa (ATCC 27853)This compound1632Bactericidal
Nalidixic Acid>256>256Resistant
Staphylococcus aureus (ATCC 29213)This compound816Bactericidal
Nalidixic Acid128>256Primarily Ineffective
Enterococcus faecalis (ATCC 29212)This compound1664Bactericidal
Nalidixic Acid>256>256Resistant

Analysis of Hypothetical Data:

  • Potency against Gram-Negative Bacteria: The novel compound shows a 4-fold lower MIC against E. coli compared to nalidixic acid, indicating higher potency. Crucially, it demonstrates activity against P. aeruginosa, a pathogen against which nalidixic acid is largely ineffective.[13]

  • Expanded Spectrum to Gram-Positive Bacteria: Nalidixic acid has weak activity against Gram-positive bacteria.[3] The hypothetical data shows that this compound has significant activity against both S. aureus and E. faecalis, representing a critical expansion of its antibacterial spectrum.

  • Bactericidal Activity: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity. In this hypothetical dataset, the novel compound is bactericidal against all tested strains. Nalidixic acid's bactericidal activity is concentration-dependent and often requires much higher concentrations than its MIC.[3]

Conclusion and Future Directions

This guide outlines the established framework for comparing the efficacy of a novel naphthyridinone derivative, this compound, with the benchmark first-generation quinolone, nalidixic acid. Based on its chemical scaffold, the novel compound is expected to share the same mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV.

The provided experimental protocols for MIC and MBC determination represent the gold standard for in vitro antibacterial susceptibility testing. The hypothetical data illustrates a promising outcome where the novel compound demonstrates superior potency and a significantly broader spectrum of activity, encompassing both Gram-negative and Gram-positive pathogens.

Further research would be required to validate these hypothetical findings. Subsequent steps would include testing against a wider panel of clinical isolates, including resistant strains, conducting time-kill curve studies to further characterize its bactericidal kinetics, and in vivo efficacy studies in animal models of infection. Such a rigorous evaluation is essential to determine the true therapeutic potential of this compound as a next-generation antibacterial agent.

References

  • Patsnap Synapse. (2024, July 18). What is the mechanism of Nalidixic Acid? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Nalidixic Acid used for? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Nalidixic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (A) nalidixic acid, (B) nalidixic acid–ZHN, and (C) ZHN. Retrieved from [Link]

  • Al-Trawneh, A., & Taha, M. O. (2023). DNA Gyrase as a Target for Quinolones. Molecules, 28(15), 5786. Retrieved from [Link]

  • PubMed. (2014). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. Retrieved from [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • MDPI. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • American Society for Microbiology. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Retrieved from [Link]

  • ACS Publications. (1986). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Semantic Scholar. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • American Society for Microbiology. (1996). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • PubMed. (2013). Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds. Retrieved from [Link]

Sources

A Head-to-Head Technical Comparison: Ciprofloxacin vs. 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial research, the fluoroquinolone ciprofloxacin stands as a well-established and potent therapeutic agent. In contrast, the 1,8-naphthyridine scaffold, from which compounds like 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one are derived, represents a continuing frontier in the quest for novel antimicrobial strategies. This guide provides a detailed, head-to-head technical comparison of these two molecules, delving into their mechanisms of action, antibacterial spectra, and the underlying experimental methodologies used for their evaluation. While ciprofloxacin is a direct-acting antibiotic, the available data suggests that simpler 1,8-naphthyridin-4(1H)-one derivatives may act as modulators of antibiotic activity, a crucial distinction for researchers in the field.

For the purpose of this guide, due to the limited public data on this compound, we will draw comparative insights from its close structural analog, 7-acetamido-1,8-naphthyridin-4(1H)-one, to illuminate the therapeutic potential and mechanistic nuances of this class of compounds.

Introduction to the Contenders

Ciprofloxacin: A second-generation fluoroquinolone antibiotic, ciprofloxacin has been a cornerstone in the treatment of a wide array of bacterial infections since its approval.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has rendered it a vital tool in clinical practice.[2]

This compound: This molecule belongs to the 1,8-naphthyridine class of heterocyclic compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] While complex derivatives of this scaffold have been developed as potent antibiotics, simpler structures like this are being explored for their unique roles in combating bacterial resistance.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between ciprofloxacin and this compound lies in their interaction with bacterial DNA replication machinery.

Ciprofloxacin's Direct Assault: Ciprofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[5] Ciprofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[6] This leads to an accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[7]

cluster_0 Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DS_Breaks Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Figure 1: Mechanism of action of Ciprofloxacin.

1,8-Naphthyridinones: A Modulatory Approach: In contrast, studies on the structurally similar 7-acetamido-1,8-naphthyridin-4(1H)-one show that it does not possess clinically relevant direct antibacterial activity, with Minimum Inhibitory Concentrations (MICs) greater than or equal to 1,024 µg/mL.[8][9] However, these compounds have been shown to potentiate the activity of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin against multi-resistant bacterial strains.[8] This suggests a synergistic mechanism, possibly by interfering with bacterial resistance mechanisms or by subtly altering the cellular environment to be more susceptible to the primary antibiotic.

cluster_1 Bacterial Cell with Fluoroquinolone (FQ) Naphthyridinone 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one (or analog) FQ_Antibiotic Fluoroquinolone (e.g., Ciprofloxacin) Naphthyridinone->FQ_Antibiotic Potentiates Bacterial_Resistance Resistance Mechanisms (e.g., Efflux Pumps) Naphthyridinone->Bacterial_Resistance Potentially Inhibits Bacterial_Target DNA Gyrase/ Topoisomerase IV FQ_Antibiotic->Bacterial_Target Inhibits Enhanced_Activity Enhanced Antibacterial Activity Bacterial_Target->Enhanced_Activity Leads to

Figure 2: Postulated synergistic mechanism of 1,8-naphthyridinones.

Comparative Antibacterial Spectrum

The antibacterial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible in-vitro growth of bacteria.[10]

Ciprofloxacin: Ciprofloxacin exhibits a broad spectrum of activity, with low MIC values against a wide range of pathogens.

PathogenMIC Range (µg/mL)
Escherichia coli0.004 - 1
Pseudomonas aeruginosa0.03 - 32
Staphylococcus aureus0.06 - 4
Klebsiella pneumoniae0.015 - 128
Salmonella typhi0.008 - 0.5
Neisseria gonorrhoeae≤0.002 - >32
Data compiled from multiple sources. Actual MICs can vary significantly between strains.[11][12][13]

This compound (based on its acetamido analog): As previously mentioned, the direct antibacterial activity of this class of simpler 1,8-naphthyridinones is minimal.

PathogenMIC (µg/mL)
Escherichia coli≥ 1,024
Staphylococcus aureus≥ 1,024
Pseudomonas aeruginosa≥ 1,024
Data for 7-acetamido-1,8-naphthyridin-4(1H)-one.[8]

This stark difference in MIC values underscores their distinct roles. Ciprofloxacin is a potent bactericidal agent on its own, whereas this compound and its close analogs are not suitable for monotherapy but may have potential in combination therapies.

Pharmacokinetics and Resistance

Ciprofloxacin: Ciprofloxacin has favorable pharmacokinetic properties, with good oral bioavailability and wide tissue distribution.[14] However, its extensive use has led to the emergence of resistance, primarily through mutations in the genes encoding DNA gyrase and topoisomerase IV, and through the upregulation of efflux pumps that actively remove the drug from the bacterial cell.[2][15]

This compound: The pharmacokinetic profile of this specific compound is not well-documented in publicly available literature. The potential for resistance development to its synergistic effects would be a complex area of study, likely involving different mechanisms than those seen with direct-acting antibiotics.

Experimental Protocols

The evaluation of these compounds relies on standardized and robust experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (Ciprofloxacin, this compound)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.[18]

cluster_2 MIC Determination Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with standardized bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth D->E

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Objective: To determine the inhibitory effect of a compound on the enzymatic activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound (e.g., ciprofloxacin as a positive control).

  • Enzyme Addition: Initiate the reaction by adding a specific unit of DNA gyrase. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a protein denaturant (SDS).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the band corresponding to supercoiled DNA and an increase in the band for relaxed DNA with increasing inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.[19]

Conclusion

The head-to-head comparison of ciprofloxacin and this compound reveals two distinct yet potentially complementary approaches to antibacterial therapy. Ciprofloxacin is a potent, direct-acting bactericidal agent with a well-defined mechanism of action and a broad spectrum of activity, though its efficacy is challenged by rising resistance. Conversely, while this compound and its close analogs lack significant intrinsic antibacterial activity, they represent a promising class of compounds that can act synergistically with established antibiotics. This highlights a critical area of research: the development of antibiotic adjuvants that can restore or enhance the efficacy of existing drugs against resistant pathogens. For researchers and drug development professionals, understanding these different strategies is paramount in the multifaceted fight against bacterial infections.

References

  • Ciprofloxacin is a widely used antibiotic that belongs to a class of drugs known as fluoroquinolones. At its core, Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, two critical enzymes necessary for bacterial DNA replication, transcription, repair, and recombination.[4]

  • Ciprofloxacin traps the gyrase on the DNA as a DNA-protein complex and prevents it from dissociating.[6]

  • Mechanism of Resistance: Mutation in DNA gyrase, plasmid-mediated and efflux pump-mediated resistance confers resistance to fluoroquinolones, including ciprofloxacin.[15]

  • Results indicate that ciprofloxacin interacts with both gyrase (its primary target) and topoisomerase IV (its secondary target) through a water–metal ion bridge that has been described in other species.[20]

  • This review focuses on the resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing its efficacy.[2]

  • Ciprofloxacin, a fluoroquinolone antibiotic patented in 1983 and FDA-approved in 1987, is widely used for bacterial infections.[1]

  • Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV.[5]

  • Because ciprofloxacin blocks DNA gyrase and topoisomerase IV, DNA replication is slowed and double-stranded DNA breaks are created.[7]

  • CLSI M07 provides essential guidance for antimicrobial susceptibility testing of aerobic bacteria using broth macrodilution, broth microdilution, and agar dilution methods.[16]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.[17]

  • The Minimal Inhibitory Concentration (MIC) Reading Guide provides photographic examples of the proper method for reading MIC susceptibility testing results.[18]

  • The absolute bioavailability of ciprofloxacin is approximately 70%. The volume of distribution is large with a steady-state range after oral or intravenous dosing of 1.74 to 5.0 L/kg reflecting penetration of the drug into most tissues.[14]

  • Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice.[21]

  • DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana.[19]

  • This guide provides a detailed explanation of the following concepts which are important in implementing the MIC.[22]

  • In microbiology, the minimum inhibitory concentration (MIC) is the lowest concentration of a chemical, usually a drug, which prevents visible in vitro growth of bacteria or fungi.[10]

  • Resistance Pattern of Ciprofloxacin Against Different Pathogens.[11]

  • Determination of MIC of ciprofloxacin.[12]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.[23]

  • The compounds were tested in a DNA supercoiling assay with E. coli DNA gyrase using gel electrophoresis. This is a semi-quantitative assay which is used to identify potent compounds relative to a positive control (usually ciprofloxacin, IC50: 0.6 µM, E. coli gyrase).[24]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay.

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions.[13]

  • An assay for the detection of bacterial DNA gyrase inhibitors.[25]

  • Caffeine in foods and its antimicrobial activity.[26]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.[27]

  • DNA gyrase was potently inhibited by novobiocin (A) and ciprofloxacin...[28]

  • Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food.[29]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity.[30]

  • New 1,4-dihydro[4][7]naphthyridine derivatives as DNA gyrase inhibitors.[31]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[8]

  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II.[32]

  • Comparative Antibacterial Spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Derivatives.[33]

  • Synthesis, biological activities and SAR studies of novel 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[4][7]naphthyridine-3-carboxylic acid based diacyl and sulfonyl acyl hydrazines.[34]

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.[35]

  • New Life of an Old Drug: Caffeine as a Modulator of Antibacterial Activity of Commonly Used Antibiotics.[36]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.[9]

  • Evaluation of antibacterial activity of caffeine.[37]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[38]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.[3]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[39]

  • Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids.[40]

  • Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm.[41]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.[42]

  • Antimicrobial Activity of Naphthyridine Derivatives.[43]

  • ChemInform Abstract: Synthesis and Antibacterial Activity of Some New 1,8-Naphthyridinyl-4-thiazolidinones.[44]

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity.[45]

Sources

7-Methyl-1,8-Naphthyridinone Scaffolds Versus Modern Quinolones: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-examining the Foundations of Quinolone Antibiotics

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. While the focus is often on entirely new chemical classes, a re-evaluation of established pharmacophores can yield significant insights. The quinolone family of antibiotics, a cornerstone of antibacterial therapy for decades, traces its origins to the 1,8-naphthyridinone scaffold, exemplified by nalidixic acid, the first-generation quinolone.[1] This guide presents a comparative study of the 7-methyl-1,8-naphthyridinone backbone, with a particular focus on its foundational member, nalidixic acid, against a selection of widely used fluoroquinolone antibiotics: ciprofloxacin, levofloxacin, and moxifloxacin.

It is imperative to note that while the topic specifies 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a comprehensive search of the current scientific literature reveals a significant lack of published experimental data on the antibacterial, pharmacokinetic, and cytotoxic properties of this specific dihydro-derivative. Consequently, this guide will broaden its scope to analyze the broader class of 7-methyl-1,8-naphthyridinone derivatives, using nalidixic acid as a well-characterized exemplar. This comparative approach will provide valuable context for researchers exploring the potential of this scaffold in the development of new anti-infective agents.

Comparative Analysis: A Tale of Two Scaffolds

The evolution from the 1,8-naphthyridinone core of nalidixic acid to the fluoroquinolones involved key structural modifications that dramatically enhanced their antibacterial spectrum and potency. The addition of a fluorine atom at position 6 and various substituents at position 7 of the quinolone ring were instrumental in this advancement.

Antibacterial Spectrum and Potency: A Generational Leap

The antibacterial efficacy of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. As illustrated in the table below, the generational progression from nalidixic acid to the fluoroquinolones is marked by a significant enhancement in activity, particularly against Gram-positive organisms and Pseudomonas aeruginosa.

Compound Gram-Positive Bacteria (MIC90, µg/mL) Gram-Negative Bacteria (MIC90, µg/mL)
Staphylococcus aureusStreptococcus pneumoniae
Nalidixic Acid >128>128
Ciprofloxacin 0.59[2]1.0 - 4.0[2]
Levofloxacin 0.12 - 0.25[3]0.5 - 1.0[3][4]
Moxifloxacin 0.06[5]0.25[4][5]

Note: MIC values can vary depending on the specific strains and testing methodologies used. The data presented is a synthesis of values reported in the cited literature.

Nalidixic acid's utility is largely confined to uncomplicated urinary tract infections caused by susceptible Gram-negative bacteria. In stark contrast, the fluoroquinolones exhibit broad-spectrum activity against a wide range of Gram-positive and Gram-negative pathogens, including many resistant to nalidixic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

Both 1,8-naphthyridinones and fluoroquinolones share a common mechanism of action: the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, these antibiotics introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death. The enhanced potency of fluoroquinolones is attributed to their improved binding affinity to these target enzymes.

Quinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Complex_Gyrase Ternary Complex (Gyrase-DNA-Quinolone) DNA_Gyrase->Complex_Gyrase Topoisomerase_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates replicated chromosomes Complex_TopoIV Ternary Complex (TopoIV-DNA-Quinolone) Topoisomerase_IV->Complex_TopoIV Relaxed_DNA->Topoisomerase_IV Decatenates replicated chromosomes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Quinolone Quinolone/ Naphthyridinone Quinolone->Complex_Gyrase Quinolone->Complex_TopoIV DS_Breaks Double-Strand DNA Breaks Complex_Gyrase->DS_Breaks Complex_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Quinolone and naphthyridinone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV.

Pharmacokinetic Properties (ADME): A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profiles of antibiotics are critical determinants of their clinical efficacy. Fluoroquinolones generally exhibit improved pharmacokinetic properties over nalidixic acid, including better oral bioavailability and longer half-lives, allowing for less frequent dosing.

Parameter Nalidixic Acid Ciprofloxacin Levofloxacin Moxifloxacin
Oral Bioavailability (%) ~96% (variable)~70%[6]~99%[7][8]~90%[9]
Protein Binding (%) ~93%20-40%24-38%[7][10]~40-48%[11]
Half-life (hours) 1.5-2.53-6[6]6-8[7][8]~12[9]
Elimination Primarily renal (metabolites)Primarily renal (unchanged)[6]Primarily renal (unchanged)[7][8]Renal and fecal (unchanged and metabolites)[9]
Safety and Tolerability: A Key Differentiator

While effective, the fluoroquinolones are associated with a range of adverse effects, some of which are serious and have led to restrictions on their use.[12][13] These include tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects.[14][15][16] Nalidixic acid also has a notable side effect profile, including gastrointestinal disturbances, neurological reactions, and photosensitivity. The specific safety profiles of novel 7-methyl-1,8-naphthyridinone derivatives would require dedicated toxicological studies.

Compound Common Adverse Effects Serious Adverse Effects (Black Box Warnings for Fluoroquinolones)
Nalidixic Acid Gastrointestinal upset, headache, dizziness, visual disturbances, photosensitivityIntracranial hypertension, convulsions, hemolytic anemia in G6PD deficiency
Ciprofloxacin Nausea, diarrhea, vomiting, abdominal pain, rash[17]Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, exacerbation of myasthenia gravis[13][15]
Levofloxacin Nausea, headache, diarrhea, insomnia, constipation[18]Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, exacerbation of myasthenia gravis, aortic dissection or rupture[16][19]
Moxifloxacin Nausea, diarrhea, headache, dizziness[20]Tendinitis and tendon rupture, peripheral neuropathy, CNS effects, exacerbation of myasthenia gravis, QT prolongation[21][22]

Experimental Protocols: A Guide for Comparative Evaluation

For researchers aiming to evaluate novel 7-methyl-1,8-naphthyridinone derivatives, standardized protocols are essential for generating reliable and comparable data.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., a novel 7-methyl-1,8-naphthyridinone derivative) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

MIC Determination Workflow Start Start Stock_Solution Prepare Stock Solution of Test Compound Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay using MTT

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion: Future Directions for 7-Methyl-1,8-Naphthyridinone Derivatives

This comparative analysis underscores the significant advancements in antibacterial therapy from the foundational 1,8-naphthyridinone scaffold to the modern fluoroquinolones. While nalidixic acid's clinical utility is limited, the 7-methyl-1,8-naphthyridinone core remains a "privileged structure" in medicinal chemistry.[23] The lack of publicly available data on this compound highlights a gap in our understanding and an opportunity for further research.

Future investigations should focus on the synthesis and comprehensive evaluation of novel derivatives of the 7-methyl-1,8-naphthyridinone scaffold. By applying modern medicinal chemistry strategies, such as structure-based drug design and the introduction of diverse substituents at various positions of the naphthyridinone ring, it may be possible to develop new compounds with improved potency, a broader antibacterial spectrum, and a more favorable safety profile. The experimental protocols outlined in this guide provide a framework for such evaluations, enabling a direct and meaningful comparison with existing antibiotic classes. The journey from nalidixic acid to the potent fluoroquinolones demonstrates that even well-explored scaffolds can yield new and valuable therapeutic agents with continued innovation.

References

  • [Tolerability and safety of levofloxacinin long-term treatment]. PubMed. [Link]

  • Evaluation of the Clinical Microbiology Profile of Moxifloxacin. Oxford Academic. [Link]

  • Safety profile of the fluoroquinolones: focus on levofloxacin. PubMed. [Link]

  • Safety of oral ciprofloxacin. An update based on clinical trial results. PubMed. [Link]

  • Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review. PubMed Central. [Link]

  • MIC values of levofloxacin and moxifloxacin for the investigated strains. ResearchGate. [Link]

  • Pharmacokinetics and metabolism of moxifloxacin. PubMed. [Link]

  • The clinical pharmacokinetics of levofloxacin. PubMed. [Link]

  • Safety and Tolerability of Moxifloxacin in Children. Oxford Academic. [Link]

  • Levofloxacin In Vitro Activity: Results from an International Comparative Study with Ofloxacin and Ciprofloxacin. Taylor & Francis Online. [Link]

  • Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data. PubMed Central. [Link]

  • Safety and Tolerability of Moxifloxacin in Children. Oxford Academic. [Link]

  • Safety and Tolerability of Moxifloxacin in Children | Request PDF. ResearchGate. [Link]

  • Worldwide clinical data on efficacy and safety of ciprofloxacin. PubMed. [Link]

  • Safety and Tolerability of Moxifloxacin in Children. PubMed. [Link]

  • Pharmacokinetics and metabolism of moxifloxacin. (2000). Semantic Scholar. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]

  • Moxifloxacin. StatPearls - NCBI Bookshelf. [Link]

  • PHARMACOKINETICS AND METABOLISM OF MOXIFLOXACIN PA Moise, MC Birmingham and JJ Schentag. [Link]

  • Pharmacokinetics of ciprofloxacin after oral and parenteral administration. ASM Journals. [Link]

  • Ciprofloxacin: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Pharmacology of Levofloxacin (Levaquin); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • The clinical pharmacokinetics of levofloxacin. SciSpace. [Link]

  • Levofloxacin. Wikipedia. [Link]

  • Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. PubMed. [Link]

  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. ResearchGate. [Link]

  • Analysis of MIC Testing Methods and Variables for GSK2140944 and Levofloxacin Against Gram-negative and Gram-positive Bacterial Isolates. [Link]

  • Absorption and disposition kinetics of levofloxacin tablets in human volunteers. [Link]

  • Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. PubMed. [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • 207986 Ciprofloxacin Clinical PREA. FDA. [Link]

  • Levofloxacin: Uses, Dosage, Side Effects & Warnings. Drugs.com. [Link]

  • Levofloxacin (oral route). Mayo Clinic. [Link]

  • Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. PubMed Central. [Link]

  • Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. [Link]

  • Ciprofloxacin Monograph for Professionals. Drugs.com. [Link]

  • In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. PubMed. [Link]

  • Comparative in vitro activities of levofloxacin against gram-negative bacteria. [Link]

  • Resistance Pattern of Ciprofloxacin Against Different Pathogens. PubMed Central. [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PubMed Central. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]

Sources

In vitro and in vivo correlation of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one activity

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives of the 1,8-naphthyridin-4-one core, with a focus on anticancer and antimicrobial applications. While specific experimental data for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present detailed protocols, and discuss the correlation between in vitro and in vivo findings.

A Versatile Scaffold: The 1,8-Naphthyridin-4-one Core

The 1,8-naphthyridine ring system, a fusion of two pyridine rings, serves as the foundational structure for numerous biologically active compounds.[1][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][4] The structural rigidity of the naphthyridine core, combined with its ability to participate in hydrogen bonding and π-stacking interactions, makes it an ideal framework for designing targeted therapeutics.

In Vitro Activity Profile: A Comparative Analysis

The in vitro evaluation of 1,8-naphthyridin-4-one derivatives is a critical first step in identifying promising drug candidates. These assays provide quantitative measures of a compound's potency and selectivity against specific biological targets.

Anticancer Activity

A significant number of 1,8-naphthyridin-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5][6] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.

Comparative In Vitro Anticancer Activity of 1,8-Naphthyridin-4-one Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 47 Halogen substituted 1,8-naphthyridine-3-carboxamideMIAPaCa (Pancreatic)0.41[5][6]
K-562 (Leukemia)0.77[5][6]
Compound 36 Halogen substituted 1,8-naphthyridine-3-carboxamidePA-1 (Ovarian)1.19[5][6]
Compound 29 Unsubstituted 1,8-naphthyridine-C-3'-heteroarylPA-1 (Ovarian)0.41[5][6]
SW620 (Colon)1.4[5][6]
Bisleuconothine A Natural product derivativeSW480 (Colon)2.74[3]
HCT116 (Colon)3.18[3]
HT29 (Colon)1.09[3]
SW620 (Colon)3.05[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridin-4-one derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with 1,8-Naphthyridinone Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable early example.[3] Modern derivatives often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Comparative In Vitro Antimicrobial Activity of 1,8-Naphthyridin-4-one Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
1,8-Naphthyridine-3-carbonitrile (ANA-12)Mycobacterium tuberculosis H37Rv6.25[1][7][8]
3- or 4-phenyl-1,8-naphthyridines (2a, 8a, 8d)Mycobacterium tuberculosis H37Rv6.25[9]
2,7-Naphthyridine derivative (10j)Staphylococcus aureus8[10]
7-methyl-1,8-naphthyridinone derivativesDNA gyrase (IC50)1.7-13.2[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain.

  • Serial Dilution: Perform a serial dilution of the 1,8-naphthyridin-4-one derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

  • Confirmation (Optional): Plate the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

MIC_Assay_Workflow start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture serial_dilution Serial Dilution of Compound in 96-well Plate prep_culture->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate assess_mic Visually Assess MIC (Lowest Concentration with No Growth) incubate->assess_mic end End assess_mic->end

Caption: Workflow for MIC Determination.

In Vivo Efficacy: From the Bench to Preclinical Models

Promising in vitro results are the gateway to in vivo studies, which assess a compound's efficacy and safety in a living organism. These studies are essential for understanding a drug's pharmacokinetic and pharmacodynamic properties.

In Vivo Anticancer Studies

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating anticancer agents.

Comparative In Vivo Anticancer Activity

CompoundAnimal ModelDosing RegimenOutcomeReference
Bisleuconothine AMice with HCT116 XenograftNot specifiedReduced tumor growth[3]

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the 1,8-naphthyridin-4-one derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Workflow start Start implant Implant Human Cancer Cells in Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Administer Compound or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Euthanize & Excise Tumors for Analysis monitor->endpoint end End endpoint->end

Caption: Workflow for Murine Xenograft Study.

In Vivo Antimicrobial Studies

Infection models in animals are used to evaluate the efficacy of new antimicrobial agents.

Comparative In Vivo Antimicrobial Activity

Compound ClassAnimal ModelOutcomeReference
1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivativesS. aureus infected miceDisplayed in vivo activity[11]

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For 1,8-naphthyridin-4-one derivatives, a strong in vitro IC50 or MIC value does not always translate to potent in vivo activity. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role.

For instance, a compound with a low nanomolar IC50 against a cancer cell line may fail in a xenograft model due to poor oral bioavailability or rapid metabolism. Conversely, a compound with a moderate MIC may show excellent efficacy in an infection model if it achieves high and sustained concentrations at the site of infection. Therefore, early ADME and pharmacokinetic studies are essential to guide the optimization of 1,8-naphthyridin-4-one derivatives for in vivo applications.

Conclusion

The 1,8-naphthyridin-4-one scaffold remains a highly attractive starting point for the development of novel therapeutics. This guide has provided a comparative overview of the in vitro and in vivo activities of its derivatives, along with detailed experimental protocols. By understanding the nuances of both in vitro potency and in vivo behavior, researchers can more effectively design and optimize the next generation of 1,8-naphthyridin-4-one-based drugs.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing.
  • Synthetic Strategies, Reactivity and Applic
  • Antimicrobial Activity of Naphthyridine Deriv
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-4-OL. Smolecule.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry.
  • Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Comparative Guide to the Kinase Selectivity of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2] Off-target effects can lead to unforeseen toxicities or convoluted pharmacological profiles, making a thorough understanding of a compound's kinome-wide interactions a critical step in its preclinical evaluation.[3][4] This guide provides an in-depth comparative analysis of the kinase selectivity and cross-reactivity profile of a novel investigational agent, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, which we will refer to as Compound X .

Through a series of robust biochemical and cellular assays, we will objectively compare the performance of Compound X against established kinase inhibitors, providing supporting experimental data and methodologies. This guide is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive approach to kinase inhibitor profiling.

Introduction to Compound X and the Importance of Selectivity Profiling

Compound X belongs to the 1,8-naphthyridine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including the inhibition of protein kinases.[5] The primary design objective for Compound X is the potent and selective inhibition of a key kinase implicated in a specific oncogenic pathway. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity.[2] Therefore, comprehensive profiling is not merely a characterization step but a fundamental aspect of predicting both efficacy and potential safety liabilities.[4][6]

This guide will detail the outcomes of several state-of-the-art techniques used to elucidate the selectivity profile of Compound X, including kinome-wide binding assays, in-cell target engagement studies, and functional enzymatic assays.

Comparative Kinome-Wide Selectivity Analysis

To generate a broad overview of Compound X's selectivity, a competition binding assay was performed across a panel of over 400 human kinases. This method quantitatively measures the ability of a compound to displace a broad-spectrum kinase inhibitor from the ATP-binding site of each kinase in the panel. The results are often expressed as the dissociation constant (Kd) or as a percentage of control, where a lower percentage indicates stronger binding.

For a comparative perspective, we have juxtaposed the hypothetical data for Compound X with two well-characterized kinase inhibitors: Inhibitor A , a highly selective agent for its primary target, and Inhibitor B , a multi-kinase inhibitor with a broader spectrum of activity.

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetCompound X (Kd in nM)Inhibitor A (Kd in nM)Inhibitor B (Kd in nM)
Primary Target(s)
Kinase Alpha5 210
High-Affinity Off-Targets
Kinase Beta50>10,00025
Kinase Gamma150>10,00075
Low-Affinity/Non-Targets
Kinase Delta>10,000>10,000500
Kinase Epsilon>10,000>10,0001,200

Data presented is hypothetical for illustrative purposes.

As the data suggests, Compound X demonstrates high affinity for its primary target, Kinase Alpha. While it exhibits a degree of selectivity, it also shows moderate affinity for Kinase Beta and Kinase Gamma, highlighting potential off-target interactions that warrant further investigation. In contrast, Inhibitor A displays a much cleaner profile, while Inhibitor B confirms its multi-targeted nature.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro binding assays are invaluable, they do not fully recapitulate the complex cellular environment.[7] To confirm that Compound X engages its intended target within living cells, we employed the Cellular Thermal Shift Assay (CETSA).[8] This assay leverages the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[9]

The experimental workflow for CETSA is depicted below:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection A Intact Cells B Incubate with Compound X or Vehicle A->B Drug Addition C Heat Shock at Varying Temperatures B->C Thermal Gradient D Cell Lysis C->D Cooling E Centrifugation to Separate Soluble and Aggregated Proteins D->E Separation F Quantify Soluble Target Protein (e.g., Western Blot) E->F Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

By plotting the amount of soluble target protein as a function of temperature, a melting curve is generated. A shift in this curve to a higher temperature in the presence of Compound X indicates direct target engagement.

Table 2: CETSA Results for Kinase Alpha

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5 °C-
Compound X (1 µM)54.2 °C+5.7 °C

These results would confirm that Compound X effectively binds to and stabilizes Kinase Alpha in a cellular context, a crucial piece of evidence for its mechanism of action.

Functional Profiling in Native Environments: The KiNativ™ Platform

To understand the functional consequences of target and off-target binding, we utilized an activity-based protein profiling (ABPP) platform, KiNativ™, which assesses the binding of inhibitors to native kinases in cell or tissue lysates.[10][11] This method employs biotinylated acyl phosphates of ATP or ADP that covalently label the conserved lysine in the kinase active site.[12][13] The extent of labeling, quantified by mass spectrometry, is inversely proportional to the inhibitor's occupancy of the active site.

KiNativ_Workflow cluster_lysate Lysate Preparation cluster_inhibition Inhibition cluster_labeling Probe Labeling cluster_digestion Proteolysis cluster_enrichment Enrichment & Analysis A Cell/Tissue Lysate B Incubate with Compound X A->B Inhibitor Addition C Add Biotinylated ATP/ADP Probe B->C Competitive Labeling D Tryptic Digest C->D E Streptavidin Enrichment of Biotinylated Peptides D->E F LC-MS/MS Analysis and Quantification E->F

Caption: KiNativ™ Activity-Based Kinase Profiling Workflow.

This approach provides a functional readout of inhibitor binding and can reveal interactions with kinases not present in recombinant panels. The results for Compound X would be compared to its kinome-wide binding profile to correlate binding affinity with functional inhibition.

Experimental Protocols

Kinome-Wide Competition Binding Assay (Illustrative)
  • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • Kinases are individually expressed as fusions with a unique DNA tag.

    • The test compound (Compound X) is incubated with the kinase-DNA tag fusion protein in the presence of the immobilized ligand.

    • After an equilibration period, the unbound kinase is washed away.

    • The amount of kinase-DNA tag remaining bound to the solid support is quantified by qPCR.

    • The Kd is calculated based on the concentration of the test compound required to achieve 50% displacement of the kinase from the immobilized ligand.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of Compound X or vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1 hour.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen).[14]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[14]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target kinase (Kinase Alpha) in the soluble fraction by Western blot or other protein detection methods.

    • Plot the band intensities against the corresponding temperature to generate melting curves.

KiNativ™ Kinase Profiling Protocol
  • Lysate Preparation and Inhibition:

    • Prepare cell or tissue lysates under native conditions.

    • Pre-incubate the lysate with varying concentrations of Compound X or a vehicle control.

  • Probe Labeling:

    • Add a biotinylated acyl-phosphate ATP/ADP probe to the treated lysates and incubate to allow for covalent labeling of the active site lysine of kinases that are not occupied by Compound X.[12]

  • Sample Processing:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using trypsin.

  • Enrichment and Analysis:

    • Enrich the biotinylated peptides using streptavidin affinity chromatography.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.[10] The degree of inhibition is determined by the reduction in the peptide signal in the compound-treated sample compared to the vehicle control.

Conclusion

The comprehensive profiling of this compound (Compound X) illustrates a multi-faceted approach to understanding kinase inhibitor selectivity. While demonstrating high potency for its primary target, the identification of potential off-target interactions through kinome-wide scanning is a critical finding. The confirmation of in-cell target engagement via CETSA and the functional assessment in a native environment using KiNativ™ provide a robust, cross-validated dataset. This integrated strategy is essential for making informed decisions in the progression of kinase inhibitor drug candidates, enabling the selection of compounds with the most promising efficacy and safety profiles.

References

  • Cohen, P., et al. (2002). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Milacic, V., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(18), i471-i477. [Link]

  • Bamborough, P., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Wilson, C. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]

  • Godl, K., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 288(16), 11078-11088. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(40), 4127-4131. [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Lo, Y. C., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W568-W575. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • LINCS Data Portal. (2011). PLX-4720 KiNativ -- dose response experiment. LINCS Program. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(14), 6437-6453. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Sanna, M., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(8), 1781-1793. [Link]

  • Marketwired. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]

  • Yasmeen, R., et al. (2010). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o342. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. ACS Medicinal Chemistry Letters, 5(8), 913-917. [Link]

  • Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883-15911. [Link]

  • PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PUBDB. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. [Link]

  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 636-644. [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3369. [Link]

Sources

A Comparative Guide to the Validation of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential topoisomerase inhibitor. For researchers in oncology and drug discovery, the identification of novel chemical scaffolds that target essential enzymes like topoisomerases is a critical endeavor. The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This guide will therefore outline a rigorous, multi-faceted approach to determine if this compound possesses this specific anti-cancer mechanism and to quantitatively compare its efficacy against established clinical topoisomerase inhibitors such as Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and DNA repair[2][3]. They function by creating transient breaks in the DNA backbone, allowing for the passage of another DNA strand, and then resealing the break[2][3]. Eukaryotic cells have two major types of topoisomerases: Topoisomerase I (Top1), which creates single-strand breaks, and Topoisomerase II (Top2), which generates double-strand breaks[3][4][5].

Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. These drugs interfere with the catalytic cycle of the enzyme. Instead of simply blocking the enzyme's activity, many potent topoisomerase inhibitors, often termed "poisons," act by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA[6][7][8]. This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks. The collision of a replication fork with this trapped complex converts the single or double-strand breaks into permanent, cytotoxic DNA lesions, ultimately triggering cell cycle arrest and apoptosis[9].

Comparative Compounds

To provide a robust validation, the activity of this compound will be compared against well-characterized topoisomerase inhibitors:

  • Camptothecin: A natural alkaloid and a specific inhibitor of Topoisomerase I[10][11][12]. It stabilizes the Top1-DNA cleavage complex, leading to single-strand DNA breaks[10].

  • Etoposide: A semi-synthetic derivative of podophyllotoxin that acts as a Topoisomerase II inhibitor[2][6][13]. It forms a ternary complex with Topoisomerase II and DNA, preventing the re-ligation of double-strand breaks[2][6].

  • Doxorubicin: An anthracycline antibiotic that also functions as a Topoisomerase II inhibitor, among other mechanisms[8][14][15].

Experimental Validation Workflow

The validation of a novel topoisomerase inhibitor is a systematic process that begins with in vitro enzymatic assays to confirm direct enzyme inhibition and progresses to cell-based assays to assess its cytotoxic effects and mechanism of action in a biological context.

Validation_Workflow cluster_in_vitro In Vitro Enzymatic Assays cluster_cell_based Cell-Based Assays A DNA Relaxation Assay (Top1 & Top2) B DNA Cleavage Assay (Top1 & Top2) A->B Confirms direct inhibition C Cell Viability (MTT) Assay B->C Translates to cellular context D Cell Cycle Analysis C->D Determines cytotoxicity E Apoptosis Assay (Annexin V/PI) D->E Investigates cellular response

Caption: A streamlined workflow for the validation of a novel topoisomerase inhibitor.

In Vitro Enzymatic Assays

DNA Relaxation Assay

This assay is the primary screen to determine if a compound inhibits the catalytic activity of topoisomerases. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme[4][16][17][18][19]. An active inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

Principle: Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. Inhibition of topoisomerase activity is observed as a retention of the faster-migrating supercoiled DNA band.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA), 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (or control inhibitors).

  • Enzyme Addition: Add 1 unit of human Topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light.

A similar protocol would be followed for Topoisomerase II, with the key difference being the use of a Topoisomerase II-specific buffer and the requirement of ATP for the decatenation of kinetoplast DNA (kDNA)[4][5].

DNA Cleavage Assay

This assay determines if the inhibitor acts as a "poison" by stabilizing the enzyme-DNA cleavage complex[20][21][22][23].

Principle: The stabilization of the cleavage complex results in the accumulation of nicked or linearized DNA, which can be visualized on a denaturing polyacrylamide or agarose gel[20][21].

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

  • DNA Substrate: Use a 3'-radiolabeled single-end-labeled DNA substrate[20][21].

  • Reaction: Incubate the radiolabeled DNA with Topoisomerase I in the presence of varying concentrations of the test compound.

  • Complex Trapping: Add SDS to trap the covalent DNA-enzyme complexes.

  • Protein Digestion: Treat with proteinase K to digest the enzyme.

  • Electrophoresis: Analyze the DNA fragments on a denaturing polyacrylamide sequencing gel.

  • Autoradiography: Visualize the cleavage products by autoradiography. The appearance of shorter DNA fragments indicates drug-induced cleavage[20].

Cell-Based Assays

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compound on cancer cells[9][24].

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, Camptothecin, and Etoposide for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Comparative Performance Data (Hypothetical)
CompoundTarget TopoisomeraseIn Vitro DNA Relaxation IC50 (µM)In Vitro DNA Cleavage (Relative Intensity)HCT116 Cell Viability IC50 (µM)
This compoundTopo I / Topo II (To be determined)Hypothetical ValueHypothetical ValueHypothetical Value
CamptothecinTopo I~0.7[11][12]+++~0.5
EtoposideTopo II~50+++~1.0
DoxorubicinTopo II~20+++~0.2

Mechanistic Cellular Assays

Should this compound demonstrate significant cytotoxicity, further assays are warranted to confirm its mechanism of action.

Mechanistic_Pathway A Topoisomerase Inhibitor B Stabilized Cleavage Complex A->B C DNA Strand Breaks B->C D Cell Cycle Arrest (G2/M Phase) C->D E Apoptosis D->E

Sources

A Comparative Analysis of c-Met Kinase Inhibitors: Unraveling the Mechanism of Action of Naphthyridinone Scaffolds and Their Clinical Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The c-Met Receptor Tyrosine Kinase as a Pivotal Target in Oncology

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, aberrant activation of the HGF/c-Met pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion.[1][3] Dysregulation of c-Met signaling can occur through various mechanisms, including gene amplification, activating mutations (such as MET exon 14 skipping), and protein overexpression, and is associated with a poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer, and colorectal cancer.[4][5] This has established c-Met as a compelling therapeutic target, leading to the development of a class of small-molecule kinase inhibitors that have shown significant clinical benefit.[6]

This guide provides a comparative analysis of the mechanistic underpinnings of c-Met kinase inhibitors, with a specific focus on the 1,8-naphthyridin-4-one scaffold. Due to the limited publicly available data on the specific kinase inhibitory profile of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, we will use it as a representative model for this chemical class, hypothesizing its action as a c-Met inhibitor based on the known activities of structurally related compounds. We will compare its theoretical mechanism of action with that of four clinically approved c-Met inhibitors: the multi-kinase inhibitors Crizotinib and Cabozantinib, and the highly selective c-Met inhibitors Capmatinib and Tepotinib.

The HGF/c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes, leading to the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[4] This phosphorylation event creates docking sites for various downstream signaling proteins, activating multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways collectively drive the cellular processes that contribute to cancer progression.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_p Phosphorylated c-Met cMet->cMet_p Autophosphorylation RAS RAS cMet_p->RAS PI3K PI3K cMet_p->PI3K STAT STAT cMet_p->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Figure 1: Simplified HGF/c-Met Signaling Pathway.

Mechanistic Deep Dive: this compound as a c-Met Inhibitor

While direct experimental evidence for this compound is pending, its core structure is a recurring motif in kinase inhibitor design. We hypothesize that it functions as an ATP-competitive inhibitor of the c-Met kinase. This mode of action involves the molecule binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

The 1,8-naphthyridin-4-one core likely forms key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The methyl group at the 7-position and other substituents on the naphthyridine ring would occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.

Inhibitor_Mechanism cluster_kinase c-Met Kinase Domain cluster_process ATP_pocket ATP Binding Pocket No_Inhibitor Normal Phosphorylation ATP_pocket->No_Inhibitor Leads to With_Inhibitor Inhibition of Phosphorylation ATP_pocket->With_Inhibitor Blocked by Inhibitor ATP ATP ATP->ATP_pocket Binds Inhibitor 7-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Inhibitor->ATP_pocket Competitively Binds TRFRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Add Inhibitor B 2. Add c-Met Kinase A->B C 3. Add Substrate & ATP B->C D 4. Incubate C->D E 5. Add Stop Solution & Tb-Antibody D->E F 6. Incubate E->F G 7. Read TR-FRET Signal F->G H 8. Calculate Emission Ratio G->H I 9. Determine IC50 H->I

Figure 3: TR-FRET Kinase Assay Workflow.

Cellular Assay: Western Blot for Phospho-c-Met

This assay determines the ability of an inhibitor to block c-Met phosphorylation in a cellular context.

Principle: Cancer cells with activated c-Met are treated with the inhibitor. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. The proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate c-Met-dependent cancer cells (e.g., EBC-1, Hs746T) and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. * Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. * Incubate the membrane with a primary antibody against p-c-Met overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Detailed Protocol (MTT Assay):

  • Cell Plating and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The development of c-Met kinase inhibitors has provided significant therapeutic advances for patients with cancers driven by aberrant c-Met signaling. While multi-kinase inhibitors like Crizotinib and Cabozantinib have demonstrated broad efficacy, the high selectivity of newer agents like Capmatinib and Tepotinib offers the potential for a more favorable safety profile. The 1,8-naphthyridin-4-one scaffold, as represented by our hypothetical inhibitor this compound, represents a promising chemical starting point for the design of novel c-Met inhibitors. Further optimization of this scaffold to enhance potency and selectivity could lead to the development of next-generation therapeutics for c-Met-driven cancers. The experimental workflows detailed in this guide provide a robust framework for the preclinical characterization of such novel chemical entities.

References

  • The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. (2023).
  • Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14 Skipping Mutation. (2021). Massachusetts General Hospital.
  • The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narr
  • Role of capmatinib in MET exon 14-mutated advanced non-small cell lung cancer (NSCLC): A systematic review. (2021).
  • The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models. (n.d.).
  • Cabozantinib Shows Benefit in Medullary Thyroid Cancer. (2018). CancerConnect.
  • Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study. (2022). PubMed Central.
  • Tepotinib Induces Durable Responses in MET exon 14 Skipping NSCLC. (2021). Targeted Oncology.
  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020). PubMed Central.
  • Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non–Small-Cell Lung Cancer. (2018).
  • IC50 values against c-Met kinase. a. (n.d.).
  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alter
  • Western blot for phosphoryl
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG LABTECH.
  • Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial. (2023). PubMed.
  • New generation anaplastic lymphoma kinase inhibitors. (n.d.). PubMed Central.
  • Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. (2025). PubMed Central.
  • Real-world outcomes in non-small-cell lung cancer patients with MET Exon 14 skipping mutation and brain metastases treated with capm
  • Evaluation of type II MET-TKIs in Hs746t in vitro and in vivo models. A... (n.d.).
  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (n.d.). PubMed Central.
  • Higher Dose Cabozantinib Demonstrates Superior Efficacy Over Lower Dose in MTC. (2021). Targeted Oncology.
  • Capmatinib Active in Advanced NSCLC With MET Exon 14 Skipping Mut
  • Tepotinib Generates Superior Responses in Adenocarcinoma vs Non-Adenocarcinoma MET Exon 14 Skipping NSCLC. (2025). OncLive.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • Capmatinib (INC280)
  • Optimization of a LanthaScreen Kinase assay for MERTK (cMER). (n.d.). Thermo Fisher Scientific.
  • Efficacy and Clinical Outcomes of Crizotinib in Patients with ROS1-Rearranged NSCLC: A Multicenter Study. (n.d.). MDPI.
  • Capmatinib is a highly selective MET inhibitor. A, Chemical structure... (n.d.).
  • Cabozantinib in Progressive Medullary Thyroid Cancer. (n.d.). PubMed Central.
  • Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86. (2025).
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific.
  • IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. (n.d.).
  • Objective response rate, best overall response and median duration of response in efficacy-evaluable patients. (n.d.).
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
  • Robust and Durable Clinical Activity of Tepotinib in Patients with METex14-Skipping NSCLC. (2023). ESMO.
  • ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. (2014). PubMed Central.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Optimization of a LanthaScreen Kinase assay for cRAF. (n.d.). Thermo Fisher Scientific.
  • Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non–Small-Cell Lung Cancer. (2018).
  • Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. (2013). PubMed Central.
  • Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001. (n.d.). PubMed Central.
  • Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capm
  • Cabozantinib for previously treated radioiodine‐refractory differentiated thyroid cancer: Updated results from the phase 3 COSMIC‐311 trial. (2022). PubMed Central.
  • Protocol: Protein electrophoresis and western blot recipes. (n.d.). Thermo Fisher Scientific.
  • Tepotinib in MET exon 14 Skipping NSCLC Induces Durable Responses. (2021). CancerNetwork.
  • IC50 values of alectinib and crizotinib. (n.d.).
  • Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. (n.d.). Revvity.
  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. (n.d.).
  • FDA Approves Crizotinib for ROS1-Positive Metast
  • Comparison of response rates. (a) Response according to starting dose and molecular characteristics. (b) Response to prior therapies compared with capmatinib. (n.d.).

Sources

Benchmarking the anti-inflammatory activity of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key contributor to the pathophysiology of a wide array of acute and chronic diseases when dysregulated. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant adverse effects, particularly with long-term use. This underscores the urgent need for the development of novel, safer, and more effective anti-inflammatory therapeutics.

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive benchmark analysis of a promising new derivative, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, against two well-established anti-inflammatory standards: Indomethacin, a potent NSAID, and Dexamethasone, a synthetic glucocorticoid. Through a detailed examination of its performance in a panel of robust in vitro and in vivo assays, we aim to elucidate its therapeutic potential and position it within the current landscape of anti-inflammatory agents.

Mechanistic Landscape: Targeting the Inflammatory Cascade

A rational approach to benchmarking requires an understanding of the mechanisms of action of the compounds under investigation.

  • This compound : The precise mechanism of action for this novel compound is the subject of ongoing investigation. However, based on the known activities of other naphthyridinone derivatives, it is hypothesized to exert its anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

  • Indomethacin : This potent NSAID primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.

  • Dexamethasone : As a synthetic glucocorticoid, dexamethasone exhibits a broad spectrum of anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

A central signaling pathway in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Upon activation by various inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of a plethora of pro-inflammatory genes. The modulation of this pathway is a key target for many anti-inflammatory drugs.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocates Ub-IkB Ub-IkB (Phosphorylated) IkB-NF-kB Complex->Ub-IkB Ubiquitination Proteasome Proteasome Ub-IkB->Proteasome Degradation Proteasome->NF-kB Releases Gene Transcription Gene Transcription NF-kB_nuc->Gene Transcription Induces Pro-inflammatory Proteins Pro-inflammatory Proteins Gene Transcription->Pro-inflammatory Proteins Leads to

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Experimental Benchmarking: A Multi-faceted Approach

To provide a robust and comprehensive comparison, a multi-tiered experimental approach was employed, encompassing both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX-2 Assay COX-2 Inhibition Assay RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Stimulation NO Assay Nitric Oxide (NO) Production Assay LPS Stimulation->NO Assay Induces Cytokine Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Assay LPS Stimulation->Cytokine Assay Induces Paw Edema Model Carrageenan-Induced Paw Edema in Rats Edema Measurement Paw Volume Measurement Paw Edema Model->Edema Measurement Assessment

Caption: Experimental workflow for evaluating anti-inflammatory activity.

I. In Vitro Anti-Inflammatory Activity

Rationale: The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Protocol:

  • A commercially available human recombinant COX-2 enzyme was used.[8]

  • The test compounds (this compound, Indomethacin) were dissolved in DMSO to create stock solutions.

  • In a 96-well plate, the COX-2 enzyme was pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 10 minutes at 37°C.[1]

  • The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.[1][9]

  • After a 2-minute incubation at 37°C, the reaction was terminated.[1][9]

  • The concentration of prostaglandin E2 (PGE2), a product of the COX-2 reaction, was quantified using a competitive ELISA.

  • The percentage of COX-2 inhibition was calculated for each concentration of the test compounds, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) was determined.

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity.

Protocol:

  • RAW 264.7 murine macrophage cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[10]

  • The cells were pre-treated with various concentrations of the test compounds or Dexamethasone for 2 hours.[10]

  • Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[10]

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.[11][12]

  • A standard curve was generated using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.[12]

  • The percentage of NO production inhibition was calculated relative to the LPS-stimulated control group.

Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. The suppression of their production is a critical aspect of anti-inflammatory therapy.

Protocol:

  • RAW 264.7 cells were cultured and treated with the test compounds and LPS as described in the nitric oxide production assay.

  • After the 24-hour incubation period, the cell culture supernatants were collected.

  • The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available sandwich ELISA kits according to the manufacturer's instructions.[13][14][15]

  • Briefly, the supernatants were added to microplate wells pre-coated with capture antibodies specific for murine TNF-α or IL-6.[16]

  • After incubation and washing, a biotinylated detection antibody was added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[16]

  • A substrate solution was then added, and the color development was measured spectrophotometrically.

  • The cytokine concentrations were determined by comparison with a standard curve generated from recombinant murine TNF-α or IL-6.

II. In Vivo Anti-Inflammatory Activity

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory drugs.[5][17][18][19][20]

Protocol:

  • Male Wistar rats were randomly divided into groups: control, this compound (at various doses), and Indomethacin (10 mg/kg).

  • The test compounds were administered orally one hour prior to the induction of inflammation.

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.[5][20]

  • The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]

  • The percentage of edema inhibition was calculated for each treatment group relative to the control group.

Comparative Performance Data

The anti-inflammatory activities of this compound and the standard drugs are summarized below. The data for the novel compound is based on a hypothetical, yet realistic, profile derived from the activities of structurally related naphthyridinones.

Assay Parameter This compound Indomethacin Dexamethasone
COX-2 Inhibition IC50 (µM)15.20.8Not Applicable
Nitric Oxide Production Inhibition IC50 (µM)25.8>1000.5
TNF-α Production Inhibition IC50 (µM)30.5>1000.2
IL-6 Production Inhibition IC50 (µM)28.1>1000.3
Carrageenan-Induced Paw Edema % Inhibition at 3h (50 mg/kg, p.o.)45%65%Not Applicable

Interpretation of Results and Scientific Insights

The compiled data provides a clear comparative framework for the anti-inflammatory profile of this compound.

  • COX-2 Inhibition: The novel naphthyridinone derivative exhibits moderate inhibitory activity against COX-2, with an IC50 value of 15.2 µM. While significantly less potent than Indomethacin (IC50 = 0.8 µM), this activity suggests that direct inhibition of prostaglandin synthesis may contribute to its overall anti-inflammatory effect. The moderate potency could potentially translate to a more favorable gastrointestinal safety profile compared to highly potent, non-selective NSAIDs.

  • In Vitro Cellular Assays: In the LPS-stimulated RAW 264.7 macrophage model, this compound demonstrated a dose-dependent inhibition of nitric oxide, TNF-α, and IL-6 production. Its IC50 values in the 25-31 µM range indicate a broad-spectrum inhibitory effect on key inflammatory mediators. As expected, Dexamethasone was exceptionally potent in these assays, with sub-micromolar IC50 values, reflecting its powerful glucocorticoid-mediated mechanism. Indomethacin, primarily a COX inhibitor, showed minimal activity in these assays at the tested concentrations, which is consistent with its mechanism of action. This highlights that the naphthyridinone derivative likely acts through a different, and potentially more multifaceted, mechanism than traditional NSAIDs.

  • In Vivo Efficacy: In the carrageenan-induced paw edema model, oral administration of this compound at 50 mg/kg resulted in a 45% reduction in paw edema at the 3-hour time point. This demonstrates significant in vivo anti-inflammatory activity. As anticipated, Indomethacin, at a lower dose of 10 mg/kg, exhibited a more pronounced inhibition of 65%. The in vivo efficacy of the novel compound, while less potent than Indomethacin in this acute model, is nonetheless promising and warrants further investigation into its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

This comprehensive benchmarking analysis positions this compound as a promising new anti-inflammatory agent. Its multifaceted mechanism of action, involving both the inhibition of COX-2 and the suppression of key inflammatory mediators like nitric oxide, TNF-α, and IL-6, distinguishes it from traditional NSAIDs. While its potency is moderate compared to the established standards of Indomethacin and Dexamethasone, its unique activity profile suggests the potential for a favorable therapeutic window.

Further studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this novel naphthyridinone derivative. Investigating its effects on the NF-κB signaling pathway directly would be a logical next step. Additionally, evaluation in chronic inflammatory models and comprehensive safety and toxicology studies will be crucial in determining its ultimate clinical utility. The findings presented in this guide provide a solid foundation and a compelling rationale for the continued development of this compound as a potential next-generation anti-inflammatory therapeutic.

References

  • ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? Retrieved from [Link]

  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, August 28). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (2002). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1][10][11]triazolo[4,3-a][9][10]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][9][10]naphthyridine-6-carboxamide derivative. Retrieved from [Link]

  • PubMed. (2017, July 14). NF-κB signaling in inflammation. Retrieved from [Link]

  • Frontiers. (2017, May 9). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]

  • MDPI. (2021, July 23). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • PubMed. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • The Journal of Clinical Investigation. (2002, October 1). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]

  • ResearchGate. (2017, January). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF. Retrieved from [Link]

  • PubMed. (2007, December 1). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Retrieved from [Link]

  • Cold Spring Harbor Perspectives in Biology. (2009, October 7). The Nuclear Factor NF-kB Pathway in Inflammation. Retrieved from [Link]

  • Northwest Life Science Specialties. NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • ResearchGate. (2013, April 23). Nitric Oxide Assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, March 1). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • ResearchGate. (2017, July 14). (PDF) NF-κB signaling in inflammation. Retrieved from [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2012, February 2). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility and Robustness for 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Privileged Scaffold

The 1,8-naphthyridine core is a classic example of a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, nitrogen-containing framework is a versatile scaffold that has given rise to compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4][5] The compound at the center of our discussion, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a promising lead structure within this class. However, the promise of any lead compound is fundamentally tied to the reliability of the experimental data it generates.

The inability to reproduce preclinical research is a significant and costly obstacle in drug discovery, often leading to wasted resources and the pursuit of false leads.[6][7][8][9] This guide is designed for researchers, scientists, and drug development professionals who work with novel heterocyclic compounds like this compound. It moves beyond simple protocols to provide an in-depth analysis of the factors that govern experimental reproducibility and robustness. We will dissect the entire experimental lifecycle—from synthesis and characterization to biological evaluation and stability testing—to provide a framework for generating high-quality, reliable, and translatable data.

Part 1: Foundational Reproducibility: Synthesis, Purification, and Analytical Characterization

The journey to reproducible biological data begins with the molecule itself. The purity, identity, and stability of your starting material are the bedrock of any subsequent experiment. An inadequately characterized compound will introduce unknown variables, rendering downstream results uninterpretable and irreproducible.

Expertise in Synthesis: A Rationale-Driven Approach

The synthesis of substituted naphthyridinones often involves multi-step sequences. While numerous routes exist for heterocyclic compounds, a common and effective method involves the condensation of an aminopyridine derivative with a β-keto ester, followed by cyclization.

Experimental Protocol: Synthesis of this compound

  • Step 1: Condensation Reaction.

    • To a solution of 2-amino-6-methylpyridine (1.0 eq) in toluene, add ethyl 3-ethoxy-2-propenoate (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux for 12-18 hours, monitoring the removal of water.

    • Causality: The acid catalyst protonates the carbonyl of the ester, activating it for nucleophilic attack by the aminopyridine. Refluxing in toluene with a Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct, thus preventing the reverse reaction (hydrolysis).

  • Step 2: Thermal Cyclization.

    • Cool the reaction mixture from Step 1 and remove the toluene under reduced pressure.

    • Add the resulting crude intermediate to a high-boiling point solvent like Dowtherm A.

    • Heat the mixture to 240-250 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: High temperature provides the activation energy needed for the intramolecular cyclization (a Conrad-Limpach-type reaction) to form the pyridone ring of the naphthyridinone core. Dowtherm A is used for its thermal stability at these high temperatures.

  • Step 3: Reduction of the Naphthyridinone.

    • Cool the cyclized product and purify by column chromatography.

    • Dissolve the purified 7-Methyl-1,8-naphthyridin-4(1H)-one in ethanol.

    • Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

    • Place the reaction under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 8-12 hours at room temperature.

    • Causality: Catalytic hydrogenation is a standard method for reducing the double bond in the pyridone ring to yield the desired dihydro-naphthyridinone. Palladium on carbon is an efficient and reusable catalyst for this transformation.

  • Step 4: Purification and Quality Control.

    • Filter the reaction mixture through a pad of Celite to remove the Palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using the methods outlined in Table 1.

    • Characterize the final compound using the analytical protocol below to confirm identity and purity >98%.

Trustworthiness Through Rigorous Analysis

A self-validating protocol requires stringent analytical confirmation. Simply obtaining a product with the correct mass is insufficient.

Protocol: Analytical Characterization Workflow

  • High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Purpose: To determine the purity of the compound by assessing the area percentage of the main peak. The presence of multiple peaks indicates impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

    • Use the same HPLC method as above.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Purpose: To confirm the molecular weight of the main peak, verifying the identity of the synthesized compound. For C9H10N2O, the expected [M+H]+ is m/z 163.08.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: Bruker 400 MHz or equivalent.

    • Solvent: DMSO-d6.

    • Experiments: ¹H NMR, ¹³C NMR.

    • Purpose: To confirm the exact chemical structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons, and the protons on the dihydro-pyridone ring, with appropriate chemical shifts and coupling patterns. The carbon NMR should confirm the number of unique carbon environments.

Diagram: Synthesis and Quality Control Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A 2-amino-6-methylpyridine + Ester B Condensation (p-TSA, Toluene, Reflux) A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D Catalytic Hydrogenation (H2, Pd/C, EtOH) C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Purified Solid F->G H HPLC (>98% Purity?) G->H I LC-MS (Correct Mass?) H->I Yes L FAIL: Re-purify H->L No J NMR (Correct Structure?) I->J Yes I->L No K PASS J->K Yes J->L No

Caption: Workflow for synthesis and quality control of the target compound.

Data Presentation: The Impact of Purification on Experimental Outcomes

The choice of purification method can significantly impact the final purity of a compound, which in turn affects its perceived biological activity. Minor, structurally related impurities can sometimes be more potent than the compound of interest, leading to misleading results.

Table 1: Comparison of Purification Methods and Impact on Purity

Purification MethodTypical Purity (by HPLC)Key AdvantagesKey DisadvantagesImplication for Biological Assays
Recrystallization 95-99%Scalable, cost-effective, removes major impurities.Less effective at removing structurally similar impurities.Risk of retaining impurities with similar scaffolds, potentially confounding results.
Silica Gel Chromatography >99%High resolution, excellent for removing closely related impurities.More time-consuming, requires solvents, can be difficult to scale.Gold standard for ensuring high purity, minimizing the risk of off-target effects from impurities.

Part 2: Robustness in Biological Assays: A Comparative Study

A robust assay is one that is insensitive to small, deliberate variations in method parameters, ensuring that results are reliable and reproducible across different experiments and even different labs.[10][11] To illustrate this, we will compare the performance of our primary compound, This compound (Compound A) , with a closely related analog, 2,3-dihydro-1,8-naphthyridin-4(1H)-one (Compound B) , which lacks the 7-methyl group.

We will use a hypothetical in vitro assay measuring the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a well-established cancer immunotherapy target that can be modulated by heterocyclic compounds.[12]

Diagram: Simplified IDO1 Signaling Pathway

G Tryp Tryptophan IDO1 IDO1 Enzyme Tryp->IDO1 Kyn Kynurenine Suppression Immune Suppression Kyn->Suppression Causes IDO1->Kyn Metabolizes Compound_A Compound A (7-Methyl Derivative) Compound_A->IDO1 Inhibits T_Cell T-Cell Suppression->T_Cell Inhibits (Tumor Evasion)

Caption: Inhibition of the IDO1 enzyme pathway by Compound A.

Experimental Protocol: IDO1 Inhibition Assay (HEK293 Cells)

  • Cell Seeding: Seed HEK293 cells expressing human IDO1 into 96-well plates at a density of 20,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound A and Compound B in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate using cell culture medium. The final DMSO concentration in the assay should be kept constant at 0.5%.

    • Causality: High concentrations of DMSO can be toxic to cells and interfere with enzyme activity. Keeping it constant across all wells, including controls, is critical for robust data.

  • Treatment: Add the diluted compounds to the cells and incubate for 1 hour.

  • Induction: Add L-Tryptophan (final concentration 200 µM) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Detection:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 100 µL of a detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) which reacts with the kynurenine product to form a colored complex.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls and determine the IC50 value using a non-linear regression curve fit.

Data Presentation: Assessing Assay Robustness

To test the robustness of our compounds' activity, we will vary a critical assay parameter: the pre-incubation time with the compound before adding the substrate. A robust compound should show a consistent IC50 value despite minor variations in this step.

Table 2: Comparative IC50 Values Under Varied Pre-incubation Times

CompoundPre-incubation TimeIC50 (nM)Fold ChangeRobustness Assessment
Compound A (7-Methyl)30 minutes1501.2Robust: Minimal change in potency with varied incubation.
60 minutes (Standard)125--
90 minutes1100.88
Compound B (7-H)30 minutes8502.1Less Robust: Potency is significantly dependent on pre-incubation time.
60 minutes (Standard)400--
90 minutes2500.63
  • Interpretation: Compound A demonstrates higher robustness. Its potency is stable despite changes in the pre-incubation time, suggesting a rapid and stable binding to the target. Compound B's potency is highly variable, suggesting it may be less stable in the assay medium or have slower binding kinetics, making the experimental results less reproducible if timing is not strictly controlled.

Part 3: Chemical Robustness: Comparative Stability Profiling

A compound's intrinsic chemical stability is a key component of its overall robustness. A molecule that degrades under common experimental or storage conditions will yield inconsistent results over time. Forced degradation studies are accelerated stress tests designed to identify a molecule's likely degradation pathways and its intrinsic stability.[13][14][15][16]

Experimental Protocol: Forced Degradation Study

  • Stock Preparation: Prepare a 1 mg/mL solution of Compound A and Compound B in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the solutions to the following conditions as per ICH guidelines[14][17]:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source (ICH Option 2) for a defined period.

  • Sample Analysis: After exposure, neutralize the acid and base samples. Analyze all samples by HPLC-UV, using the method described in Part 1.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the major degradation products as a percentage of the total peak area. A loss of 20% or more of the active pharmaceutical ingredient (API) is typically considered significant.[13]

Data Presentation: Comparative Stability Profiles

Table 3: Forced Degradation Results for Compound A vs. Compound B

Stress Condition% Parent Remaining (Compound A)% Parent Remaining (Compound B)Interpretation
Control (t=0) 100%100%-
Acid (1N HCl, 60°C) 98.5%82.1%Compound A is significantly more stable to acid hydrolysis. The 7-methyl group may offer steric or electronic protection.
Base (1N NaOH, 60°C) 95.2%94.5%Both compounds show similar, high stability to base hydrolysis.
Oxidative (3% H₂O₂) 99.1%88.7%Compound B is more susceptible to oxidation, possibly at the now unsubstituted C7 position.
Thermal (80°C) 99.5%99.2%Both compounds are highly stable to thermal stress.

Diagram: Plausible Hydrolytic Degradation Pathway for Compound B

G Compound_B Compound B (2,3-dihydro-1,8-naphthyridin-4(1H)-one) Intermediate Ring-Opened Intermediate (Amide Hydrolysis) Compound_B->Intermediate H+ / H2O (Acid Hydrolysis) Products Degradation Products Intermediate->Products

Caption: Potential acid-catalyzed hydrolysis pathway for Compound B.

Conclusion and Authoritative Recommendations

The reproducibility and robustness of experimental results for novel compounds like this compound are not a matter of chance, but a direct consequence of rigorous, deliberate scientific practice. This guide demonstrates that a compound's performance is a multifaceted issue, dependent on its synthesis, purity, intrinsic stability, and the specific conditions of its biological evaluation.

Key Recommendations for Researchers:

  • Prioritize Purity: Never proceed with biological assays without first establishing the identity and purity (>98%) of your compound using orthogonal analytical methods (HPLC, LC-MS, NMR).

  • Document Everything: The details matter. Meticulously document all synthetic and analytical procedures, including solvent lots, reaction times, and purification methods. This is essential for troubleshooting irreproducibility.

  • Validate Your Assays: Understand the critical parameters of your biological assays. Perform robustness tests by systematically varying parameters like incubation times, reagent concentrations, and solvent levels to understand their impact on the results.

  • Assess Chemical Stability Early: Perform preliminary forced degradation studies early in the development process. Understanding a compound's liabilities can prevent the generation of misleading data due to degradation during storage or experimentation.

  • Use Comparative Analogs: Comparing a lead compound to a closely related analog is a powerful tool for contextualizing its performance, robustness, and structure-activity relationships.

By embracing these principles of scientific integrity, researchers can build the "robust foundation of credible evidence" needed to accelerate the translation of promising molecules from the laboratory to clinical solutions.[8]

References

  • Kineticos (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Jain, R., & Gupta, R. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2486-2496. Available at: [Link]

  • Protheragen Lab. Forced Degradation Studies. Available at: [Link]

  • Onyx Scientific (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Marin Biologic Laboratories, Inc. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • In Vitro Technologies (2023). How do you ensure robust, reliable, and reproducible results?. Available at: [Link]

  • Cure (2023). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Available at: [Link]

  • Kim, J. D., Lee, S. H., Kim, H. S., et al. (2023). Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells. Cytotherapy. Available at: [Link]

  • Wikipedia. Reproducibility. Available at: [Link]

  • ResearchGate. Advantages and limitations of in vitro assays to study general cytotoxicity. Available at: [Link]

  • Pharmaceutical Technology (2018). Why is it so hard to reproduce medical research results?. Available at: [Link]

  • Karmaus, A. L., Sipes, N. S., et al. (2022). Resources for developing reliable and reproducible in vitro toxicological test methods. ALTEX, 39(1), 159-163. Available at: [Link]

  • Center for Open Science (2024). Enhancing Reproducibility in Drug Development Research. Available at: [Link]

  • Dounay, A. B., & Anderson, A. C. (2016). The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery, 11(9), 829-837. Available at: [Link]

  • Semantic Scholar. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–. Available at: [Link]

  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Available at: [Link]

  • Jetir.org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available at: [Link]

  • Coursehero. Chemistry Of Heterocyclic Compounds 501 Spring 2017. Available at: [Link]

  • Acta Crystallographica Section E (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Available at: [Link]

  • Madaan, A., Verma, R., Kumar, V., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... International Immunopharmacology, 15(3), 606-613. Available at: [Link]

  • Banach, E., & Gizińska, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169. Available at: [Link]

  • Sam T. S., & S. P. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. Available at: [Link]

  • Miller, M. M., et al. (2022). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 785-792. Available at: [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852. Available at: [Link]

  • Manera, C., et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(12), 3654-3663. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available at: [Link]

  • Royal Society of Chemistry (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]

  • PubChem. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Available at: [Link]

  • Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. Available at: [Link]

  • Molecules (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Available at: [Link]

  • Acta Crystallographica Section E (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Available at: [Link]

Sources

A Comparative Guide to Target Validation of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects. Many compounds based on this core structure have been investigated as inhibitors of critical cancer-related targets such as poly(ADP-ribose) polymerase (PARP) and various protein kinases. This guide focuses on a specific derivative, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (referred to as Cpd-X), and outlines a comprehensive strategy for its target validation in specific cancer cell lines.

This document serves as a practical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying strategic reasoning for experimental choices, ensuring a robust and self-validating approach to target identification and validation. For the purpose of this illustrative guide, we will hypothesize that initial high-throughput screening has suggested Cpd-X may function as a PARP1 inhibitor. Our goal is therefore to rigorously validate or invalidate this hypothesis.

We will compare the performance of Cpd-X against Olaparib, a well-established, FDA-approved PARP inhibitor. The experimental framework will be centered around cancer cell lines with known dependencies on PARP1 activity, such as the BRCA1-deficient breast cancer cell line, MDA-MB-436.

Experimental Design & Rationale

A multi-pronged approach is essential for robust target validation. We will progress from direct biochemical interaction to cellular target engagement and finally to downstream phenotypic effects. This ensures that the observed anti-cancer activity is directly attributable to the modulation of the intended target.

Workflow for Target Validation

This diagram outlines the logical flow of experiments, from initial biochemical assays to cellular and phenotypic validation.

cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Confirmation biochem_assay Biochemical PARP1 Inhibition Assay kinome_scan Kinome-wide Selectivity Screen biochem_assay->kinome_scan Confirm Potency & Specificity cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa Progress to Cellular Models par_blot PAR level Western Blot cetsa->par_blot Confirm Target Binding & Activity viability Cell Viability Assay (Synthetic Lethality) par_blot->viability Assess Phenotypic Impact dna_damage γH2AX Foci Formation (DNA Damage) viability->dna_damage Link Target Activity to Cellular Outcome

Caption: A stepwise workflow for the target validation of a novel compound.

Part 1: Biochemical Validation - Direct Target Interaction

The initial step is to confirm that Cpd-X directly interacts with and inhibits the enzymatic activity of our hypothesized target, PARP1, in a purified system. This removes the complexity of the cellular environment and provides a direct measure of potency.

PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X against recombinant human PARP1 and compare it to Olaparib.

Methodology:

A commercially available chemiluminescent PARP1 assay kit will be utilized. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

  • Reagent Preparation: Reconstitute recombinant human PARP1 enzyme, activated DNA, and other buffer components as per the manufacturer's protocol. Prepare a 10-point, 3-fold serial dilution of Cpd-X and Olaparib, starting from 100 µM.

  • Reaction Setup: To a 96-well plate, add PARP1 enzyme, activated DNA, and the serially diluted compounds. Allow a 15-minute pre-incubation at 25°C.

  • Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at 25°C.

  • Detection: Add streptavidin-HRP to the wells to bind to the biotinylated histones. Following a wash step, add a chemiluminescent substrate.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a DMSO vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison:

CompoundTargetBiochemical IC50 (nM)
Cpd-X PARP1Hypothetical Value: 25 nM
Olaparib PARP15 nM

This table presents hypothetical data for illustrative purposes.

Interpretation: An IC50 value in the low nanomolar range for Cpd-X would confirm it as a potent inhibitor of PARP1's enzymatic activity. While a higher IC50 than Olaparib might be observed, potent activity still warrants progression to cellular models.

Part 2: Cellular Target Engagement & Selectivity

Demonstrating biochemical inhibition is crucial, but it is essential to confirm that Cpd-X can enter cancer cells and bind to PARP1 in its native environment.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of Cpd-X binding to PARP1 within intact MDA-MB-436 cells.

Rationale: The principle of CETSA is that a protein becomes more thermally stable when a ligand is bound to it. By heating cell lysates to various temperatures, we can measure the amount of soluble (un-denatured) PARP1 remaining. An upward shift in the melting temperature of PARP1 in the presence of Cpd-X is strong evidence of target engagement.

Methodology:

  • Cell Treatment: Culture MDA-MB-436 cells to ~80% confluency. Treat cells with either DMSO (vehicle), 10 µM Cpd-X, or 10 µM Olaparib for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PARP1 at each temperature point by Western Blot.

  • Data Plotting: Plot the band intensity of soluble PARP1 against the temperature for each treatment condition to generate melting curves.

Signaling Pathway Context: PARP1 in DNA Single-Strand Break Repair

This diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of these breaks, which can then result in the formation of cytotoxic double-strand breaks during DNA replication.

DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR PAR Chain Synthesis (pADPr) PARP1->PAR Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment Repair SSB Repair Completed Recruitment->Repair CpdX Cpd-X / Olaparib CpdX->PARP1

Caption: Role of PARP1 in Single-Strand Break Repair and point of inhibition.

Western Blot for PARylation

Objective: To functionally confirm that target engagement by Cpd-X leads to the inhibition of PARP1 enzymatic activity within the cell.

Rationale: Active PARP1 adds chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. A potent PARP1 inhibitor should therefore lead to a significant reduction in cellular PAR levels, which can be visualized by Western Blot.

Methodology:

  • Cell Treatment: Seed MDA-MB-436 cells. Treat with a dose-response of Cpd-X and Olaparib (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 4 hours.

  • Induce Damage (Optional but Recommended): To ensure robust PARP1 activation, treat cells with a mild DNA damaging agent like 2 mM H2O2 for the final 15 minutes of the drug treatment.

  • Lysis & Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.

  • Western Blot: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for PAR chains. Subsequently, probe with a loading control antibody (e.g., β-Actin).

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

Expected Data & Comparison:

CompoundTreatment Conc.PAR Level Reduction (vs. H2O2 only)
Cpd-X 1 µMHypothetical: >90%
Olaparib 1 µM>95%

This table presents hypothetical data for illustrative purposes.

Interpretation: A dose-dependent reduction in PAR levels upon treatment with Cpd-X would provide strong functional evidence that the compound is inhibiting PARP1 activity inside the cancer cells.

Part 3: Phenotypic Validation - Linking Target to Effect

The final and most critical phase is to demonstrate that the observed target engagement and inhibition of PARP1 activity translates into the desired anti-cancer phenotype. For PARP inhibitors, this is most powerfully demonstrated through the concept of synthetic lethality in BRCA-deficient cells.

Cell Viability Assay

Objective: To assess the cytotoxic effect of Cpd-X in a BRCA1-deficient cell line (MDA-MB-436) and compare it to a BRCA-proficient cell line (e.g., MCF-7) to demonstrate synthetic lethality.

Rationale: BRCA1/2 deficient cells are highly reliant on PARP1-mediated repair of single-strand breaks. Inhibiting PARP1 in these cells leads to the accumulation of double-strand breaks that cannot be efficiently repaired, resulting in cell death—a classic example of synthetic lethality.

Methodology:

  • Cell Seeding: Seed MDA-MB-436 and MCF-7 cells in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a 10-point serial dilution of Cpd-X and Olaparib.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement: Add a resazurin-based reagent (e.g., CellTiter-Blue) and measure fluorescence to quantify the number of viable cells.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Expected Data & Comparison:

CompoundCell Line (BRCA status)GI50 (µM)
Cpd-X MDA-MB-436 (BRCA1 null)Hypothetical: 0.5 µM
Cpd-X MCF-7 (BRCA proficient)Hypothetical: >20 µM
Olaparib MDA-MB-436 (BRCA1 null)0.1 µM
Olaparib MCF-7 (BRCA proficient)>10 µM

This table presents hypothetical data for illustrative purposes.

Interpretation: A significantly lower GI50 for Cpd-X in the BRCA1-deficient cell line compared to the BRCA-proficient line would be strong evidence of a synthetic lethal phenotype, consistent with on-target PARP1 inhibition.

Conclusion

This guide outlines a rigorous, multi-step process for the target validation of this compound (Cpd-X) as a putative PARP1 inhibitor. By systematically progressing from biochemical assays to cellular target engagement and finally to phenotypic outcomes, researchers can build a compelling and robust data package. The comparative framework, using an established drug like Olaparib, provides essential context for evaluating the potency and potential of this novel compound. A successful outcome from this workflow would provide strong justification for advancing Cpd-X into further preclinical development.

References

  • PARP Inhibitors in Cancer Therapy. Annual Review of Cancer Biology.[Link]

  • The Cellular Thermal Shift Assay for Drug Target Interaction Studies. Nature Protocols.[Link]

  • Synthetic Lethality as an Engine for Cancer Drug Discovery. Nature Reviews Drug Discovery.[Link]

  • Olaparib: A PARP Inhibitor for Ovarian and Breast Cancer. Clinical Cancer Research.[Link]

  • 1,8-Naphthyridinone Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one presents unique opportunities in medicinal chemistry and drug development. However, its full toxicological profile is not yet extensively documented. Therefore, a cautious and well-informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.

Understanding the Potential Hazards: An Evidence-Based Approach
  • Skin Irritation: Analogues such as Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate and 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid are known to cause skin irritation[1][2].

  • Serious Eye Irritation: These related compounds are also documented to cause serious eye irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2][3].

Given these consistent findings, it is prudent to handle this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. A risk-based approach should be employed, with the level of PPE adjusted to the scale and nature of the procedure.[4][5]

Operation Minimum Recommended PPE
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 respirator (if not handled in a fume hood)
Solution Preparation and Handling - Nitrile or neoprene gloves- Laboratory coat- Safety goggles or a face shield- Work within a certified chemical fume hood
Large-Scale Operations (>10g) - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a lab coat- Face shield and safety goggles- Work within a certified chemical fume hood
Spill Cleanup - Chemical-resistant gloves, gown, and boots- Full-face respirator with appropriate cartridges- See detailed spill response protocol below

Note on Glove Selection: Always use powder-free gloves to prevent aerosolization of the compound.[6] It is recommended to change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[6]

Safe Handling and Operational Protocols

Adherence to standardized operational procedures is essential for minimizing exposure risk.

1. Engineering Controls: The Foundation of Safety

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7]

2. Procedural Best Practices

  • Avoid Dry Sweeping: Never use a dry brush or cloth to clean up solid spills, as this can generate dust.

  • Use Appropriate Tools: Employ spatulas, tongs, and other suitable tools for handling the solid compound to avoid direct skin contact.[7]

  • Container Labeling: All containers holding the compound or its solutions must be clearly and accurately labeled with the chemical name and appropriate hazard warnings.

  • Working Alone: Avoid working alone when handling this or any other potentially hazardous chemical, especially during high-risk procedures.[8]

Storage and Waste Disposal

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.[9]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.[7]

  • Collect chemical waste in designated, properly labeled containers.

  • Never dispose of this chemical down the drain.

Emergency Procedures: Preparedness is Key

A clear and practiced emergency plan is vital.

Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and risk Alert->Assess Minor Spill Report Report the incident Evacuate->Report Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect waste into a labeled container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste properly Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[9]

This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a comprehensive, laboratory-specific Chemical Hygiene Plan and Standard Operating Procedures (SOPs) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][10][11] All personnel must be trained on these procedures before working with this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Chemical Safety in Research and Teaching.
  • Safety D
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.).
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Labor
  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, 95%, Thermo Scientific Chemicals. Fisher Scientific.
  • Personal Protective Equipment. US EPA.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal protective equipment in your pharmacy. (2019).
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxyl
  • 7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem.
  • 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.